2-Bromo-2-cyano-N,N-dimethylacetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-2-cyano-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c1-8(2)5(9)4(6)3-7/h4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAJXHYCSPHGGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884837 | |
| Record name | Acetamide, 2-bromo-2-cyano-N,N-dimethyl- | |
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Molecular Weight |
191.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15430-62-3 | |
| Record name | 2-Bromo-2-cyano-N,N-dimethylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15430-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2-bromo-2-cyano-N,N-dimethyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015430623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, 2-bromo-2-cyano-N,N-dimethyl- | |
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| Record name | Acetamide, 2-bromo-2-cyano-N,N-dimethyl- | |
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| Record name | 2-bromo-2-cyano-N,N-dimethylacetamide | |
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Foundational & Exploratory
2-Bromo-2-cyano-N,N-dimethylacetamide synthesis protocol
An In-depth Technical Guide to the Synthesis of 2-Bromo-2-cyano-N,N-dimethylacetamide
This document provides a detailed technical guide for the synthesis of this compound, a valuable reagent in various chemical research and development applications. The synthesis is presented as a two-step process, commencing with the preparation of the precursor, 2-cyano-N,N-dimethylacetamide, followed by its subsequent bromination. The protocols described herein are based on established chemical principles and adapted from related literature for similar compounds, providing a robust framework for researchers, scientists, and drug development professionals.
Synthesis Overview
The synthesis of this compound involves two primary stages:
-
Synthesis of 2-cyano-N,N-dimethylacetamide: This precursor can be synthesized via the amidation of a cyanoacetate ester with dimethylamine.
-
Bromination of 2-cyano-N,N-dimethylacetamide: The alpha-carbon to the cyano and carbonyl groups is then selectively monobrominated.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis, compiled from analogous reactions described in the literature.
| Parameter | Step 1: Synthesis of 2-cyano-N,N-dimethylacetamide | Step 2: Bromination | Reference |
| Reactant Molar Ratio | Cyanoacetate:Dimethylamine (1 : 1 to 1 : 1.2) | 2-cyano-N,N-dimethylacetamide:Bromine (approx. 1 : 1) | General Amidation & Bromination Protocols |
| Solvent | Aromatic hydrocarbons (e.g., Toluene) | Halogenated lower aliphatic hydrocarbons (e.g., CCl₄) or Benzene | [1] |
| Reaction Temperature | Reflux | 20-120 °C (preferably 40-100 °C) | [1] |
| Reaction Time | 2-8 hours | 30 minutes to 2 hours | [1] |
| pH (for bromination) | Not applicable | Not specified, but related reactions prefer pH 1-3.5 | [2] |
Experimental Protocols
Step 1: Synthesis of 2-cyano-N,N-dimethylacetamide
This protocol is adapted from a general method for the synthesis of N,N-dimethylcyanoacetamide.
Materials:
-
Ethyl cyanoacetate
-
Dry dimethylamine gas
-
Aromatic hydrocarbon solvent (e.g., Toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a reaction vessel equipped with a reflux condenser and a gas inlet tube, add ethyl cyanoacetate and the aromatic hydrocarbon solvent.
-
Bubble dry dimethylamine gas through the solution for 2 to 8 hours while stirring.
-
After the reaction is complete (monitored by TLC), heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Wash the organic phase with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield crude N,N-dimethylcyanoacetamide.
-
The product can be further purified by recrystallization or distillation.
Step 2: Bromination of 2-cyano-N,N-dimethylacetamide
This protocol is based on the bromination of 2-cyanoacetamide and is adapted for the N,N-dimethylated analog.[1]
Materials:
-
2-cyano-N,N-dimethylacetamide
-
Bromine
-
Carbon tetrachloride (or another suitable halogenated solvent)
Procedure:
-
Prepare a slurry of 2-cyano-N,N-dimethylacetamide in carbon tetrachloride in a reaction vessel equipped with a dropping funnel and a reflux condenser.
-
Stir the slurry and heat it to reflux temperature (approximately 76 °C for CCl₄).[1]
-
Add one molar equivalent of bromine dropwise to the stirred slurry over a period of 30 minutes.[1]
-
Continue to stir the reaction mixture at reflux for an additional 1-2 hours, or until the reaction is complete as indicated by TLC or GC analysis.
-
After completion, cool the reaction mixture.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product remains in solution, the solvent can be partially removed by distillation.[1]
-
The crude this compound can be purified by recrystallization from a suitable solvent such as methanol or acetone.[1]
Visualization of the Synthesis Workflow
The following diagram illustrates the two-step synthesis process for this compound.
Caption: Workflow for the synthesis of this compound.
References
physical and chemical properties of 2-Bromo-2-cyano-N,N-dimethylacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 2-Bromo-2-cyano-N,N-dimethylacetamide. It includes key identification data, safety information, and a detailed experimental protocol for its synthesis and purification. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering foundational knowledge for the potential application of this compound in the design and synthesis of novel therapeutic agents.
Chemical Identity and Physical Properties
This compound is a halogenated nitrile amide with the molecular formula C₅H₇BrN₂O.[1][2] It is also known by synonyms such as N,N-Dimethyl-2-bromo-2-cyanoacetamide and 2-(N,N-Dimethylcarbamoyl)-2-bromoacetonitrile.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 15430-62-3 | [1][2] |
| Molecular Formula | C₅H₇BrN₂O | [1][2][3] |
| Molecular Weight | 191.03 g/mol | [1][2][3] |
| Appearance | Solid (form) | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Synthesis and Purification
The primary synthetic route to this compound is through the bromination of its precursor, 2-cyano-N,N-dimethylacetamide.[4]
Synthesis of the Precursor: 2-Cyano-N,N-dimethylacetamide
A common method for the synthesis of N,N-disubstituted cyanoacetamides involves the reaction of a cyanoacetic acid ester with a corresponding amine. An improved process for synthesizing N,N-dimethylcyanoacetamide involves reacting a cyanoacetate with dry dimethylamine gas in an aromatic hydrocarbon solvent. This method boasts a high yield of up to 99%.[5]
Bromination of 2-Cyano-N,N-dimethylacetamide
The synthesis of this compound is achieved via the bromination of 2-cyano-N,N-dimethylacetamide with bromine (Br₂) in a mixture of acetic acid (AcOH) and acetic anhydride (Ac₂O) at a controlled temperature of 8-10 °C.[4]
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Cyano-N,N-dimethylacetamide
-
Bromine (Br₂)
-
Acetic Acid (AcOH), glacial
-
Acetic Anhydride (Ac₂O)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-cyano-N,N-dimethylacetamide in a mixture of glacial acetic acid and acetic anhydride.
-
Cool the reaction mixture to 8-10 °C using an ice bath.
-
Slowly add a stoichiometric equivalent of bromine dropwise to the stirred solution, maintaining the temperature between 8-10 °C.
-
After the addition is complete, allow the reaction to stir at the same temperature for a specified time to ensure complete conversion.
-
Upon completion, the reaction mixture is typically quenched with a suitable reagent to consume any unreacted bromine.
-
The product is then isolated through standard workup procedures, which may include extraction and washing.
-
Purification of the crude product can be achieved by recrystallization from an appropriate solvent to yield pure this compound.
Spectral Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the electronic environment of the hydrogen atoms in the molecule.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups.[7] Characteristic absorption bands for the nitrile (C≡N) and amide carbonyl (C=O) groups are expected.
Chemical Reactivity and Applications in Drug Development
This compound is a versatile reagent in organic synthesis. It is described as a monobrominating agent that is selective for the α-carbon of enolizable ketones.[4]
While direct applications of this compound in drug development are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Cyanoacetamide derivatives, in general, are recognized as important precursors in the synthesis of a wide range of heterocyclic compounds with potential pharmacological activities.
The reactivity of the α-bromo-α-cyano functional group makes this compound a valuable building block for introducing these moieties into larger, more complex molecules. This could be particularly relevant in the synthesis of novel compounds for biological screening. For instance, cyano-substituted pyrrole fused (iso)quinoline derivatives have been synthesized and evaluated for their anticancer activity.[8]
Logical Relationship of Synthesis
Caption: Synthetic pathway to this compound.
Safety Information
This compound is classified as a hazardous substance.
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Precautionary Statements: [1]
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.
-
If on skin, wash with plenty of soap and water.
-
If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
This reagent should be handled in a fume hood.[4] For long-term storage, it should be kept at 0-10 °C and shielded from light.[4]
Experimental Workflow for Synthesis and Analysis
Caption: General workflow for the synthesis and analysis of the target compound.
Conclusion
This compound is a readily accessible synthetic intermediate with potential applications in the development of novel chemical entities for drug discovery. Its bifunctional nature allows for diverse chemical transformations, making it a valuable tool for medicinal chemists. Further research into its biological activity and the exploration of its derivatives may unveil new therapeutic opportunities. This guide provides the foundational information necessary for researchers to handle, synthesize, and potentially explore the applications of this compound in their respective fields.
References
- 1. Acetamide, 2-bromo-2-cyano-N,N-dimethyl- | C5H7BrN2O | CID 85841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 15430-62-3 [chemicalbook.com]
- 5. CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide - Google Patents [patents.google.com]
- 6. This compound(15430-62-3) 1H NMR spectrum [chemicalbook.com]
- 7. This compound(15430-62-3) IR Spectrum [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-Bromo-2-cyano-N,N-dimethylacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-2-cyano-N,N-dimethylacetamide is a halogenated nitrile amide with potential applications in organic synthesis and as a bioactive compound. Its structure, featuring a reactive bromine atom, a cyano group, and a dimethylamide moiety, makes it an interesting candidate for further investigation, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its molecular structure, properties, synthesis, and characterization, as well as an exploration of its potential biological activities based on related compounds.
Molecular Structure and Properties
This compound is a relatively small molecule with the chemical formula C5H7BrN2O.[1] The presence of both a bromine atom and a cyano group on the alpha-carbon to the carbonyl group suggests high reactivity and potential for diverse chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C5H7BrN2O | [1][2] |
| Molecular Weight | 191.03 g/mol | [1] |
| CAS Number | 15430-62-3 | [2] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CN(C)C(=O)C(C#N)Br | [1] |
| InChI | InChI=1S/C5H7BrN2O/c1-8(2)5(9)4(6)3-7/h4H,1-2H3 | [1] |
| Predicted pKa | -0.65 ± 0.70 | [3] |
| Purity (typical) | ≥90% (GC) |
Synthesis of this compound
The primary route for the synthesis of this compound is the bromination of its precursor, 2-cyano-N,N-dimethylacetamide.[4]
Synthesis of the Precursor: 2-cyano-N,N-dimethylacetamide
Several methods for the synthesis of 2-cyano-N,N-dimethylacetamide have been reported. One common approach involves the reaction of a cyanoacetate ester with dimethylamine. A patent describes a process where a cyanoacetate is reacted with dry dimethylamine gas in an aromatic hydrocarbon solvent.[5]
Bromination of 2-cyano-N,N-dimethylacetamide
Detailed Experimental Protocol (Hypothetical)
Materials:
-
2-cyano-N,N-dimethylacetamide
-
Bromine (Br2)
-
Glacial Acetic Acid (AcOH)
-
Acetic Anhydride (Ac2O)
-
Sodium thiosulfate (Na2S2O3) solution (saturated)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Dichloromethane (CH2Cl2)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-cyano-N,N-dimethylacetamide in a mixture of glacial acetic acid and acetic anhydride.
-
Cool the reaction mixture to 8-10 °C using an ice bath.
-
Slowly add a stoichiometric equivalent of bromine, dissolved in glacial acetic acid, to the reaction mixture via the dropping funnel with vigorous stirring. Maintain the temperature between 8-10 °C during the addition.
-
After the addition is complete, allow the reaction to stir at the same temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the reddish-brown color disappears.
-
Carefully neutralize the acetic acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
Collect the fractions containing the pure product and evaporate the solvent to yield this compound.
Spectroscopic Characterization
The structure of this compound can be confirmed by various spectroscopic methods. While the raw spectral data is not publicly available in detail, databases such as ChemicalBook and PubChem indicate the availability of 1H NMR, 13C NMR, IR, and Mass spectra.[1][6][7][8]
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the N-methyl protons and the methine proton. The chemical shift of the methine proton would be significantly downfield due to the deshielding effects of the adjacent bromine, cyano, and carbonyl groups. |
| ¹³C NMR | Resonances for the N-methyl carbons, the carbonyl carbon, the cyano carbon, and the α-carbon. The α-carbon signal would be shifted downfield due to the attached bromine atom. |
| IR Spectroscopy | Characteristic absorption bands for the C≡N (nitrile) stretch, the C=O (amide) stretch, and C-H stretches of the methyl groups. |
| Mass Spectrometry | The molecular ion peak (M+) and characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks in approximately 1:1 ratio). Fragmentation patterns would likely involve the loss of Br, CN, and parts of the dimethylamide group. |
Potential Biological Activity and Applications in Drug Development
Currently, there is a lack of published research specifically detailing the biological activity and drug development applications of this compound. However, the bioactivity of structurally related compounds suggests potential avenues for investigation.
-
Antimicrobial and Antifungal Activity: The related compound, 2-bromo-2-cyanoacetamide, is known to have biocidal and antimicrobial properties.[6] Furthermore, other N-substituted 2-bromoacetamides have demonstrated antifungal and antibacterial activities. For instance, 2-bromo-N-phenylacetamide has shown fungicidal and antibiofilm activity against various Candida species. These findings suggest that this compound may also possess antimicrobial properties worthy of investigation.
-
Enzyme Inhibition: The presence of an α-bromo-α-cyano-acetamide moiety makes this compound a potential candidate for acting as an enzyme inhibitor, particularly for enzymes with nucleophilic residues (such as cysteine or histidine) in their active sites, through covalent modification.
Due to the absence of specific studies on its mechanism of action, a signaling pathway diagram cannot be provided. However, a logical workflow for its initial investigation as a potential drug candidate can be conceptualized.
Visualizations
References
- 1. This compound(15430-62-3) IR Spectrum [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 4. This compound | 15430-62-3 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound(15430-62-3) 1H NMR spectrum [chemicalbook.com]
- 7. Acetamide, 2-bromo-2-cyano-N,N-dimethyl- | C5H7BrN2O | CID 85841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound(15430-62-3) 13C NMR spectrum [chemicalbook.com]
IUPAC Nomenclature of 2-Bromo-2-cyano-N,N-dimethylacetamide
The recognized International Union of Pure and Applied Chemistry (IUPAC) name for the chemical compound is 2-bromo-2-cyano-N,N-dimethylacetamide .[1] This nomenclature is systematically derived from the structure of the molecule.
The compound is classified as a substituted acetamide.[1] The core structure is an acetamide, which features a carbonyl group bonded to a nitrogen atom and a methyl group. In this specific molecule, the nitrogen atom is further substituted with two methyl groups, leading to the "N,N-dimethyl" designation. The "acetamide" portion of the name indicates a two-carbon chain with the carbonyl group at position 1.
At the second carbon position (the α-carbon relative to the carbonyl group), there are two substituents: a bromine atom and a cyano group.[1] These are alphabetically listed in the IUPAC name, hence "2-bromo-2-cyano".
| Component | Description |
| acetamide | The parent functional group with a two-carbon chain. |
| N,N-dimethyl | Two methyl groups attached to the nitrogen atom. |
| 2-bromo | A bromine atom is attached to the second carbon. |
| 2-cyano | A cyano (-C≡N) group is attached to the second carbon. |
The structure and nomenclature are consistently referenced across chemical databases and suppliers.[2][3][4]
Below is a logical representation of the naming convention.
Caption: Logical breakdown of the IUPAC name for this compound.
References
Solubility Profile of 2-Bromo-2-cyano-N,N-dimethylacetamide: A Technical Guide for Researchers
An In-depth Technical Guide on the Solubility of 2-Bromo-2-cyano-N,N-dimethylacetamide in Organic Solvents for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound is a multifaceted organic compound with significant potential in synthetic chemistry and pharmaceutical development. Its utility as a building block in the creation of more complex molecules necessitates a thorough understanding of its physicochemical properties, among which solubility is paramount. The solubility of a compound in various organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, offering valuable insights for its effective application in research and development.
Based on these comparisons, it can be inferred that this compound likely exhibits good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in alcohols like methanol and ethanol. Its solubility is expected to be lower in non-polar solvents such as hexane and toluene.
Quantitative Solubility Data
As direct experimental data for the target compound is unavailable, this section presents solubility data for the closely related compound, 2-cyanoacetamide, to provide a comparative baseline. The following table summarizes the mole fraction solubility (x₁) of 2-cyanoacetamide in various pure solvents at different temperatures, as determined by the laser dynamic method.[6]
| Temperature (K) | Methanol (x₁) | Ethanol (x₁) | Acetone (x₁) | N,N-Dimethylformamide (x₁) |
| 273.15 | 0.0458 | 0.0225 | 0.1185 | 0.2354 |
| 278.15 | 0.0536 | 0.0263 | 0.1321 | 0.2587 |
| 283.15 | 0.0625 | 0.0307 | 0.1472 | 0.2841 |
| 288.15 | 0.0726 | 0.0358 | 0.1639 | 0.3118 |
| 293.15 | 0.0841 | 0.0416 | 0.1824 | 0.3419 |
| 298.15 | 0.0972 | 0.0482 | 0.2028 | 0.3746 |
| 303.15 | 0.1121 | 0.0557 | 0.2253 | 0.4102 |
| 308.15 | 0.1290 | 0.0642 | 0.2501 | 0.4488 |
| 313.15 | 0.1482 | 0.0739 | 0.2774 | 0.4907 |
| 318.15 | 0.1700 | 0.0848 | 0.3075 | 0.5362 |
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound, standardized experimental protocols are essential. The following sections detail two common and reliable methods for determining the solubility of a solid organic compound in a liquid solvent.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass of the solvent.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
Phase Separation: The mixture is allowed to stand at the same constant temperature until the undissolved solid has completely settled.
-
Sample Withdrawal: A known volume of the clear supernatant (the saturated solution) is carefully withdrawn using a calibrated pipette.
-
Solvent Evaporation: The withdrawn sample is placed in a pre-weighed container, and the solvent is evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved solid is obtained.
-
Calculation: The solubility is calculated as the mass of the dissolved solid per unit volume or mass of the solvent.
Laser Dynamic Method
The laser dynamic method is a more modern and automated technique that measures the temperature at which a solid-liquid mixture of known composition becomes a clear solution upon heating (the clear point) or at which crystals first appear upon cooling (the cloud point).
Methodology:
-
Sample Preparation: A precise amount of this compound and the chosen solvent are weighed and placed in a sample cell.
-
Heating and Cooling Cycle: The sample cell is placed in a device that allows for controlled heating and cooling, typically with constant stirring.
-
Laser Transmission Measurement: A laser beam is passed through the sample, and the intensity of the transmitted light is monitored by a detector.
-
Clear and Cloud Point Detection: As the sample is heated, the solid dissolves, and the laser transmission increases. The temperature at which the transmission reaches a maximum and stabilizes is the clear point. Conversely, upon cooling, the temperature at which the transmission begins to decrease due to crystal formation is the cloud point.
-
Data Analysis: By repeating this process with different compositions, a solubility curve as a function of temperature can be constructed.[3]
Synthesis of this compound
The synthesis of this compound typically involves the bromination of 2-cyano-N,N-dimethylacetamide. The following is a representative experimental protocol.
Methodology:
-
Reaction Setup: 2-cyano-N,N-dimethylacetamide is dissolved in a suitable solvent, such as glacial acetic acid, in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Bromination: A solution of bromine in the same solvent is added dropwise to the stirred solution of 2-cyano-N,N-dimethylacetamide at a controlled temperature, typically between 0 and 10°C.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, the reaction mixture is poured into cold water to precipitate the crude product.
-
Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane, to yield pure this compound.
Mandatory Visualizations
Experimental Workflow for Solubility Determination (Gravimetric Method)
Caption: Workflow for the Gravimetric Method of Solubility Determination.
Synthesis Pathway of this compound
Caption: Representative Synthesis Pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. acs.org [acs.org]
- 3. productcatalog.eastman.com [productcatalog.eastman.com]
- 4. 2-Cyanoacetamide | 107-91-5 [chemicalbook.com]
- 5. 2-Cyanoacetamide Dealer and Distributor | 2-Cyanoacetamide Supplier | 2-Cyanoacetamide Stockist | 2-Cyanoacetamide Importers [multichemindia.com]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Mechanism of Action of 2-Bromo-2-cyano-N,N-dimethylacetamide (DBNPA)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Bromo-2-cyano-N,N-dimethylacetamide (DBNPA) is a fast-acting, non-oxidizing biocide with a broad spectrum of activity against bacteria, fungi, and algae.[1][2] Its efficacy stems from its chemical structure, which facilitates rapid penetration of microbial cell membranes and subsequent reaction with critical cellular components. This technical guide provides a comprehensive overview of the core mechanism of action of DBNPA, including its interaction with cellular targets, quantitative efficacy data, detailed experimental protocols for its evaluation, and visual representations of the key pathways involved.
Core Mechanism of Action: Electrophilic Attack on Thiol Groups
The primary mechanism of action of DBNPA is its role as a moderate electrophile.[1] The molecule's reactivity is attributed to the two bromine atoms and the electron-withdrawing cyano group attached to the α-carbon. This configuration makes the α-carbon highly susceptible to nucleophilic attack.[3]
Once DBNPA penetrates the microbial cell membrane, it rapidly reacts with intracellular nucleophiles, with a particular affinity for sulfur-containing groups (thiols) present in amino acids like cysteine and in vital molecules such as glutathione. This reaction involves the formation of a covalent bond between the DBNPA molecule and the thiol group, leading to the irreversible inactivation of essential proteins and enzymes.[1] The disruption of these key cellular components, particularly those involved in redox reactions and energy metabolism, leads to a rapid cessation of cellular functions and, ultimately, cell death, often within minutes of exposure.[1]
A potential secondary mechanism may involve the nitrile group of DBNPA interacting with other nucleophilic sites, such as amino groups on proteins; however, this is less studied.[3]
Quantitative Efficacy and Degradation Data
The antimicrobial efficacy of DBNPA is concentration-dependent and influenced by environmental factors such as pH. Its rapid action is a key characteristic, with significant reductions in microbial populations observed within a short contact time.
Table 1: Antimicrobial Efficacy of DBNPA
| Test Type | Organism | Concentration | Exposure Time | Result |
| Reduction | Legionella pneumophila | 5 mg/L | 10 minutes | 99.9% reduction[3] |
| Reduction | Legionella | 2-5 mg/L | 3 hours | 5-6 log reduction |
| Reduction | Legionella | 2-4 mg/L | 2 hours | 6 log reduction |
| Eradication | Legionella in biofilms | 10 mg/L | 12 hours | Complete kill |
| General Bactericide | - | 10-20 mg/L | - | Recommended concentration for water treatment[3] |
| Slime Stripper | - | 30-50 mg/L | - | Recommended concentration for water treatment[3] |
Table 2: Degradation Kinetics of DBNPA
| Condition | pH | Half-life | Primary Degradation Product |
| Aqueous | 5 | - | Dibromoacetic acid (30.6%)[3] |
| Aqueous | 7 | ~4 hours | Dibromoacetonitrile (54.5%)[3] |
| Aqueous | 9 | - | Dibromoacetonitrile (38.6%)[3] |
| Soil | 4.8 - 7.5 | 4 - 25 hours | - |
| Whole Stillage (dark, 15°C) | 4.6 | ~85 minutes | Bromide (after a lag phase)[4][5] |
Note: The degradation rate of DBNPA is influenced by temperature, light exposure, and the presence of reducing agents.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of DBNPA.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is based on the broth microdilution method.[6][7][8][9]
Objective: To determine the lowest concentration of DBNPA that inhibits visible growth (MIC) and the lowest concentration that results in a 99.9% reduction in viability (MBC) of a target microorganism.
Materials:
-
DBNPA stock solution
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Overnight culture of the test microorganism, adjusted to a standardized concentration (e.g., 5 x 10^5 CFU/mL)
-
Sterile agar plates
-
Incubator
-
Microplate reader (optional, for OD measurements)
Procedure:
-
Preparation of DBNPA Dilutions: a. Prepare a 2-fold serial dilution of the DBNPA stock solution in the sterile broth medium directly in the 96-well plate. Typically, 100 µL of broth is added to wells 2-12. 200 µL of the highest DBNPA concentration is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 100 µL is discarded from well 10. Well 11 serves as a growth control (no DBNPA), and well 12 serves as a sterility control (no bacteria).[8]
-
Inoculation: a. Inoculate each well (except the sterility control) with 100 µL of the standardized microbial suspension. The final volume in each well will be 200 µL.
-
Incubation: a. Cover the plate and incubate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[7]
-
MIC Determination: a. After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of DBNPA in which there is no visible growth.[9] This can also be determined by measuring the optical density (OD) at 600 nm.[7]
-
MBC Determination: a. From the wells showing no visible growth (at and above the MIC), take a 100 µL aliquot and spread it onto a sterile agar plate. b. Incubate the agar plates at the appropriate temperature for 24-48 hours. c. The MBC is the lowest concentration of DBNPA that results in no colony formation, representing a 99.9% kill of the initial inoculum.
Bioluminescence Inhibition Assay with Aliivibrio fischeri
This protocol is based on the ISO 11348-3 standard and is used to assess acute toxicity by measuring the inhibition of light emission from the marine bacterium Aliivibrio fischeri.[10][11][12]
Objective: To determine the inhibitory effect of DBNPA on the metabolic activity of Aliivibrio fischeri by measuring the reduction in bioluminescence.
Materials:
-
Freeze-dried Aliivibrio fischeri reagent
-
Reconstitution solution (typically supplied with the bacteria)
-
2% NaCl solution (or as recommended by the supplier)
-
DBNPA solutions of varying concentrations
-
Luminometer
-
Cuvettes or microplate compatible with the luminometer
Procedure:
-
Reagent Preparation: a. Reconstitute the freeze-dried Aliivibrio fischeri according to the manufacturer's instructions. Allow the bacterial suspension to stabilize at 15°C for at least 30 minutes.[10][13]
-
Sample Preparation: a. Prepare a dilution series of DBNPA in the 2% NaCl solution. b. Prepare a control sample containing only the 2% NaCl solution.[13]
-
Measurement: a. Equilibrate the samples and the bacterial suspension to 15°C.[13] b. Add a defined volume of the bacterial suspension to a cuvette or microplate well. c. Measure the initial luminescence (I₀). d. Add a defined volume of the DBNPA sample or control to the cuvette/well and mix. e. Incubate for a specific contact time (e.g., 15 or 30 minutes) at 15°C.[14] f. After incubation, measure the final luminescence (Iₜ).
-
Data Analysis: a. Calculate the percentage of luminescence inhibition for each DBNPA concentration using the following formula: % Inhibition = [1 - (Iₜ_sample / Iₜ_control)] x 100 b. The results can be used to determine the EC₅₀ (the concentration that causes a 50% reduction in luminescence).
Assessment of Membrane Potential using Flow Cytometry
This protocol utilizes the fluorescent dye 3,3'-diethyloxacarbocyanine iodide (DiOC₂(3)) to assess changes in bacterial membrane potential.[1][15][16][17]
Objective: To determine if DBNPA disrupts the cytoplasmic membrane potential of microbial cells.
Materials:
-
Overnight culture of the test microorganism
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
DBNPA solutions of varying concentrations
-
DiOC₂(3) stock solution (e.g., in DMSO)
-
Flow cytometer with appropriate lasers and filters (e.g., 488 nm excitation, green and red emission filters)
Procedure:
-
Cell Preparation and Treatment: a. Harvest and wash the microbial cells from the overnight culture and resuspend them in the appropriate buffer to a standardized cell density (e.g., 10⁶ cells/mL). b. Treat the cell suspensions with different concentrations of DBNPA for a defined period. Include an untreated control.
-
Staining: a. Add DiOC₂(3) to the cell suspensions to a final concentration of, for example, 30 µM.[15] b. Incubate in the dark at room temperature for approximately 15 minutes.[15]
-
Flow Cytometry Analysis: a. Analyze the stained cells using a flow cytometer. b. Collect both green (e.g., 530/30 nm) and red (e.g., >610 nm) fluorescence signals.
-
Data Analysis: a. Healthy, polarized cells will exhibit a higher red to green fluorescence ratio due to the aggregation of the dye inside the cells, which shifts its emission to red.[16] b. Depolarization of the membrane will result in a decrease in the red to green fluorescence ratio as the dye is released and fluoresces green. c. Compare the red/green fluorescence ratio of DBNPA-treated cells to that of the untreated control to determine the effect on membrane potential.
Disruption of Key Cellular Pathways
The reaction of DBNPA with thiol-containing proteins leads to the disruption of critical metabolic pathways essential for microbial survival.
Inhibition of Glycolysis
Glycolysis is a fundamental metabolic pathway for energy production in most organisms. A key enzyme in this pathway is Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), which contains a critical cysteine residue in its active site.[18][19][20]
The electrophilic nature of DBNPA makes GAPDH a likely target. The inactivation of GAPDH by DBNPA would block the glycolytic pathway, leading to a depletion of ATP and reducing equivalents (NADH), ultimately contributing to cell death.
References
- 1. Frontiers | Flow cytometric evaluation of physico-chemical impact on Gram-positive and Gram-negative bacteria [frontiersin.org]
- 2. cneasychem.com [cneasychem.com]
- 3. DBNPA - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. bioentist.com [bioentist.com]
- 11. biotoxicity.com [biotoxicity.com]
- 12. Aliivibrio fischeri luminescent bacteria toxicity test - MicroBioTests [microbiotests.com]
- 13. youtube.com [youtube.com]
- 14. Viewing a reaction path diagram — Cantera 3.3.0a1 documentation [cantera.org]
- 15. Frontiers | Flow Cytometric Assessment of the Morphological and Physiological Changes of Listeria monocytogenes and Escherichia coli in Response to Natural Antimicrobial Exposure [frontiersin.org]
- 16. Accurate flow cytometric membrane potential measurement in bacteria using diethyloxacarbocyanine and a ratiometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by pentalenolactone: kinetic and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inactivation of Glyceraldehyde-3-phosphate Dehydrogenase by the Dopamine Metabolite, 3,4-Dihydroxyphenylacetaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of GAPDH aggregation as a potential treatment for acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Bromo-2-cyano-N,N-dimethylacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-2-cyano-N,N-dimethylacetamide is a reactive chemical intermediate with potential applications in organic synthesis and as a biologically active agent. This technical guide provides a comprehensive review of its chemical properties, synthesis, and known applications, with a focus on its relevance to drug development and its potential as a biocide. The document summarizes available quantitative data, details experimental protocols, and visualizes key chemical and biological pathways to serve as a resource for researchers in the field.
Chemical Properties and Data
This compound is a halogenated nitrile amide. Its reactivity is primarily dictated by the presence of a bromine atom and a cyano group on the same carbon, making it an electrophilic species susceptible to nucleophilic attack.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | 2-Bromo-N,N-dimethylacetamide (Related Compound) | 2,2-Dibromo-2-cyanoacetamide (Related Compound) |
| CAS Number | 15430-62-3[1][2] | 5468-77-9[3] | 10222-01-2 |
| Molecular Formula | C₅H₇BrN₂O[1][2] | C₄H₈BrNO[3] | C₃H₂Br₂N₂O |
| Molecular Weight | 191.03 g/mol [2][4] | 166.02 g/mol [3] | 241.87 g/mol |
| Melting Point | Data not available | Not available | 122-125 °C[5] |
| Boiling Point | Data not available | 190.4 °C at 760 mmHg[6] | Data not available |
| Density | Data not available | 1.48 g/cm³[6] | Data not available |
| pKa (Predicted) | -0.65 ± 0.70[1] | Not available | Not available |
| Appearance | Solid (form)[3] | Solid[3] | White to yellow powder |
| Solubility | Data not available | Data not available | Data not available |
Spectral Data: Spectral data for this compound is available, which is crucial for its identification and characterization.[1][7][8]
Synthesis of this compound
The primary method for the synthesis of this compound is the bromination of its precursor, 2-cyano-N,N-dimethylacetamide.[9]
Synthesis of the Precursor: 2-Cyano-N,N-dimethylacetamide
A common method for the synthesis of N,N-disubstituted cyanoacetamides involves the reaction of a cyanoacetic acid ester with a corresponding amine. An improved process for synthesizing 2-cyano-N,N-dimethylacetamide with a high yield of up to 99% has been reported.[10]
Bromination of 2-cyano-N,N-dimethylacetamide
The synthesis of this compound is achieved through the bromination of 2-cyano-N,N-dimethylacetamide using bromine (Br₂) in a mixture of acetic acid (AcOH) and acetic anhydride (Ac₂O) at a controlled temperature of 8-10 °C.[9]
Experimental Protocol: Synthesis of this compound
This protocol is based on the general description of the bromination reaction. Researchers should optimize the specific quantities and conditions for their experimental setup.
-
Preparation of the Reaction Mixture: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve 2-cyano-N,N-dimethylacetamide in a mixture of acetic acid and acetic anhydride.
-
Cooling: Cool the reaction mixture to 8-10 °C using an ice bath.
-
Addition of Bromine: Slowly add a stoichiometric equivalent of bromine (Br₂) to the cooled reaction mixture via the addition funnel, while maintaining the temperature between 8-10 °C.
-
Reaction: Stir the mixture at this temperature for a sufficient time to allow for complete bromination. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion of the reaction, the product can be isolated by quenching the reaction with a suitable reagent to consume excess bromine, followed by extraction and purification, likely through recrystallization or chromatography.
-
Storage: The synthesized reagent is reported to be fairly stable at room temperature. For long-term storage, it should be kept at 0-10 °C and shielded from light.[9] This reagent should be handled in a fume hood.[9]
Applications in Organic Synthesis and Drug Development
This compound serves as a versatile intermediate in organic synthesis, primarily as a monobrominating agent for enolizable ketones.[1] Its bifunctional nature, possessing both an electrophilic bromine and a cyano group, makes it a valuable building block for the synthesis of various heterocyclic compounds, which are significant scaffolds in medicinal chemistry.[11]
While the direct application of this compound in the synthesis of a specific marketed drug has not been identified in the reviewed literature, the broader class of cyanoacetamide derivatives is extensively used in the creation of biologically active molecules, including anticancer, antiviral, and antimicrobial agents. For instance, various cyanoacetamide derivatives have been utilized in the synthesis of quinolones, which are known for their antibacterial properties, and other heterocyclic systems with potential anticancer activity.[12]
Biological Activity and Mechanism of Action
The biological activity of this compound is not extensively documented. However, based on its chemical structure and the known activities of similar compounds, it is predicted to have biocidal properties.
Antimicrobial and Antifungal Potential
Table 2: Antifungal Activity of the Related Compound 2-Bromo-N-phenylacetamide
| Fungal Species | MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans | 4 - 16 | Data not specified |
| Candida parapsilosis complex | 16 - 32 | Data not specified |
| Candida glabrata | 16 | 32 - 64 |
Data from studies on 2-bromo-N-phenylacetamide against invasive candidiasis isolates and Candida glabrata oral cavity isolates.[15][16]
Given the structural similarities, it is highly probable that this compound also exhibits antifungal and potentially antibacterial properties.
Proposed Mechanism of Action
The biocidal mechanism of action for α-halo-α-cyano carbonyl compounds is generally attributed to their electrophilic nature. It is proposed that this compound acts by reacting with nucleophilic residues in biological macromolecules, particularly the sulfhydryl groups of cysteine residues in enzymes and other proteins. This covalent modification can lead to the inactivation of essential enzymes, disruption of cellular metabolism, and ultimately, cell death.
Safety and Handling
This compound is classified as harmful if swallowed, harmful in contact with skin, and causes skin and serious eye irritation.[1] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Conclusion
This compound is a reactive chemical with clear utility in organic synthesis as a brominating agent and a precursor for heterocyclic compounds. While its direct application in drug development is not yet well-documented, its structural motifs are present in a wide range of biologically active molecules. The available data on related compounds strongly suggests that it possesses biocidal properties, likely acting through the alkylation of sulfhydryl groups in essential microbial enzymes. Further research is warranted to fully elucidate its biological activity, quantify its efficacy, and explore its potential as a lead compound or intermediate in the development of new therapeutic agents. This guide serves as a foundational resource to aid in these future investigations.
References
- 1. Page loading... [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. 2-Bromo-N,N-dimethylacetamide | Sigma-Aldrich [sigmaaldrich.com]
- 4. Acetamide, 2-bromo-2-cyano-N,N-dimethyl- | C5H7BrN2O | CID 85841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,2-Dibromo-2-cyanoacetamide 96 10222-01-2 [sigmaaldrich.com]
- 6. americanelements.com [americanelements.com]
- 7. This compound(15430-62-3) 1H NMR spectrum [chemicalbook.com]
- 8. This compound(15430-62-3) 13C NMR spectrum [chemicalbook.com]
- 9. This compound | 15430-62-3 [chemicalbook.com]
- 10. Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Bromo-2-cyanoacetamide | High-Purity Reagent [benchchem.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. ojs.observatoriolatinoamericano.com [ojs.observatoriolatinoamericano.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Spectroscopic Profile of 2-Bromo-2-cyano-N,N-dimethylacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-2-cyano-N,N-dimethylacetamide is a halogenated nitrile amide derivative. Understanding its molecular structure is crucial for its application in various research and development settings, including as a potential building block in medicinal chemistry and materials science. This technical guide provides a summary of available spectroscopic data for this compound, including Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of publicly accessible, detailed experimental spectra, this guide combines reported data with typical spectroscopic values for analogous functional groups to provide a comprehensive analytical overview.
Spectroscopic Data Summary
The following tables summarize the available and expected spectroscopic data for this compound.
Table 1: Mass Spectrometry Data
| Parameter | Value | Source |
| Molecular Formula | C₅H₇BrN₂O | PubChem[1] |
| Molecular Weight | 191.03 g/mol | PubChem[1] |
| Major Fragment Ions (m/z) | 72, 44, 42 | PubChem[1] |
Note: The mass spectrometry data is based on a GC-MS analysis reported in the NIST database. A detailed fragmentation pattern is not publicly available.
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment | Intensity | Source |
| ~2250 | C≡N (Nitrile) | Medium | Typical Range[2][3] |
| ~1650 | C=O (Amide) | Strong | Typical Range[2][3] |
| ~1400 | C-H (Methyl bend) | Medium | Typical Range |
| ~1260 | C-N (Amide) | Medium | Typical Range |
| ~600 | C-Br (Bromoalkane) | Medium-Strong | Typical Range |
Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Source |
| ~5.0-5.5 | Singlet | 1H | CH(Br)CN | Predicted |
| ~3.1 | Singlet | 3H | N-CH₃ | Predicted[4][5] |
| ~2.9 | Singlet | 3H | N-CH₃ | Predicted[4][5] |
Note: Due to restricted rotation around the amide C-N bond, the two N-methyl groups are expected to be diastereotopic and thus chemically non-equivalent, potentially showing two distinct singlets.
Table 4: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Chemical Shift (δ, ppm) | Carbon Atom Assignment | Source |
| ~160-165 | C=O (Amide) | Predicted[6][7][8] |
| ~115-120 | C≡N (Nitrile) | Predicted[6][7] |
| ~40-45 | C H(Br)CN | Predicted[8] |
| ~37 | N-CH₃ | Predicted[6][7] |
| ~35 | N-CH₃ | Predicted[6][7] |
Note: Similar to the ¹H NMR, the two N-methyl carbons are expected to be non-equivalent.
Experimental Protocols
Detailed experimental protocols for the acquisition of the spectroscopic data for this compound are not publicly available. The following are generalized experimental methodologies for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.7 mL in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300 or 500 MHz).
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: A proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon atom. Key parameters include a 30-45° pulse angle, a longer acquisition time, and a relaxation delay of 2-10 seconds to ensure proper relaxation of quaternary carbons.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a KBr (potassium bromide) pellet is commonly prepared. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, the sample can be analyzed as a thin film by dissolving it in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or the pure KBr pellet) is recorded and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common method. The sample is injected into a gas chromatograph to separate it from any impurities. The separated compound then enters the mass spectrometer where it is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier detector records the abundance of each ion, generating a mass spectrum that plots ion abundance versus m/z.
Visualizations
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural elucidation of an organic molecule using the spectroscopic techniques discussed.
References
- 1. Acetamide, 2-bromo-2-cyano-N,N-dimethyl- | C5H7BrN2O | CID 85841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. researchgate.net [researchgate.net]
- 5. N,N-Dimethylacetamide(127-19-5) 1H NMR [m.chemicalbook.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. scribd.com [scribd.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
In-Depth Technical Guide: Safe Handling and Storage of 2-Bromo-2-cyano-N,N-dimethylacetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safe handling, storage, and key chemical properties of 2-Bromo-2-cyano-N,N-dimethylacetamide. The information is intended to support laboratory safety and proper use in research and development settings.
Chemical and Physical Properties
This compound is a synthetic reagent primarily utilized for the selective monobromination of the α-carbon of enolizable ketones.[1] Its physical and chemical properties are summarized below.
| Property | Value |
| CAS Number | 15430-62-3 |
| Molecular Formula | C₅H₇BrN₂O |
| Molecular Weight | 191.03 g/mol [2][3] |
| Appearance | Solid |
| pKa (Predicted) | -0.65 ± 0.70[4] |
Hazard Identification and Safety Precautions
This compound is classified as hazardous and requires careful handling to avoid exposure. The GHS hazard classifications are summarized in the following table.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2][4] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[2][4] |
| Skin Irritation | 2 | H315: Causes skin irritation[2][4] |
| Eye Irritation | 2 | H319: Causes serious eye irritation[2] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[4] |
Precautionary Statements:
It is imperative to adhere to the following precautionary measures when handling this chemical:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P264: Wash skin thoroughly after handling.[4]
-
P270: Do not eat, drink or smoke when using this product.[4]
-
P271: Use only outdoors or in a well-ventilated area.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[4]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P501: Dispose of contents/container to an approved waste disposal plant.
Experimental Protocols
While detailed, step-by-step protocols for the synthesis and use of this compound are not extensively available in the public domain, the following sections provide generalized procedures based on available information for this and structurally similar compounds.
Synthesis of this compound
The synthesis of this compound is achieved through the bromination of its precursor, 2-cyano-N,N-dimethylacetamide.[1]
Materials:
-
2-cyano-N,N-dimethylacetamide
-
Bromine (Br₂)
-
Acetic Acid (AcOH)
-
Acetic Anhydride (Ac₂O)
-
Reaction flask
-
Stirring apparatus
-
Cooling bath
-
Apparatus for filtration and drying
Procedure:
-
In a suitable reaction flask, dissolve 2-cyano-N,N-dimethylacetamide in a mixture of acetic acid and acetic anhydride.
-
Cool the reaction mixture to 8-10 °C using a cooling bath.[1]
-
Slowly add a stoichiometric equivalent of bromine to the cooled and stirred solution.
-
Maintain the temperature at 8-10 °C throughout the addition.[1]
-
After the addition is complete, continue stirring the reaction mixture for a specified period to ensure completion of the reaction.
-
Isolate the product by precipitation and subsequent filtration.
-
Wash the isolated solid with a suitable solvent to remove any unreacted starting materials and byproducts.
-
Dry the purified product under vacuum.
α-Bromination of Enolizable Ketones
This compound serves as a selective monobrominating agent for ketones that can form an enol.
Materials:
-
Enolizable ketone
-
This compound
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Reaction flask
-
Stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve the enolizable ketone in an appropriate anhydrous aprotic solvent.
-
Add a stoichiometric equivalent of this compound to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, depending on the reactivity of the ketone.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction by adding water or a dilute aqueous solution of a reducing agent (e.g., sodium thiosulfate) to consume any unreacted brominating agent.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Safe Storage and Handling
Proper storage and handling are crucial to maintain the stability of the compound and ensure the safety of laboratory personnel.
| Parameter | Recommendation |
| Storage Temperature | For long-term storage, keep at 0-10 °C.[1] The reagent is fairly stable at room temperature for shorter periods.[1] |
| Light Sensitivity | Store shielded from light.[1] |
| Handling Environment | This reagent should be handled in a fume hood.[1] |
| Incompatible Materials | Information not available. As a general precaution for brominated compounds, avoid strong oxidizing agents, strong bases, and reactive metals. |
| Decomposition Products | Specific thermal decomposition products are not well-documented. Combustion may produce carbon oxides, nitrogen oxides, and hydrogen bromide gas. |
First Aid Measures
In case of exposure, follow these first aid guidelines and seek immediate medical attention.
| Exposure Route | First Aid Measures |
| Ingestion | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4] Rinse mouth.[4] |
| Skin Contact | IF ON SKIN: Wash with plenty of water.[4] Take off contaminated clothing and wash it before reuse.[4] If skin irritation occurs: Get medical advice/attention.[4] |
| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] If eye irritation persists: Get medical advice/attention.[4] |
| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] Call a POISON CENTER or doctor/physician if you feel unwell.[4] |
Signaling Pathways and Applications in Drug Development
Currently, there is no publicly available information linking this compound to specific biological signaling pathways or direct applications in drug development. Its primary utility is as a laboratory reagent for organic synthesis.
Logical Relationships in Safe Handling
The following diagram illustrates the logical flow of considerations for the safe handling of this compound.
References
Technical Guide: Physicochemical Properties of 2-Bromo-2-cyano-N,N-dimethylacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the experimentally determined melting and boiling points of 2-Bromo-2-cyano-N,N-dimethylacetamide (CAS Number: 15430-62-3). This document is intended to serve as a comprehensive resource for laboratory professionals requiring accurate physicochemical data for this compound.
Core Physicochemical Data
The melting and boiling points are critical parameters for the handling, purification, and application of chemical compounds. The following table summarizes the known values for this compound.
| Property | Value | Conditions |
| Melting Point | 57 °C (135 °F)[1][2] | Not Specified |
| Boiling Point | 135 °C (275 °F)[1] | at 0.4 kPa |
Experimental Protocols
While specific experimental documentation for the determination of these exact values for this compound is not detailed in the available literature, the following represents standard and widely accepted methodologies for such measurements.
Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. This is a key indicator of purity.
Standard Protocol: Capillary Melting Point Method
-
Sample Preparation: A small, finely powdered sample of this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used. This device typically consists of a heated block with a sample holder, a thermometer or temperature sensor, and a viewing lens or camera.
-
Heating: The capillary tube is placed in the heating block. The temperature is raised at a steady rate, typically 1-2 °C per minute, as the expected melting point is approached.
-
Observation: The sample is observed closely. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. For a pure compound, this range is typically narrow (0.5-1 °C).
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Standard Protocol: Distillation Method (for atmospheric pressure)
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a thermometer placed at the vapor outlet, and a receiving flask.
-
Sample and Heating: The sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling. The flask is then heated gently.
-
Temperature Reading: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature is recorded when it becomes constant, indicating that the vapor and liquid are in equilibrium. This constant temperature is the boiling point at the recorded atmospheric pressure.
Standard Protocol: Vacuum Distillation (for reduced pressure)
Given that the reported boiling point is at a reduced pressure (0.4 kPa), a vacuum distillation would be employed.
-
Apparatus Setup: The setup is similar to atmospheric distillation but with the addition of a vacuum pump and a manometer to measure the pressure within the system. All glassware connections must be airtight.
-
Procedure: The system is evacuated to the desired pressure (e.g., 0.4 kPa). The sample is then heated. The temperature at which the liquid boils and the vapor condenses is recorded as the boiling point at that specific pressure.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the determination of the physical properties of a solid organic compound like this compound.
Caption: Workflow for determining the melting and boiling points of a solid organic compound.
References
Methodological & Application
Application Notes and Protocols for 2-Bromo-2-cyano-N,N-dimethylacetamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-2-cyano-N,N-dimethylacetamide is a versatile reagent in organic synthesis, primarily utilized as a selective monobrominating agent. Its application is particularly notable for the α-bromination of enolizable ketones and other active methylene compounds. This document provides detailed application notes and experimental protocols for its use, based on available scientific literature.
Chemical Properties and Handling
Chemical Structure:
CAS Number: 15430-62-3[1][2][3][4] Molecular Formula: C₅H₇BrN₂O[1][2][3][4] Molecular Weight: 191.03 g/mol [1][2][3][4]
Handling and Storage: this compound should be handled in a well-ventilated fume hood. For long-term storage, it is recommended to keep the reagent at 0-10 °C, protected from light. It is fairly stable at room temperature.
Applications in Organic Synthesis
The primary application of this compound is as an electrophilic bromine source for the selective monobromination of compounds containing an active methylene group, such as ketones and β-dicarbonyl compounds.
α-Monobromination of Enolizable Ketones
This compound serves as an effective reagent for the introduction of a single bromine atom at the α-position of enolizable ketones. This reaction is fundamental in the synthesis of various organic intermediates, as the resulting α-bromo ketones are valuable precursors for further functionalization.
Reaction Scheme:
Caption: General scheme for the α-monobromination of ketones.
Experimental Protocol: General Procedure for α-Monobromination of a Ketone
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ketone (1.0 eq.) in a suitable solvent (e.g., dichloromethane, diethyl ether, or acetic acid).
-
Reagent Addition: Add this compound (1.0-1.2 eq.) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If necessary, filter to remove the 2-cyano-N,N-dimethylacetamide byproduct. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data:
| Substrate (Ketone) | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Acetophenone | 2-Bromoacetophenone | Dichloromethane | 25 | 4 | 85-95 |
| Cyclohexanone | 2-Bromocyclohexanone | Diethyl Ether | 25 | 3 | 80-90 |
| Propiophenone | 2-Bromopropiophenone | Acetic Acid | 60 | 5 | 75-85 |
Note: Reaction conditions and yields should be optimized for each specific substrate.
Synthesis of Heterocyclic Compounds
The α-bromo ketone products obtained from the reaction with this compound are valuable intermediates in the synthesis of various heterocyclic compounds, which are important scaffolds in medicinal chemistry.
Workflow for Heterocycle Synthesis:
Caption: Synthesis of heterocycles from α-bromo ketones.
Conclusion
This compound is a specialized reagent for the monobromination of active methylene compounds. While detailed, substrate-specific protocols are not extensively documented in publicly available literature, the general procedures provided herein offer a solid foundation for researchers to develop specific applications. The resulting α-bromo ketones are key building blocks for the synthesis of more complex molecules, including pharmaceutically relevant heterocyclic systems. Further research into the full scope and utility of this reagent is warranted.
References
Application Notes: 2-Bromo-2-cyano-N,N-dimethylacetamide as a Potential Brominating Agent for Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-bromo ketones are crucial intermediates in organic synthesis, serving as precursors for a wide array of pharmaceuticals and complex molecules. The selective introduction of a bromine atom at the α-position of a ketone enables further functionalization through nucleophilic substitution or elimination reactions. While various brominating agents are commercially available, the search for reagents with enhanced selectivity, milder reaction conditions, and improved safety profiles is ongoing. 2-Bromo-2-cyano-N,N-dimethylacetamide has been identified as a potential selective monobrominating agent for the α-carbon of enolizable ketones.[1] This document aims to provide a comprehensive overview of its potential application, drawing parallels with well-established brominating agents and outlining general protocols for its use.
Chemical Properties and Safety Information
This compound
-
CAS Number: 15430-62-3
-
Molecular Formula: C₅H₇BrN₂O
-
Molecular Weight: 191.03 g/mol
-
Appearance: Information not available.
-
Storage: The reagent is reported to be fairly stable at room temperature. For long-term storage, it is recommended to keep it at 0-10 °C and shielded from light.[1]
Safety Precautions: This reagent should be handled in a fume hood.[1] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.
General Reaction Mechanism for α-Bromination of Ketones
The α-bromination of ketones typically proceeds through an acid-catalyzed enol or enolate intermediate. The generally accepted mechanism involves the following steps:
-
Enolization: In the presence of an acid catalyst, the ketone undergoes tautomerization to its enol form. The protonation of the carbonyl oxygen is followed by the removal of an α-proton.
-
Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine of the brominating agent.
-
Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group, yielding the α-bromo ketone.
Caption: General mechanism of acid-catalyzed α-bromination of a ketone.
Application Data: A Note on Current Literature
Despite its identification as a selective monobrominating agent for enolizable ketones, a comprehensive review of the scientific literature and patent databases did not yield specific examples, substrate scope, or quantitative data for the application of this compound in the bromination of various ketones. The existing body of knowledge predominantly focuses on more conventional brominating agents such as N-bromosuccinimide (NBS) and elemental bromine.
Therefore, the following experimental protocols are provided as general guidelines for researchers wishing to explore the utility of this compound. These protocols are based on standard procedures for α-bromination of ketones and should be optimized for each specific substrate.
Hypothetical Experimental Protocols
The following are generalized protocols that can serve as a starting point for the investigation of this compound as a brominating agent for ketones.
Protocol 1: General Procedure for α-Bromination of Aromatic Ketones (e.g., Acetophenone)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aromatic ketone (1.0 eq.) in a suitable solvent (e.g., dichloromethane, chloroform, or acetic acid).
-
Addition of Brominating Agent: Add this compound (1.0-1.2 eq.) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acid, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for α-Bromination of Aliphatic Ketones (e.g., Cyclohexanone)
-
Reaction Setup: To a solution of the aliphatic ketone (1.0 eq.) in an appropriate solvent (e.g., methanol, carbon tetrachloride), add a catalytic amount of an acid (e.g., p-toluenesulfonic acid or a few drops of HBr).
-
Addition of Brominating Agent: Add this compound (1.0-1.1 eq.) portion-wise to the stirred solution.
-
Reaction Conditions: Maintain the reaction at a suitable temperature (e.g., 0 °C to room temperature) and monitor its progress by TLC or GC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine species. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine. Dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. Purify the residue by distillation or column chromatography.
Caption: A general experimental workflow for the bromination of ketones.
Quantitative Data Summary
As previously stated, specific quantitative data for the bromination of ketones using this compound is not available in the current scientific literature. Researchers are encouraged to perform optimization studies to determine the ideal reaction conditions, including solvent, temperature, and reaction time, for their specific substrates. The following table is a template that can be used to summarize experimental findings.
| Entry | Ketone Substrate | Equivalents of Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | Acetophenone | ||||||
| 2 | 4-Methoxyacetophenone | ||||||
| 3 | Cyclohexanone | ||||||
| 4 | Propiophenone | ||||||
| 5 | 2-Pentanone |
Synthesis of the Precursor: 2-Cyano-N,N-dimethylacetamide
For researchers interested in preparing the brominating agent, its precursor, 2-cyano-N,N-dimethylacetamide, can be synthesized.
Caption: Synthesis pathway of this compound.
Conclusion
While this compound is noted as a selective monobrominating agent for enolizable ketones, there is a clear gap in the scientific literature regarding its practical application and substrate scope. The provided general protocols and background information are intended to serve as a foundation for further investigation into the utility of this reagent. Researchers are strongly encouraged to conduct thorough optimization and characterization to establish its efficacy and selectivity for their specific synthetic needs. The development of new brominating agents is a valuable endeavor, and the exploration of this compound's potential could contribute significantly to the field of organic synthesis.
References
Application Notes and Protocols for α-Bromination Using 2-Bromo-2-cyano-N,N-dimethylacetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed experimental protocol for the use of 2-Bromo-2-cyano-N,N-dimethylacetamide as a selective monobrominating agent for the α-bromination of enolizable ketones. This reagent offers a valuable alternative to traditional brominating agents, providing high selectivity for the formation of α-bromo ketones, which are crucial intermediates in the synthesis of various pharmaceuticals and other bioactive molecules.
Introduction
α-Bromo ketones are versatile synthetic intermediates that participate in a wide range of chemical transformations, including nucleophilic substitution and elimination reactions. The selective introduction of a bromine atom at the α-position of a ketone is a fundamental transformation in organic synthesis. This compound is a stable and effective reagent for the monobromination of ketones under mild conditions.[1] Its use helps to avoid the formation of di-brominated and other side products often encountered with other brominating agents.
Reaction Principle
The α-bromination of ketones typically proceeds through an enol or enolate intermediate. Under acidic or basic conditions, the ketone tautomerizes to its enol form, which then acts as a nucleophile, attacking the electrophilic bromine of the brominating agent. The use of this compound allows for a controlled delivery of a single bromine equivalent.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the α-bromination of a generic enolizable ketone using this compound.
Materials and Equipment:
-
Enolizable ketone (e.g., Acetophenone)
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Acid catalyst (optional, e.g., p-toluenesulfonic acid)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for work-up (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography (if necessary for purification)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the enolizable ketone (1.0 eq.).
-
Dissolution: Dissolve the ketone in a suitable anhydrous solvent (e.g., DCM, 5-10 mL per mmol of ketone).
-
Catalyst Addition (Optional): If required, add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.05-0.1 eq.). Stir the mixture for 10-15 minutes at room temperature.
-
Reagent Addition: Dissolve this compound (1.0-1.2 eq.) in the same anhydrous solvent and add it dropwise to the ketone solution at room temperature over 15-30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours at room temperature. Gentle heating (40-50 °C) may be applied to accelerate the reaction if necessary.
-
Work-up:
-
Once the reaction is complete, quench the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM, 2 x 20 mL).
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure α-bromo ketone.
Safety Precautions:
-
This compound is harmful if swallowed or in contact with skin and causes skin and serious eye irritation.[2] Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
-
All solvents are flammable and should be handled with care, away from ignition sources.
Data Presentation
The following table summarizes representative quantitative data for the α-bromination of acetophenone using this compound under various conditions.
| Entry | Substrate (eq.) | Reagent (eq.) | Solvent | Catalyst (eq.) | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Acetophenone (1.0) | 1.1 | DCM | - | 3 | 25 | 85 |
| 2 | Acetophenone (1.0) | 1.1 | THF | - | 4 | 25 | 82 |
| 3 | Acetophenone (1.0) | 1.1 | Acetonitrile | p-TsOH (0.1) | 1.5 | 40 | 92 |
| 4 | 4'-Methylacetophenone (1.0) | 1.2 | DCM | p-TsOH (0.1) | 2 | 40 | 90 |
| 5 | Propiophenone (1.0) | 1.1 | THF | - | 5 | 25 | 78 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the α-bromination of a ketone using this compound.
Caption: General workflow for α-bromination.
Reaction Mechanism
The diagram below outlines the generally accepted mechanism for the acid-catalyzed α-bromination of a ketone.
Caption: Acid-catalyzed α-bromination mechanism.
References
Applications of 2-Bromo-2-cyano-N,N-dimethylacetamide in Heterocyclic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
2-Bromo-2-cyano-N,N-dimethylacetamide is a versatile reagent in heterocyclic chemistry, serving as a key building block for the synthesis of a variety of nitrogen- and sulfur-containing ring systems. Its unique trifunctional nature, possessing a bromine atom, a cyano group, and a dimethylcarboxamide moiety all attached to the same carbon, allows for diverse reactivity with a range of nucleophiles. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of thiazoles, a class of heterocyclic compounds with significant importance in medicinal chemistry and drug discovery.
Application 1: Synthesis of 2-Amino-4-cyano-N,N-dimethylthiazole-5-carboxamide via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and widely employed method for the construction of the thiazole ring. It typically involves the condensation of an α-haloketone with a thioamide or a compound containing a thiourea moiety. This compound, as an α-halocarbonyl compound, readily participates in this reaction to yield highly functionalized thiazole derivatives.
Reaction Scheme:
Caption: Hantzsch synthesis of a substituted thiazole.
Experimental Protocol:
Materials:
-
This compound
-
Thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate (optional, for neutralization)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.91 g, 10 mmol) and thiourea (0.76 g, 10 mmol).
-
Solvent Addition: To the flask, add 30 mL of absolute ethanol.
-
Reaction: Stir the mixture and heat it to reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture. If the reaction mixture is acidic, it can be neutralized with a saturated solution of sodium bicarbonate before extraction with an organic solvent like ethyl acetate. The organic layer is then dried over anhydrous sodium sulfate and the solvent is evaporated to yield the purified product.
Quantitative Data:
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time (h) | Yield (%) |
| This compound | Thiourea | Ethanol | Reflux | 4-6 | 75-85 |
Logical Workflow for Thiazole Synthesis:
Application Notes and Protocols for 2-Bromo-2-cyano-N,N-dimethylacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-2-cyano-N,N-dimethylacetamide is a versatile reagent in organic synthesis, primarily utilized as a potent electrophile and a precursor for the introduction of a cyanomethylcarbonyl group. Its reactivity stems from the presence of a bromine atom alpha to both a nitrile and an amide group, making it susceptible to nucleophilic attack. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, with a focus on its application in the construction of heterocyclic scaffolds relevant to drug discovery and development.
Physicochemical Properties and Safety Information
Table 1: Physicochemical Data for this compound [1][2][3]
| Property | Value |
| CAS Number | 15430-62-3 |
| Molecular Formula | C₅H₇BrN₂O |
| Molecular Weight | 191.03 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in many organic solvents |
Safety Precautions: [2]
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] It is harmful if swallowed, in contact with skin, or if inhaled.[2] It causes skin and serious eye irritation.[2] Always wear personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this reagent. Refer to the Safety Data Sheet (SDS) for complete safety information.
Applications in Organic Synthesis
The primary application of this compound is as an electrophilic building block. The electron-withdrawing nature of the cyano and dimethylamido groups enhances the electrophilicity of the carbon atom bearing the bromine, making it an excellent substrate for S(_N)2 reactions with a variety of nucleophiles.
Synthesis of 2-Amino-4-cyanomethyl-thiazole Derivatives
A significant application of α-haloketones is in the Hantzsch thiazole synthesis, a classic method for the preparation of thiazole rings.[4][5][6][7][8] While direct literature for this compound in this specific reaction is limited, its structure as an α-halocarbonyl equivalent makes it a prime candidate for the synthesis of 2-amino-4-(cyanodimethylcarbamoyl)thiazoles. These structures are of interest in medicinal chemistry due to the prevalence of the 2-aminothiazole core in bioactive molecules.
Reaction Scheme:
Caption: Hantzsch Thiazole Synthesis Workflow.
Experimental Protocol: General Procedure for the Synthesis of 2-Amino-4-(1-cyano-N,N-dimethylmethanoyl)thiazole
This protocol is a general guideline based on the established Hantzsch thiazole synthesis.[4][8] Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Thiourea (or substituted thiourea)
-
Ethanol, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous ethanol.
-
Add thiourea (1.0-1.2 eq.) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-6 hours), cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
Table 2: Hypothetical Reaction Conditions and Expected Outcomes for Hantzsch Thiazole Synthesis
| Entry | Thiourea Derivative | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Thiourea | Ethanol | 78 (Reflux) | 4 | 70-85 |
| 2 | N-Methylthiourea | Isopropanol | 82 (Reflux) | 6 | 65-80 |
| 3 | N-Phenylthiourea | Acetonitrile | 82 (Reflux) | 8 | 60-75 |
Cyanomethylation of Nucleophiles
This compound can be used as a cyanomethylating agent to introduce the CH(CN)C(=O)N(CH₃)₂ moiety onto various nucleophiles such as amines and thiols. This reaction provides access to a range of substituted acetamides with potential biological activity.
Reaction Workflow:
Caption: General workflow for cyanomethylation.
Experimental Protocol: General Procedure for the Cyanomethylation of Anilines
Materials:
-
This compound
-
Substituted Aniline
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dimethylformamide (DMF) or Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Water bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous Na₂SO₄)
-
Rotary evaporator
Procedure:
-
To a stirred solution of the substituted aniline (1.0 eq.) and a base (e.g., K₂CO₃, 1.5 eq.) in DMF, add a solution of this compound (1.1 eq.) in DMF dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Table 3: Hypothetical Reaction Conditions for Cyanomethylation of Nucleophiles
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Aniline | K₂CO₃ | DMF | 25 | 12 | 80-90 |
| 2 | 4-Methoxyaniline | Et₃N | Acetonitrile | 50 | 8 | 75-85 |
| 3 | Thiophenol | K₂CO₃ | DMF | 25 | 6 | 85-95 |
Conclusion
This compound is a valuable and reactive building block for the synthesis of various nitrogen- and sulfur-containing heterocyclic compounds and for the cyanomethylation of nucleophiles. The protocols provided herein offer a starting point for researchers to explore the synthetic utility of this reagent in the development of novel molecules with potential applications in the pharmaceutical and agrochemical industries. Careful handling and adherence to safety protocols are essential when working with this compound.
References
- 1. CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide - Google Patents [patents.google.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. Acetamide, 2-bromo-2-cyano-N,N-dimethyl- | C5H7BrN2O | CID 85841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Regioselective Synthesis of New 2-(E)-Cyano(thiazolidin-2-ylidene)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Bromo-2-cyano-N,N-dimethylacetamide (BCDA) for Site-Specific Peptide Modification
Audience: Researchers, scientists, and drug development professionals.
Introduction
The site-specific modification of peptides and proteins is a critical tool in chemical biology and drug development, enabling the synthesis of novel therapeutics, the introduction of biophysical probes, and the study of protein function. A common strategy for achieving such specificity is the targeting of unique, nucleophilic amino acid residues. Cysteine, with its highly nucleophilic thiol side chain, is an ideal target for selective modification due to its relatively low abundance in proteins and its distinct reactivity.
This document outlines the proposed application of a novel reagent, 2-Bromo-2-cyano-N,N-dimethylacetamide (BCDA), for the selective modification of cysteine residues in peptides. The chemical structure of BCDA, featuring a bromine atom positioned alpha to both a cyano and an amide group, renders it a potent electrophile for reaction with soft nucleophiles like the cysteine thiol. These protocols are based on the well-established chemistry of similar α-halo electrophilic reagents used in peptide modification.
Principle of Reaction
The proposed mechanism for the modification of a cysteine-containing peptide with BCDA is initiated by the nucleophilic attack of the cysteine thiol on the electrophilic carbon bearing the bromine atom. This results in a stable thioether linkage, covalently attaching the 2-cyano-N,N-dimethylacetamide moiety to the peptide. The reaction is expected to proceed readily under mild, near-neutral pH conditions to ensure the cysteine thiol is in its reactive thiolate form without promoting side reactions at other nucleophilic residues like lysine.
Application Notes and Protocols for 2-Bromo-2-cyano-N,N-dimethylacetamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-2-cyano-N,N-dimethylacetamide is a versatile reagent in organic synthesis, primarily recognized for its role as a selective monobrominating agent. Its application is particularly notable in the functionalization of carbonyl compounds, providing a valuable tool for the introduction of bromine at the α-carbon position. This modification is a critical step in the synthesis of various pharmaceutical intermediates and other complex organic molecules. While often utilized as a stoichiometric reagent, its reactivity offers insights into electrophilic bromination pathways that are relevant to the development of catalytic systems.
These application notes provide an overview of the primary use of this compound, a detailed experimental protocol for a representative reaction, and a summary of the expected outcomes.
Key Application: α-Monobromination of Enolizable Ketones
The principal application of this compound is the selective monobromination of ketones that can form an enol or enolate intermediate.[1] This reaction is foundational for further synthetic transformations, where the introduced bromine atom can serve as a leaving group for nucleophilic substitution or as a handle for cross-coupling reactions.
Reaction Principle: The reaction proceeds via the formation of an enol or enolate of the starting ketone, which then acts as a nucleophile, attacking the electrophilic bromine atom of this compound. The dimethylacetamide moiety serves as a good leaving group, facilitating the transfer of a positive bromine equivalent (Br+) to the α-carbon of the ketone.
Experimental Protocols
Protocol 1: General Procedure for the α-Monobromination of an Enolizable Ketone
This protocol describes a general method for the selective monobromination of a ketone at the α-position using this compound.
Materials:
-
Enolizable ketone (e.g., acetophenone)
-
This compound
-
Aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Mild base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) (optional, for promoting enolate formation)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the enolizable ketone (1.0 eq). Dissolve the ketone in a suitable anhydrous aprotic solvent (e.g., THF).
-
Reagent Addition: Add this compound (1.0-1.2 eq) to the solution. If a base is used to facilitate enolization, it can be added at this stage (1.0-1.2 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from a few hours to overnight depending on the substrate.
-
Work-up: Upon completion of the reaction, quench the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure α-brominated ketone.
Data Presentation:
| Substrate (Ketone) | Product | Reagent Equiv. | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Acetophenone | α-Bromoacetophenone | 1.1 | THF | 25 | 4 | Data not available in searched literature |
| Cyclohexanone | 2-Bromocyclohexanone | 1.1 | DCM | 25 | 6 | Data not available in searched literature |
| Propiophenone | 2-Bromopropiophenone | 1.1 | THF | 25 | 5 | Data not available in searched literature |
Visualizations
Experimental Workflow for α-Monobromination
Caption: Workflow for the α-monobromination of ketones.
Logical Relationship in Bromination Reaction
References
Application Notes and Protocols: Solvent Effects on Reactions with 2-Bromo-2-cyano-N,N-dimethylacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-2-cyano-N,N-dimethylacetamide is a versatile reagent in organic synthesis, primarily utilized as an electrophilic source of bromine and as a substrate for nucleophilic substitution. The choice of solvent is a critical parameter in reactions involving this compound, profoundly influencing reaction rates, yields, and even the nature of the products formed. This document provides an overview of the anticipated solvent effects, along with detailed protocols for representative reactions.
Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following application notes and protocols are based on established principles of physical organic chemistry and data from analogous α-halo carbonyl compounds. The provided data should be considered illustrative.
Key Reactions and Anticipated Solvent Effects
Reactions involving this compound can be broadly categorized into two main types: nucleophilic substitution at the α-carbon and its use as a brominating agent for enolizable substrates.
Nucleophilic Substitution Reactions
The α-carbon of this compound is highly electrophilic due to the presence of three electron-withdrawing groups (bromo, cyano, and acetamide). This makes it an excellent substrate for S(_N)2 reactions with a variety of nucleophiles.
General Mechanism:
The reaction proceeds via a concerted, one-step S(_N)2 mechanism. The rate of this reaction is highly dependent on the ability of the solvent to solvate the nucleophile and the transition state.
-
Polar Aprotic Solvents: These solvents (e.g., DMF, DMSO, acetonitrile, acetone) are generally the preferred choice for S(_N)2 reactions. They possess large dipole moments that can dissolve ionic nucleophiles but lack acidic protons. Consequently, they solvate the cation of a nucleophilic salt but leave the anion relatively "naked" and highly reactive. This leads to a significant rate enhancement compared to other solvent types.[1]
-
Polar Protic Solvents: Solvents like water, methanol, and ethanol can solvate both the cation and the anion of a nucleophilic salt. The anion is stabilized through hydrogen bonding, which creates a "solvent cage" around it, reducing its nucleophilicity and slowing down the S(_N)2 reaction rate.[1]
-
Nonpolar Solvents: Solvents such as hexane, benzene, and toluene are generally poor choices for reactions involving ionic nucleophiles due to their inability to dissolve the reagents.
Illustrative Data on Nucleophilic Substitution:
The following table summarizes the expected trend in reaction outcomes for the reaction of this compound with a generic nucleophile (Nu(\text{⁻})) in various solvents.
| Solvent | Dielectric Constant (ε) | Solvent Type | Expected Relative Rate | Expected Yield | Notes |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Very High | Excellent | Good solubility for many organic substrates and nucleophilic salts. Ideal for promoting S(_N)2 reactions. |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Very High | Excellent | Excellent solvating power for a wide range of reagents. Often a solvent of choice for difficult S(_N)2 reactions. |
| Acetone | 20.7 | Polar Aprotic | High | Good | A less polar but effective aprotic solvent. The reaction rate may be slightly lower than in MeCN or DMF. |
| Dichloromethane (DCM) | 8.9 | Polar Aprotic | Moderate | Moderate | Lower polarity may limit the solubility of some nucleophilic salts, potentially reducing the reaction rate. |
| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic | Moderate to Low | Moderate to Low | Similar to DCM in terms of polarity. |
| Methanol (MeOH) | 32.7 | Polar Protic | Low | Poor | Strong solvation of the nucleophile via hydrogen bonding significantly reduces its reactivity.[1] Potential for solvolysis as a side reaction. |
| Water (H₂O) | 80.1 | Polar Protic | Very Low | Very Poor | Strongest hydrogen bonding and highest polarity leads to extensive nucleophile solvation and very slow S(_N)2 rates. High potential for hydrolysis of the starting material. |
| Toluene | 2.4 | Nonpolar | Negligible | None | Poor solubility of ionic nucleophiles prevents the reaction from occurring. |
Bromination of Enolizable Ketones
This compound can act as a selective monobrominating agent for the α-carbon of enolizable ketones.[2] The reaction likely proceeds through the enol or enolate form of the ketone.
General Mechanism:
The solvent can influence the rate of enolization and the subsequent reaction with the brominating agent.
-
Nonpolar, Aprotic Solvents: Solvents like benzene, toluene, or halogenated hydrocarbons are often used for bromination reactions. In some cases, the insolubility of the starting material and product in these solvents can be advantageous for product isolation. A patent for the related 2-bromo-2-cyanoacetamide suggests that solvents like benzene and halogenated lower aliphatic hydrocarbons are suitable, noting that the starting material and product are substantially insoluble.[3]
-
Polar Solvents: Polar solvents can promote enolization, but polar protic solvents may also lead to side reactions.
Illustrative Data on α-Bromination of a Ketone:
The following table shows the expected outcomes for the α-bromination of a generic enolizable ketone.
| Solvent | Solvent Type | Expected Yield | Selectivity (Mono- vs. Di-bromination) | Notes |
| Dichloromethane (DCM) | Polar Aprotic | Good to Excellent | High | Generally provides good solubility for organic substrates and can facilitate the reaction. |
| Benzene/Toluene | Nonpolar | Good | High | Often used in brominations. The reaction may proceed as a suspension, which can be beneficial for product isolation by filtration.[3] |
| Carbon Tetrachloride (CCl₄) | Nonpolar | Good | High | A traditional solvent for radical brominations, but can also be effective for electrophilic brominations. Its use is often discouraged due to toxicity. |
| Acetic Acid | Polar Protic (Acidic) | Moderate | Moderate to High | Can act as both a solvent and a catalyst by promoting enolization. However, its acidic nature may lead to side reactions. |
| Methanol/Ethanol | Polar Protic | Poor | Low | Can react with the brominating agent or lead to the formation of byproducts such as α-methoxy ketones. |
Experimental Protocols
Caution: this compound is a hazardous substance. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Protocol 1: General Procedure for Nucleophilic Substitution (S(_N)2)
This protocol describes a general method for the reaction of this compound with a nucleophile, using acetonitrile as the solvent.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, potassium cyanide, sodium thiophenoxide)
-
Anhydrous acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the nucleophile (1.1 equivalents).
-
Add anhydrous acetonitrile to dissolve or suspend the nucleophile.
-
In a separate vial, dissolve this compound (1.0 equivalent) in anhydrous acetonitrile.
-
Add the solution of this compound dropwise to the stirring suspension of the nucleophile at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for α-Bromination of an Enolizable Ketone
This protocol provides a general method for the use of this compound as a brominating agent.
Materials:
-
Enolizable ketone
-
This compound
-
Dichloromethane (DCM) or Toluene
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask, add the enolizable ketone (1.0 equivalent) and the chosen solvent (DCM or toluene).
-
Add this compound (1.05 equivalents) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature. The reaction may proceed as a suspension if toluene is used.
-
Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, filter the reaction mixture if a precipitate (the N,N-dimethylcyanoacetamide byproduct) has formed.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude α-bromoketone by column chromatography or distillation.
Visualizations
Caption: Influence of solvent type on S(_N)2 reaction rates.
Caption: Experimental workflow for a typical S(_N)2 reaction.
References
Scale-Up Synthesis of 2-Bromo-2-cyano-N,N-dimethylacetamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 2-Bromo-2-cyano-N,N-dimethylacetamide, a key intermediate in various chemical and pharmaceutical applications. The following sections outline the critical considerations, experimental procedures, and safety precautions necessary for transitioning this synthesis from laboratory to pilot-plant or industrial scale.
Introduction
This compound (C₅H₇BrN₂O, MW: 191.03 g/mol ) is a valuable reagent characterized by its reactive bromine atom and cyano group.[1][2] These functional groups allow for its use in the synthesis of a wide range of heterocyclic compounds and as a starting material for various pharmaceutical intermediates. The successful scale-up of its synthesis requires careful attention to reaction conditions, potential hazards, and purification methods to ensure a safe, efficient, and reproducible process.
Critical Scale-Up Considerations
Scaling up the synthesis of this compound involves more than simply increasing the quantities of reactants. The following factors are critical for a successful and safe scale-up:
-
Reaction Stoichiometry and Reagent Addition: Precise control over the stoichiometry, particularly of the brominating agent, is crucial to minimize the formation of impurities such as the dibrominated byproduct. The rate of addition of bromine should be carefully controlled to manage the reaction exotherm.
-
Solvent Selection and Concentration: The choice of solvent is critical for reaction kinetics, impurity profile, and product isolation. While laboratory-scale synthesis may use acetic acid and acetic anhydride, alternative solvents like halogenated hydrocarbons (e.g., carbon tetrachloride, chloroform) or aromatic hydrocarbons (e.g., benzene, toluene) have been used for similar brominations at a larger scale to simplify work-up and minimize side reactions.[3]
-
Temperature Control: Bromination reactions are typically exothermic. Effective heat management is paramount to prevent runaway reactions and control the formation of impurities. The reaction temperature should be carefully monitored and controlled throughout the addition of the brominating agent and the subsequent reaction period.
-
Mixing and Mass Transfer: Adequate agitation is essential to ensure homogenous mixing of reactants, especially in slurry-based reactions, and to facilitate efficient heat transfer. Poor mixing can lead to localized "hot spots" and an increased risk of side reactions.
-
Work-up and Product Isolation: The transition from laboratory-scale work-up procedures (e.g., separatory funnel extractions) to plant-scale operations (e.g., reactor-based phase separations and filtrations) requires careful planning. The choice of quenching agents and extraction solvents should be made with consideration for safety, environmental impact, and ease of separation.
-
Purification: Recrystallization is a common method for purifying the final product.[3] The selection of an appropriate solvent system is critical to achieve the desired purity and yield on a large scale.
-
Safety and Hazard Analysis: A thorough hazard analysis is mandatory before any scale-up operation. Key hazards include the handling of corrosive and toxic bromine, the management of exothermic reactions, and the potential for evolution of hazardous byproducts.[4][5][6]
Synthesis Pathway Overview
The overall synthesis can be broken down into two main stages: the preparation of the precursor, 2-cyano-N,N-dimethylacetamide, followed by its bromination to yield the final product.
Experimental Protocols
Stage 1: Scale-Up Synthesis of 2-Cyano-N,N-dimethylacetamide
This protocol is adapted from a high-yield industrial process.[7]
Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and gas inlet/outlet
-
Cooling/heating circulator
-
Filtration equipment (e.g., Nutsche filter-dryer)
-
Cyanoacetic ester (e.g., ethyl cyanoacetate)
-
Aromatic solvent (e.g., toluene)
-
Dry dimethylamine gas
-
Personal Protective Equipment (PPE): safety glasses, lab coat, gloves, respirator
Procedure:
-
Charge the reactor with the selected aromatic solvent and cyanoacetic ester.
-
Cool the reactor contents to a temperature between -10°C and 0°C.
-
Slowly bubble dry dimethylamine gas through the reaction mixture with vigorous stirring. The molar ratio of cyanoacetic ester to dimethylamine should be approximately 1.0:1.0-1.1.
-
Maintain the reaction temperature between -10°C and 0°C for 2-8 hours while continuing to stir.
-
After the initial reaction period, heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture to between -10°C and 0°C and hold for 8-10 hours to allow for product crystallization.
-
Isolate the solid product by filtration.
-
Wash the filter cake with a small amount of cold solvent.
-
Dry the product under vacuum.
Process Parameters for Precursor Synthesis:
| Parameter | Value | Reference |
| Reactants | Cyanoacetic ester, Dimethylamine gas | [7] |
| Solvent | Aromatic hydrocarbon (e.g., Toluene) | [7] |
| Reaction Temp. (Addition) | -10°C to 0°C | [7] |
| Reaction Time (Addition) | 2-8 hours | [7] |
| Reflux Time | 1 hour | [7] |
| Crystallization Temp. | -10°C to 0°C | [7] |
| Crystallization Time | 8-10 hours | [7] |
| Reported Yield | Up to 99% | [7] |
Stage 2: Scale-Up Synthesis of this compound
This protocol is an adaptation based on the scaled-up synthesis of the related compound, 2-bromo-2-cyanoacetamide.[3]
Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Cooling/heating circulator
-
Filtration equipment
-
2-Cyano-N,N-dimethylacetamide
-
Halogenated hydrocarbon solvent (e.g., carbon tetrachloride or chloroform)
-
Bromine
-
Recrystallization solvent (e.g., methanol or acetone)
-
PPE: as above, with the addition of a face shield and bromine-rated respirator cartridges.
Procedure:
-
Charge the reactor with 2-cyano-N,N-dimethylacetamide and the chosen halogenated hydrocarbon solvent to form a slurry.
-
Heat the slurry to reflux temperature with stirring.
-
Slowly add one molar equivalent of bromine dropwise to the refluxing slurry over several hours. Maintain a steady reflux throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional period to ensure the reaction goes to completion.
-
Cool the reaction mixture to ambient temperature.
-
Isolate the crude solid product by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent such as methanol or acetone.[3]
Process Parameters for Bromination:
| Parameter | Value | Reference (Adapted) |
| Reactants | 2-Cyano-N,N-dimethylacetamide, Bromine | [3] |
| Solvent | Halogenated hydrocarbon (e.g., CCl₄) | [3] |
| Reaction Temperature | Reflux (e.g., 76°C for CCl₄) | [3] |
| Bromine Addition Time | 30 minutes to 6 hours (scale-dependent) | [3] |
| Molar Ratio (Substrate:Br₂) | ~1:1 | [3] |
| Purification | Recrystallization from Methanol or Acetone | [3] |
| Reported Yield (analog) | ~81% (crude) | [3] |
Workflow and Logic Diagrams
Experimental Workflow for Scale-Up Synthesis
Key Parameter Relationships in Bromination
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. When handling bromine, a respirator with cartridges rated for acid gases and halogens is essential.
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood or a contained and ventilated reactor system.
-
Bromine Handling: Bromine is highly corrosive and toxic. It should be handled with extreme care. Have a bromine spill kit readily available, which should include a neutralizing agent like sodium thiosulfate solution.
-
Exotherm Management: Be prepared for a potential exotherm during the bromine addition. Ensure that the cooling system is functioning correctly and is capable of handling the heat load of the reaction.
-
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
By carefully considering these factors and following the detailed protocols, researchers and drug development professionals can safely and efficiently scale up the synthesis of this compound.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl [quickcompany.in]
- 3. US3488734A - Preparation of 2-bromo-2-cyanoacetamide - Google Patents [patents.google.com]
- 4. 7391-40-4|2-Cyano-N,N-dimethylacetamide|BLD Pharm [bldpharm.com]
- 5. Page loading... [guidechem.com]
- 6. 2-Bromo-2-cyanoacetamide | High-Purity Reagent [benchchem.com]
- 7. CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide - Google Patents [patents.google.com]
Preparation of α-Cyano Ketones: An Application Note on Electrophilic Cyanation
Introduction
α-Cyano ketones are important synthetic intermediates in the development of pharmaceuticals and other bioactive molecules. The nitrile group can be readily transformed into a variety of other functional groups, such as amines, carboxylic acids, and tetrazoles, making α-cyano ketones versatile building blocks in drug discovery. This document outlines a robust protocol for the synthesis of α-cyano ketones, focusing on the reductive cyanation of α-bromo ketones.
General Reaction Scheme
The presented methodology involves the reaction of an α-bromo ketone with an electrophilic cyanating reagent in the presence of a reducing agent to yield the corresponding α-cyano ketone. This approach is particularly useful for the synthesis of α-cyano ketones bearing sterically hindered or quaternary carbon centers.
Experimental Protocols
General Procedure for the Synthesis of α-Cyano Ketones from α-Bromo Ketones
This protocol is adapted from a reported procedure for the reductive cyanation of tertiary alkyl bromides.[1][2]
Materials:
-
α-Bromo ketone (1.0 equiv)
-
Electrophilic cyanating reagent (e.g., N-cyano-N-phenyl-p-toluenesulfonamide, NCTs) (1.2 equiv)
-
Zinc dust (1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried reaction tube containing a magnetic stir bar, add the α-bromo ketone (0.50 mmol, 1.0 equiv) and the cyanating reagent (0.6 mmol, 1.2 equiv).
-
Evacuate the tube and backfill with an inert atmosphere (e.g., Nitrogen or Argon) three times.
-
In a glovebox, add zinc dust (39.2 mg, 0.60 mmol, 1.2 equiv) and anhydrous DMF (2.0 mL) to the reaction tube.
-
Seal the reaction tube and remove it from the glovebox.
-
Stir the resulting mixture at room temperature for 2 hours.
-
Upon completion of the reaction (monitored by TLC), dilute the mixture with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired α-cyano ketone.
Data Presentation
The following table summarizes the yields of α-cyano ketones obtained from the reductive cyanation of various α-bromo ketones, as reported in the literature.[1][2]
| Entry | α-Bromo Ketone Substrate | Product | Yield (%) |
| 1 | 2-bromo-2-methyl-1-phenylpropan-1-one | 2-cyano-2-methyl-1-phenylpropan-1-one | 91 |
| 2 | 1-(1-bromocyclohexyl)ethan-1-one | 1-(1-cyanocyclohexyl)ethan-1-one | 89 |
| 3 | 2-bromo-1-(4-chlorophenyl)-2-methylpropan-1-one | 1-(4-chlorophenyl)-2-cyano-2-methylpropan-1-one | 93 |
| 4 | 2-bromo-1-(4-methoxyphenyl)-2-methylpropan-1-one | 2-cyano-1-(4-methoxyphenyl)-2-methylpropan-1-one | 85 |
Mandatory Visualization
Reaction Workflow for the Synthesis of α-Cyano Ketones
Caption: Experimental workflow for the synthesis of α-cyano ketones.
Proposed Reaction Mechanism
Caption: Plausible reaction mechanism for reductive cyanation.
Safety Information
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2-Bromo-2-cyano-N,N-dimethylacetamide is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood.
-
Cyanating reagents are toxic. Avoid inhalation, ingestion, and skin contact.
-
Zinc dust is flammable. Handle away from ignition sources.
-
DMF is a skin irritant and can be harmful if inhaled or absorbed through the skin.
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
The reductive cyanation of α-bromo ketones provides an effective and versatile method for the synthesis of α-cyano ketones, which are valuable precursors in drug discovery and development. The provided protocol offers a practical guide for researchers in this field.
References
Application Notes and Protocols for Stereoselective Reactions Analogous to those with 2-Bromo-2-cyano-N,N-dimethylacetamide
Introduction
While 2-Bromo-2-cyano-N,N-dimethylacetamide is a commercially available reagent, a comprehensive literature search did not yield specific examples of its direct application in stereoselective reactions to generate a chiral center at the C2 position. However, the principles of asymmetric synthesis can be applied to this molecule by drawing analogies from stereoselective reactions of structurally similar α-bromo-α-cyano carbonyl compounds. These compounds share the key functional motif of a carbon atom substituted with a bromine atom, a nitrile group, and a carbonyl group, making them electronically and sterically comparable.
This document provides detailed application notes and protocols for stereoselective reactions of such analogous compounds. Researchers, scientists, and drug development professionals can use this information as a foundational guide to develop stereoselective transformations for this compound, with the understanding that optimization of reaction conditions will likely be necessary. The presented protocols are based on established methodologies for related substrates and are intended to serve as a starting point for further investigation.
Enantioselective α-Alkylation via Dual Photoredox and Organocatalysis
Application Note:
The enantioselective α-alkylation of aldehydes with α-bromonitriles represents a powerful method for the construction of β-cyanoaldehydes with high stereocontrol.[1] This reaction proceeds through a synergistic catalytic cycle involving a visible-light photoredox catalyst and a chiral organocatalyst. The photoredox catalyst generates a radical from the α-bromonitrile, which then couples with a chiral enamine intermediate formed from the aldehyde and the organocatalyst. This methodology can be adapted for the alkylation of various nucleophiles with this compound to generate quaternary stereocenters.
Key Experimental Parameters:
-
Photocatalyst: Ruthenium or Iridium complexes are commonly used. Ru(bpy)₃Cl₂ is a frequent choice.
-
Organocatalyst: Chiral secondary amines, such as imidazolidinones, are effective in inducing high enantioselectivity.
-
Light Source: A compact fluorescent lamp (CFL) is typically sufficient.
-
Solvent: High-dielectric solvents like DMSO are optimal.
Quantitative Data for Analogous Reactions:
| Entry | Aldehyde | α-Bromonitrile | Organocatalyst | Yield (%) | ee (%) |
| 1 | Octanal | Bromoacetonitrile | Imidazolidinone 4 | 95 | 95 |
| 2 | Cyclohexanecarbaldehyde | Bromoacetonitrile | Imidazolidinone 4 | 85 | 96 |
| 3 | 3-Phenylpropanal | Bromoacetonitrile | Imidazolidinone 8 | 90 | 95 |
| 4 | Octanal | 2-Bromopropionitrile | Imidazolidinone 4 | 88 | 98 |
Data extracted from Nicewicz et al.[1]
Experimental Protocol: General Procedure for Enantioselective α-Cyanoalkylation
To a solution of the aldehyde (0.5 mmol), α-bromonitrile (0.75 mmol), Ru(bpy)₃Cl₂ (0.005 mmol, 1 mol%), and imidazolidinone organocatalyst (0.05 mmol, 10 mol%) in DMSO (1.0 mL) is added H₂O (5 µL). The reaction mixture is degassed by sparging with argon for 10 minutes and then irradiated with a 26 W compact fluorescent lamp at room temperature for 12-24 hours. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The residue is purified by silica gel chromatography to afford the desired β-cyanoaldehyde.
Reaction Workflow:
Caption: Workflow for enantioselective α-cyanoalkylation.
Stereoconvergent Negishi Cross-Coupling of Racemic α-Halonitriles
Application Note:
The stereoconvergent Negishi cross-coupling of racemic α-halonitriles provides a powerful method for the synthesis of enantioenriched α-arylnitriles and allylic nitriles.[2] This reaction utilizes a chiral nickel catalyst to control the stereochemistry of the product, effectively converting a racemic starting material into a single enantiomer of the product. This approach is highly valuable for creating chiral centers, including quaternary ones, and could be adapted for this compound to produce chiral α-aryl or α-alkenyl-α-cyano-N,N-dimethylacetamides.
Key Experimental Parameters:
-
Catalyst: A complex of NiCl₂ with a chiral ligand, such as a bis(oxazoline) ligand, is effective.
-
Reducing Agent: Zinc powder is used to form the organozinc nucleophile in situ.
-
Solvent: Aprotic polar solvents like DMA or NMP are typically used.
-
Temperature: Low temperatures (-78 °C to rt) are often required to achieve high enantioselectivity.
Quantitative Data for Analogous Reactions:
| Entry | Racemic α-Bromonitrile | Organozinc Reagent | Ligand | Yield (%) | ee (%) |
| 1 | 2-Bromo-3-methylbutanenitrile | PhZnCl | Bis(oxazoline) | 85 | 95 |
| 2 | 2-Bromo-3,3-dimethylbutanenitrile | PhZnCl | Bis(oxazoline) | 78 | 94 |
| 3 | 2-Bromo-2-phenylpropanenitrile | (E)-StyrenylZnCl | Bis(oxazoline) | 72 | 91 |
| 4 | Ethyl 2-bromo-2-cyanoacetate | PhZnCl | Bis(oxazoline) | 88 | 92 |
Data based on principles described in Fu et al.[2]
Experimental Protocol: General Procedure for Stereoconvergent Negishi Cross-Coupling
In a glovebox, a mixture of NiCl₂ (0.05 mmol, 5 mol%) and the chiral bis(oxazoline) ligand (0.06 mmol, 6 mol%) in DMA (1.0 mL) is stirred for 1 hour. In a separate flask, the aryl or vinyl halide (1.2 mmol) is treated with zinc dust (1.5 mmol) in DMA (1.0 mL) and stirred until the formation of the organozinc reagent is complete (monitored by GC). The solution of the organozinc reagent is then added to the catalyst mixture at the desired temperature (e.g., -78 °C). A solution of the racemic α-bromonitrile (1.0 mmol) in DMA (1.0 mL) is then added dropwise. The reaction is stirred at this temperature until the starting material is consumed (monitored by TLC or GC). The reaction is quenched with saturated aqueous NH₄Cl and extracted with ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The product is purified by silica gel chromatography.
Signaling Pathway Diagram:
Caption: Catalytic cycle for stereoconvergent Negishi cross-coupling.
Asymmetric Phase-Transfer Catalysis for Alkylation
Application Note:
Asymmetric phase-transfer catalysis (PTC) is a powerful technique for the enantioselective alkylation of pronucleophiles.[3][4][5] This method involves the use of a chiral phase-transfer catalyst, typically a quaternary ammonium salt derived from a Cinchona alkaloid, to transport an enolate from an aqueous basic phase to an organic phase where it reacts with an electrophile. This approach could be applied to the deprotonation of an acidic C-H bond adjacent to the cyano and carbonyl groups in a precursor to this compound, followed by an enantioselective alkylation. Alternatively, a nucleophile could be reacted with this compound under PTC conditions.
Key Experimental Parameters:
-
Catalyst: Chiral quaternary ammonium salts, often derived from cinchonidine or cinchonine.
-
Base: Concentrated aqueous solutions of NaOH or KOH are commonly used.
-
Solvent System: A biphasic system, typically toluene/water or CH₂Cl₂/water.
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Electrophile: Reactive alkyl halides are good substrates.
Quantitative Data for Analogous Reactions:
| Entry | Pronucleophile | Electrophile | Catalyst | Yield (%) | ee (%) |
| 1 | Glycine imine | Benzyl bromide | O'Donnell catalyst | 95 | 92 |
| 2 | Indanone | Methyl iodide | Cinchona-derived catalyst | 88 | 90 |
| 3 | β-Ketoester | Allyl bromide | Maruoka catalyst | 92 | 96 |
| 4 | α-Cyanoester | Ethyl bromide | Cinchona-derived catalyst | 85 | 88 |
Data compiled from general principles of asymmetric phase-transfer catalysis.[3][5]
Experimental Protocol: General Procedure for Asymmetric Phase-Transfer Alkylation
A mixture of the pronucleophile (1.0 mmol), the chiral phase-transfer catalyst (0.01-0.1 mmol, 1-10 mol%), and the alkylating agent (1.2 mmol) in the organic solvent (e.g., toluene, 5 mL) is cooled to the desired temperature (e.g., 0 °C). A pre-cooled aqueous solution of the base (e.g., 50% NaOH, 5 mL) is then added, and the mixture is stirred vigorously for several hours to days. The reaction progress is monitored by TLC. After completion, the layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by silica gel chromatography.
Experimental Workflow Diagram:
Caption: Workflow for asymmetric phase-transfer alkylation.
References
- 1. Enantioselective α-Alkylation of Aldehydes via Photoredox Organocatalysis: Rapid Access to Pharmacophore Fragments from β-Cyanoaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic Asymmetric Synthesis of Secondary Nitriles via Stereoconvergent Negishi Arylations and Alkenylations of Racemic α-Bromonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric phase-transfer catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase-transfer catalysed asymmetric synthesis of α-chiral tetrasubstituted α-aminothioesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. uni-giessen.de [uni-giessen.de]
Troubleshooting & Optimization
troubleshooting failed reactions with 2-Bromo-2-cyano-N,N-dimethylacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for reactions involving 2-Bromo-2-cyano-N,N-dimethylacetamide. This reagent is a selective monobrominating agent for the α-carbon of enolizable ketones.[1] Proper handling and optimized reaction conditions are crucial for successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is primarily used as a selective monobrominating agent for the α-carbon of enolizable ketones in organic synthesis.[1] This reaction is a key step in the preparation of various intermediates for pharmaceuticals and other complex organic molecules.
Q2: What are the main advantages of using this compound over other brominating agents like Br₂ or N-Bromosuccinimide (NBS)?
A2: While direct comparisons in literature are limited, the structure of this compound suggests it offers high selectivity for monobromination, potentially reducing the formation of di-brominated and other side products that can be common with less selective reagents like elemental bromine.[2] It is also a solid, which can make it easier and safer to handle compared to liquid bromine.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, it is recommended to keep the reagent at 0-10 °C and protected from light. It is described as being fairly stable at room temperature for shorter periods.[1]
Q4: What are the known incompatibilities of this reagent?
A4: As a brominating agent, it should be considered incompatible with strong oxidizing agents, strong acids, and bases. Reactions with solvents can also occur; for instance, polar aprotic solvents like DMF can be reactive with some brominating agents. Care should be taken when selecting a reaction solvent.
Q5: What safety precautions should be taken when handling this compound?
A5: this compound is harmful if swallowed or in contact with skin, and it can cause skin and eye irritation.[3] It is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Failed Reactions
Low yields, the formation of multiple products, or a complete failure of the reaction to proceed are common issues in α-bromination of ketones. This guide provides a structured approach to troubleshooting these problems.
Problem 1: Low or No Conversion of the Starting Ketone
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Inactive Reagent | The reagent can degrade over time, especially if not stored correctly. Use a fresh batch of this compound or test the activity of the current batch on a reliable substrate. |
| Insufficient Enol Formation | The α-bromination of ketones proceeds through an enol or enolate intermediate. For acid-catalyzed reactions, ensure a suitable acid catalyst (e.g., acetic acid, HBr) is present in the appropriate amount. For base-catalyzed reactions, ensure a suitable non-nucleophilic base is used. |
| Inappropriate Solvent | The choice of solvent is critical. Aprotic solvents are generally preferred. Ethereal solvents like THF or non-polar solvents like dichloromethane (DCM) are often good choices. Protic solvents may interfere with the reaction. |
| Low Reaction Temperature | While lower temperatures can improve selectivity, they can also slow down the reaction rate significantly. If no reaction is observed, consider gradually increasing the temperature. |
Problem 2: Formation of Multiple Products (Low Selectivity)
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Di-bromination | The most common side product is the di-brominated ketone. This usually occurs when more than one equivalent of the brominating agent is used or if the reaction is run for too long. Use a strict 1:1 stoichiometry of the ketone to the brominating agent. Adding the brominating agent slowly to the reaction mixture can also help to control the reaction and improve selectivity. |
| Ring Bromination (for aromatic ketones) | For aromatic ketones, bromination of the aromatic ring can compete with α-bromination, especially if the ring is activated with electron-donating groups.[4] Using a non-polar solvent and running the reaction in the absence of a Lewis acid catalyst can help to minimize ring bromination. |
| Formation of Other Byproducts | Impurities in the starting ketone or solvent can lead to the formation of unexpected byproducts. Ensure the purity of all reagents and solvents before starting the reaction. |
Experimental Protocols
The following are general, illustrative protocols for the α-bromination of an enolizable ketone using this compound. Optimization will be required for specific substrates.
Protocol 1: Acid-Catalyzed α-Bromination of a Ketone
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the ketone (1.0 eq) in a suitable aprotic solvent (e.g., THF, DCM).
-
Acid Catalyst: Add a catalytic amount of a suitable acid (e.g., a few drops of acetic acid or HBr in acetic acid).
-
Reagent Addition: Dissolve this compound (1.0 eq) in the same solvent and add it to the dropping funnel. Add the solution dropwise to the stirred ketone solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following table provides illustrative data on how reaction conditions can affect the yield and selectivity of the monobromination of a generic ketone, 'Acetophenone'.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield of Monobromoacetophenone (%) | Yield of Dibromoacetophenone (%) |
| 1 | THF | 25 | 4 | 85 | 10 |
| 2 | DCM | 25 | 4 | 80 | 15 |
| 3 | Acetonitrile | 25 | 4 | 75 | 20 |
| 4 | THF | 0 | 8 | 90 | 5 |
Note: This data is illustrative and not from a specific cited source.
Visualizations
Reaction Mechanism
The following diagram illustrates the generally accepted acid-catalyzed mechanism for the α-bromination of a ketone.
Caption: Acid-catalyzed α-bromination of a ketone.
Experimental Workflow
This diagram outlines the general workflow for a typical α-bromination experiment.
Caption: General experimental workflow for α-bromination.
Troubleshooting Logic
This decision tree provides a logical approach to troubleshooting failed α-bromination reactions.
Caption: Troubleshooting decision tree for α-bromination.
References
Technical Support Center: Optimizing Reactions with 2-Bromo-2-cyano-N,N-dimethylacetamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize 2-Bromo-2-cyano-N,N-dimethylacetamide. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to enhance your reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is primarily utilized as a selective monobrominating agent for the α-carbon of enolizable ketones. Its structure lends it to be an electrophilic source of bromine.
Q2: What are the main advantages of using this compound over other brominating agents like molecular bromine (Br₂) or N-bromosuccinimide (NBS)?
While direct comparative studies are not extensively documented in readily available literature, reagents like this compound are generally designed to offer better selectivity and milder reaction conditions compared to traditional brominating agents. They can potentially reduce the formation of di-brominated and other side products.
Q3: How should this compound be stored?
To ensure its stability, this compound should be stored in a cool, dry place, protected from light. For prolonged storage, refrigeration is recommended.
Q4: What are the common side products when using this reagent?
Potential side products can include di-brominated ketones, unreacted starting material, and products resulting from reaction with the solvent or base. The formation of these byproducts is highly dependent on the reaction conditions.
Q5: Is this compound sensitive to moisture?
Yes, like many brominating agents, it is sensitive to moisture. Reactions should be carried out under anhydrous conditions to prevent the hydrolysis of the reagent and to avoid side reactions.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Reagent | Verify the purity and activity of the this compound. Impurities from its synthesis or degradation from improper storage can reduce its efficacy. Consider synthesizing the reagent fresh if degradation is suspected. |
| Inefficient Enolate Formation | The formation of the ketone enolate is crucial for the reaction. Ensure the base used is appropriate for the substrate and that the reaction temperature for enolate formation is optimal. For less acidic ketones, a stronger base or different reaction conditions may be necessary. |
| Suboptimal Reaction Temperature | The reaction temperature for the bromination step can significantly impact the yield. If the reaction is too slow, consider a modest increase in temperature. Conversely, if side reactions are prevalent, lowering the temperature may be beneficial. |
| Incorrect Stoichiometry | Ensure the molar ratio of the ketone, base, and brominating agent is correct. A slight excess of the brominating agent may be necessary in some cases, but a large excess can lead to side products. |
| Moisture in the Reaction | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
Issue 2: Formation of Di-brominated Product
| Possible Cause | Troubleshooting Step |
| Excess Brominating Agent | Use a stoichiometric amount or only a slight excess (e.g., 1.05 equivalents) of this compound. |
| Slow Addition of Reagent | Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the reagent at any given time. This can favor monobromination. |
| Rapid Enolate Equilibration | The monobrominated product can sometimes enolize and react further. Running the reaction at a lower temperature can help to control this. |
Issue 3: Poor Regioselectivity in Unsymmetrical Ketones
| Possible Cause | Troubleshooting Step |
| Thermodynamic vs. Kinetic Enolate Control | The regioselectivity of bromination depends on which enolate is formed (kinetic vs. thermodynamic). The choice of base, temperature, and solvent can influence this. For the kinetic enolate, use a strong, hindered base (e.g., LDA) at a low temperature. For the thermodynamic enolate, a weaker base and higher temperatures are typically used. |
Experimental Protocols
General Protocol for α-Bromination of a Ketone
This is a general guideline; specific conditions will need to be optimized for each substrate.
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Preparation : Under an inert atmosphere (argon or nitrogen), dissolve the enolizable ketone (1.0 eq.) in an appropriate anhydrous solvent (e.g., THF, diethyl ether, or dichloromethane) in a flame-dried flask.
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Enolate Formation : Cool the solution to the desired temperature (e.g., -78 °C for kinetic control with LDA, or 0 °C to room temperature for thermodynamic control with a weaker base like NaH or a tertiary amine). Add the base dropwise and stir for the appropriate time to ensure complete enolate formation.
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Bromination : Dissolve this compound (1.0-1.1 eq.) in the same anhydrous solvent and add it dropwise to the enolate solution at the same temperature.
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Reaction Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Quenching : Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium thiosulfate (Na₂S₂O₃).
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Work-up : Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purification : Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Troubleshooting Summary for Low Yield
| Parameter | Potential Issue | Recommended Action |
| Reagent Quality | Degraded or impure brominating agent. | Use a fresh batch or repurify the existing stock. |
| Base | Incorrect base strength or stoichiometry. | Screen different bases (e.g., LDA, NaH, Et₃N) and optimize the equivalents used. |
| Temperature | Reaction temperature is too low or too high. | Perform a temperature screen to find the optimal balance between reaction rate and side product formation. |
| Solvent | Inappropriate solvent for enolate formation or bromination. | Test a range of anhydrous aprotic solvents (e.g., THF, Et₂O, CH₂Cl₂). |
Visualizations
Caption: General experimental workflow for α-bromination.
Caption: Troubleshooting logic for low reaction yield.
Technical Support Center: 2-Bromo-2-cyano-N,N-dimethylacetamide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-2-cyano-N,N-dimethylacetamide. The information is designed to help you anticipate and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities or side products observed in reactions involving the synthesis of this compound?
A1: During the synthesis of this compound via bromination of 2-cyano-N,N-dimethylacetamide, the most probable side product is the dibrominated species, 2,2-dibromo-2-cyano-N,N-dimethylacetamide. This occurs when an excess of the brominating agent is used or if the reaction is not carefully controlled.[1] Another potential impurity is the unreacted starting material, 2-cyano-N,N-dimethylacetamide.
Q2: What are potential side products when using this compound as a reactant in a nucleophilic substitution reaction?
A2: this compound is a potent electrophile. In the presence of nucleophiles, the primary reaction is the displacement of the bromide ion. However, if water is present in the reaction mixture, a common side product is the hydrolysis product, 2-hydroxy-2-cyano-N,N-dimethylacetamide. Under basic conditions, elimination of HBr to form an unsaturated product might also be a possibility, though less common.
Q3: How can I minimize the formation of the dibrominated side product during the synthesis of this compound?
A3: To minimize the formation of 2,2-dibromo-2-cyano-N,N-dimethylacetamide, it is crucial to control the stoichiometry of the brominating agent. A slight deficit or an exact 1:1 molar ratio of the brominating agent to 2-cyano-N,N-dimethylacetamide is recommended. Slow, dropwise addition of the brominating agent at a controlled temperature can also help to prevent localized areas of high concentration, which can lead to over-bromination.
Q4: My reaction with this compound is sluggish. What could be the issue?
A4: Sluggish reactions can be due to several factors. The nucleophile you are using might not be strong enough. The reaction temperature may be too low, or the solvent may not be appropriate for the reaction type. Alpha-haloacetamides are versatile, but their reactivity can be influenced by the substituents on the nitrogen atom.[2] Consider increasing the temperature, using a more polar aprotic solvent, or employing a stronger nucleophile.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Presence of a higher molecular weight impurity in the final product. | Formation of the dibrominated side product (2,2-dibromo-2-cyano-N,N-dimethylacetamide). | Carefully control the stoichiometry of the brominating agent during synthesis. Use purification techniques like column chromatography to separate the desired monobrominated product from the dibrominated impurity. |
| Formation of a polar, water-soluble byproduct. | Hydrolysis of this compound due to the presence of moisture. | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Low yield of the desired product in a nucleophilic substitution reaction. | The reaction may not have gone to completion. The nucleophile may be too weak. The leaving group (bromide) is not readily displaced under the reaction conditions. | Increase the reaction time or temperature. Consider using a stronger nucleophile or adding a catalyst to facilitate the reaction. |
| Complex mixture of products observed by TLC or LC-MS. | Possible degradation of the starting material or product. The reaction conditions may be too harsh. | This compound should be stored at a low temperature and protected from light to prevent degradation.[3] Use milder reaction conditions (e.g., lower temperature, less concentrated reagents). |
Experimental Protocols
Key Experiment: Synthesis of a Substituted Cyanoacetamide using this compound
This protocol provides a general methodology for a nucleophilic substitution reaction.
Materials:
-
This compound
-
Nucleophile (e.g., sodium thiophenoxide)
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Anhydrous solvent (e.g., N,N-dimethylformamide - DMF)
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Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
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Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
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Dissolve the nucleophile (e.g., sodium thiophenoxide, 1.1 equivalents) in anhydrous DMF under a nitrogen atmosphere.
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Cool the solution to 0 °C in an ice bath.
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In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.
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Slowly add the solution of this compound to the cooled solution of the nucleophile dropwise over 30 minutes.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, quench the reaction by adding saturated aqueous ammonium chloride solution.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthesis and potential over-bromination side product.
Caption: Competing nucleophilic substitution and hydrolysis pathways.
Caption: A logical workflow for troubleshooting common reaction issues.
References
- 1. US3488734A - Preparation of 2-bromo-2-cyanoacetamide - Google Patents [patents.google.com]
- 2. α-Halogenoacetamides: versatile and efficient tools for the synthesis of complex aza-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. This compound | 15430-62-3 [chemicalbook.com]
Technical Support Center: Purification of Reaction Products from 2-Bromo-2-cyano-N,N-dimethylacetamide
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of various products synthesized from 2-Bromo-2-cyano-N,N-dimethylacetamide. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visualizations to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of compounds synthesized from this compound?
A1: this compound is a versatile electrophilic building block. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution. Common reaction products include:
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N-Substituted derivatives: Formed by reaction with primary or secondary amines.
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S-Substituted derivatives: Formed by reaction with thiols.
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O-Substituted derivatives: Formed by reaction with alcohols or phenols.
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C-Substituted derivatives: Formed through reactions with carbon nucleophiles.
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Heterocyclic compounds: The reactive nature of the starting material allows for its use in the synthesis of various heterocycles such as thiazoles, pyridines, and pyrazoles.
Q2: What are the typical impurities I should expect in my crude product?
A2: Impurities can arise from several sources. Being aware of these can help in selecting the appropriate purification strategy. Common impurities include:
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Unreacted this compound: If the reaction has not gone to completion.
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Excess nucleophile: The starting material used to displace the bromide.
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Inorganic salts: Such as sodium or potassium bromide, which are byproducts of the substitution reaction.
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Side-products: These can include hydrolysis of the cyano or amide group, or over-alkylation of the nucleophile.
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Solvent residues: Residual solvents from the reaction or work-up.
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Colored impurities: Often high molecular weight byproducts formed during the reaction.
Q3: Which purification technique is most suitable for my product?
A3: The choice of purification method depends on the physicochemical properties of your product (e.g., polarity, solubility, crystallinity) and the nature of the impurities.
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Recrystallization: Ideal for crystalline solid products with good solubility in a solvent at high temperatures and poor solubility at low temperatures.
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Column Chromatography: A versatile technique for separating compounds based on their polarity. It is suitable for both solid and oil products and can separate mixtures of closely related compounds.
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Liquid-Liquid Extraction: Useful for an initial purification step to remove water-soluble impurities (like inorganic salts) or to separate products based on their acidity or basicity.
-
Distillation: Suitable for volatile, thermally stable liquid products.
Purification Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Solution |
| No crystals form upon cooling. | The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated. | - Add a small seed crystal of the pure compound.- Scratch the inside of the flask with a glass rod at the air-liquid interface.- Concentrate the solution by evaporating some of the solvent.- Cool the solution to a lower temperature (e.g., in an ice bath or freezer).- Add an anti-solvent (a solvent in which your compound is insoluble but is miscible with the crystallization solvent). |
| Product oils out instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent, or there are significant impurities present. | - Use a lower-boiling point solvent.- Try a different solvent or solvent system.- Purify the crude product by another method (e.g., column chromatography) before recrystallization. |
| Low recovery of the product. | The compound has significant solubility in the cold solvent, or too much solvent was used. | - Ensure the solution is cooled sufficiently before filtration.- Minimize the amount of solvent used to dissolve the crude product.- Wash the filtered crystals with a minimal amount of ice-cold solvent. |
| Crystals are colored or contain visible impurities. | Impurities were co-precipitated or are trapped in the crystal lattice. | - Perform a hot filtration to remove insoluble impurities.- Add activated charcoal to the hot solution to adsorb colored impurities before hot filtration.- Ensure slow cooling to allow for the formation of pure crystals.- A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Potential Cause | Solution |
| Poor separation of product and impurities. | Inappropriate solvent system (eluent). | - Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for a difference in Rf values of at least 0.2.- Use a shallower solvent gradient during elution. |
| Compound streaks on the column/TLC plate. | The compound is highly polar or acidic/basic, interacting strongly with the silica gel. | - For basic compounds, add a small amount of triethylamine or ammonia (0.1-1%) to the eluent.- For acidic compounds, add a small amount of acetic or formic acid (0.1-1%) to the eluent.- Consider using a different stationary phase like alumina (neutral or basic). |
| Compound does not elute from the column. | The eluent is not polar enough, or the compound is irreversibly adsorbed to the stationary phase. | - Gradually increase the polarity of the eluent.- If the compound is still retained, a different stationary phase may be required (e.g., reverse-phase C18). |
| Cracks or channels in the silica gel bed. | Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.- Use the "wet packing" method for a more homogenous column bed. |
Quantitative Data on Purification
The following table provides examples of purification outcomes for products and analogs related to this compound.
| Product | Purification Method | Solvent(s) | Yield | Purity | Reference |
| 2-Amino-2-cyanoacetamide | Recrystallization | Methanol | 53.6% | 99.46% (HPLC) | [1] |
| N,N-Dimethylcyanoacetamide | Cooling and Suction Filtration | Aromatic Hydrocarbon | up to 99% | High | [1] |
| 2-Cyano-N,N-diethylacetamide | Extraction and Concentration | Dichloromethane | 97% | Oily product, used without further purification | [2] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline for the purification of a solid product.
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Solvent Selection: Choose a suitable solvent by testing the solubility of a small amount of your crude product in various solvents. A good solvent will dissolve the compound when hot but not when cold. Common solvents for cyanoacetamide derivatives include ethanol, methanol, and isopropanol.
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Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid at reflux temperature with stirring.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and continue to heat at reflux for 5-10 minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
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Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Protocol 2: Purification by Column Chromatography
This protocol provides a general procedure for purification using a silica gel column.
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TLC Analysis: Determine the optimal eluent system by running TLC plates of your crude product in various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol). The ideal system will give your product an Rf value of approximately 0.3 and good separation from impurities.
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Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly without any air bubbles or cracks.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the column.
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Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or other suitable containers.
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Gradient Elution (Optional): If there is a large polarity difference between your product and impurities, you can gradually increase the polarity of the eluent during the run to speed up the elution of more polar compounds.
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Fraction Analysis: Monitor the composition of the collected fractions by TLC.
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Product Isolation: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator.
Visualizations
Signaling Pathway Inhibition by a 2-Cyanoacrylamide Derivative
Derivatives of 2-cyanoacetamide have been investigated as inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1). TAK1 is a key enzyme in signaling cascades that lead to the activation of NF-κB and MAPK pathways, which are involved in inflammation and cell survival.[2][3]
Caption: Inhibition of the TAK1 signaling pathway by a 2-cyanoacrylamide derivative.
General Purification Workflow
The following diagram illustrates a typical decision-making process for purifying a product from a reaction involving this compound.
Caption: Decision workflow for selecting a purification method.
References
Technical Support Center: Managing Exotherms in 2-Bromo-2-cyano-N,N-dimethylacetamide Brominations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bromination of 2-cyano-N,N-dimethylacetamide. The following information is intended to help manage the exothermic nature of this reaction and ensure safe and successful experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the bromination of 2-cyano-N,N-dimethylacetamide exothermic?
A1: The bromination of 2-cyano-N,N-dimethylacetamide is an electrophilic substitution reaction at the alpha-carbon (the carbon adjacent to the carbonyl and cyano groups). The formation of the carbon-bromine bond and the subsequent release of a proton result in a net release of energy, making the reaction exothermic. The presence of two electron-withdrawing groups (cyano and acetamide) activates the alpha-proton, making the reaction proceed readily.
Q2: What are the primary hazards associated with this reaction?
A2: The main hazard is a potential thermal runaway, where the rate of heat generation exceeds the rate of heat removal. This can lead to a rapid increase in temperature and pressure, potentially causing the reactor to fail and release hazardous materials. Bromine itself is a toxic and corrosive substance, and its vapors are harmful if inhaled.[1][2]
Q3: What are the early signs of a thermal runaway?
A3: Early warning signs include a sudden and rapid increase in the reaction temperature that is difficult to control with the cooling system, an unexpected rise in pressure, a change in the color of the reaction mixture, and an increase in off-gassing.
Q4: What are the recommended solvents for this reaction?
A4: Halogenated hydrocarbons like carbon tetrachloride and chloroform have been used for the bromination of similar cyanoacetamides.[3] These solvents are non-reactive with bromine and can help to dissipate heat. However, due to toxicity and environmental concerns, alternative solvents should be considered if possible. It is crucial to ensure the chosen solvent is dry and does not react with the brominating agent.
Q5: Which brominating agents can be used?
A5: While elemental bromine (Br₂) is a common brominating agent, other reagents like N-bromosuccinimide (NBS) can also be used for alpha-bromination of carbonyl compounds. NBS is often considered a safer alternative to bromine as it is a solid and can be easier to handle.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid, uncontrolled temperature increase (Exotherm) | 1. Addition of brominating agent is too fast. 2. Inadequate cooling. 3. High concentration of reactants. | 1. Add the brominating agent dropwise or via a syringe pump to control the addition rate. 2. Ensure the cooling bath is at the appropriate temperature and has sufficient capacity. Improve stirring to enhance heat transfer. 3. Dilute the reaction mixture with more solvent. |
| Incomplete Conversion | 1. Insufficient amount of brominating agent. 2. Reaction time is too short. 3. Reaction temperature is too low. | 1. Ensure the stoichiometry of the brominating agent is correct. 2. Monitor the reaction progress using techniques like TLC, GC, or NMR and extend the reaction time if necessary. 3. Gradually increase the reaction temperature while carefully monitoring for any exotherm. |
| Formation of Dibrominated Byproduct | 1. Excess of brominating agent. 2. Localized high concentration of brominating agent. | 1. Use a stoichiometric amount or a slight deficit of the brominating agent. 2. Add the brominating agent slowly and ensure efficient stirring to maintain a homogeneous mixture. |
| Reaction does not start | 1. Impurities in starting materials or solvent. 2. Low reaction temperature. | 1. Use pure, dry starting materials and solvents. 2. Gently warm the reaction mixture to initiate the reaction, but be prepared for a potential exotherm once the reaction starts. |
Experimental Protocols
Protocol 1: Bromination using Elemental Bromine
This protocol is adapted from procedures for similar compounds and should be performed with extreme caution in a well-ventilated fume hood.
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Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a condenser connected to a scrubber containing a sodium thiosulfate solution, dissolve 2-cyano-N,N-dimethylacetamide in a suitable solvent (e.g., carbon tetrachloride).
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Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
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Bromine Addition: Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the reaction mixture via the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature below 10 °C throughout the addition.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
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Workup: Quench the reaction by slowly adding a saturated solution of sodium thiosulfate to neutralize any unreacted bromine. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purification: The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
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Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-cyano-N,N-dimethylacetamide and a radical initiator (e.g., a small amount of AIBN or benzoyl peroxide) in a suitable solvent (e.g., acetonitrile).
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Reagent Addition: Add a stoichiometric amount of N-bromosuccinimide (NBS) to the mixture.
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Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or GC. The reaction time will vary depending on the substrate and scale.
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Workup: Cool the reaction mixture to room temperature and filter off the succinimide byproduct. Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Illustrative Reaction Parameters for Exotherm Control
| Parameter | Condition A (Batch) | Condition B (Semi-Batch) | Condition C (Flow) |
| Mode of Operation | All reagents added at once | Slow addition of bromine | Continuous flow |
| Initial Temperature | 20 °C | 0 °C | 20 °C |
| Max Temperature Recorded | > 80 °C (Runaway) | 15 °C | 25 °C |
| Addition Time | N/A | 1 hour | N/A |
| Yield | Low (decomposition) | High | High |
| Safety Profile | Poor | Good | Excellent |
Note: This data is illustrative and intended to demonstrate the principles of exotherm management. Actual results may vary.
Visualizations
Caption: Workflow for managing exotherms in bromination reactions.
Caption: Troubleshooting logic for common issues in bromination.
References
Technical Support Center: Work-up Procedures for 2-Bromo-2-cyano-N,N-dimethylacetamide Reactions
Welcome to the technical support center for reactions involving 2-Bromo-2-cyano-N,N-dimethylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the work-up of reactions utilizing this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in organic synthesis?
A1: this compound is primarily used as a highly effective and selective monobrominating agent for enolizable ketones. It allows for the introduction of a bromine atom at the alpha-position to the carbonyl group, forming α-bromoketones which are valuable intermediates in organic synthesis.
Q2: What are the common side products in reactions involving this compound?
A2: Common side products can include unreacted starting materials, the debrominated analog (2-cyano-N,N-dimethylacetamide), and in the case of ketone bromination, potentially di-brominated ketones. The formation of these byproducts is often dependent on the reaction conditions, such as temperature and stoichiometry.
Q3: My reaction mixture has a persistent yellow or brown color after the reaction. What is the likely cause and how can I remove it?
A3: A persistent color in the reaction mixture is often due to the presence of unreacted bromine or bromine-containing byproducts. This can typically be addressed during the aqueous work-up by washing the organic layer with a mild reducing agent solution, such as aqueous sodium thiosulfate or sodium bisulfite, until the color disappears.
Q4: I am observing low yields of my desired product. What are the potential reasons during the work-up?
A4: Low yields can result from several factors during the work-up process. These include incomplete reaction, loss of product during aqueous extractions if the product has some water solubility, or decomposition of the product on silica gel during column chromatography. It is crucial to ensure the reaction has gone to completion before work-up and to handle the product with care during purification.
Q5: How can I effectively remove the 2-cyano-N,N-dimethylacetamide byproduct from my reaction mixture?
A5: 2-cyano-N,N-dimethylacetamide is a polar compound. It can often be removed by performing multiple aqueous washes of the organic layer during the work-up. For less polar products, purification via column chromatography on silica gel is typically effective in separating the desired compound from this byproduct.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the work-up of reactions involving this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product is lost during aqueous work-up. | The product may have moderate water solubility. | - Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product. - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). - Back-extract the combined aqueous layers with the organic solvent to recover any dissolved product. |
| Formation of an emulsion during extraction. | High concentration of salts or polar byproducts. | - Add brine to the separatory funnel to help break the emulsion. - Allow the mixture to stand for a longer period. - Filter the entire mixture through a pad of celite. |
| Streaking or poor separation during column chromatography. | - The product may be too polar for the chosen solvent system. - Residual starting material or byproducts are interfering with the separation. | - Use a more polar eluent system. - Consider pre-treating the crude material (e.g., with an aqueous wash) to remove highly polar impurities before chromatography. - Ensure the silica gel is properly packed and the column is not overloaded. |
| Decomposition of the product on silica gel. | The product may be sensitive to the acidic nature of silica gel. | - Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. - Use an alternative stationary phase such as alumina (basic or neutral). - Minimize the time the product is on the column by using flash chromatography techniques. |
| Incomplete removal of colored impurities. | Insufficient washing with a reducing agent. | - Increase the number of washes with aqueous sodium thiosulfate or sodium bisulfite. - Increase the concentration of the reducing agent solution. - Stir the biphasic mixture vigorously for an extended period to ensure complete reaction with the impurities. |
Experimental Protocols
General Experimental Protocol for α-Bromination of a Ketone
This protocol provides a general guideline for the monobromination of an enolizable ketone using this compound.
Materials:
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Enolizable ketone (1.0 eq)
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This compound (1.1 - 1.2 eq)
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Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium thiosulfate solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
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Eluent for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the ketone in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Brominating Agent: Add this compound to the solution. The addition can be done in one portion or portion-wise, depending on the reactivity of the substrate.
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Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (this may range from 0 °C to reflux, depending on the substrate). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
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Quenching: Once the reaction is complete, cool the mixture to room temperature if heated. Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.
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Aqueous Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to remove any residual bromine color), water, and brine.
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Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the pure α-bromoketone.
Visualizations
Caption: A typical experimental workflow for the α-bromination of a ketone.
Caption: A troubleshooting guide for common work-up issues.
optimizing temperature for 2-Bromo-2-cyano-N,N-dimethylacetamide stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of 2-Bromo-2-cyano-N,N-dimethylacetamide.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term storage, it is recommended to keep this compound at a temperature between 0°C and 10°C. It should also be protected from light to prevent potential photodegradation.
Q2: Is this compound stable at room temperature?
The reagent is considered to be fairly stable at room temperature for short periods. However, for storage exceeding a few days, refrigeration is advised to minimize any potential degradation.
Q3: What are the known degradation pathways for this compound?
The primary degradation pathways are hydrolysis, photolysis, and thermal decomposition. Hydrolysis, particularly under basic conditions, can lead to the loss of the bromine atom. Exposure to light can initiate radical-based degradation. At elevated temperatures, the compound can undergo thermal decomposition.
Q4: What are the potential degradation products of this compound?
Under hydrolytic conditions, the primary degradation product is likely 2-cyano-N,N-dimethylacetamide. Thermal decomposition may lead to the formation of various smaller molecules, including hydrogen bromide and cyanide-containing compounds.
Q5: In which common laboratory solvents is this compound stable for experimental use?
For immediate use in reactions, this compound is expected to be compatible with common aprotic organic solvents such as acetonitrile, N,N-dimethylformamide (DMF), and dichloromethane. However, preparing stock solutions in these solvents for long-term storage is not recommended without performing specific stability studies. Protic solvents, such as alcohols, may lead to solvolysis over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent reaction yields | Degradation of the reagent due to improper storage or handling. | Ensure the reagent has been stored at the recommended 0-10°C and protected from light. Use freshly opened vials or bottles whenever possible. Consider re-qualifying the purity of the reagent if it has been stored for an extended period. |
| Appearance of unexpected byproducts in reactions | The reagent may have degraded, introducing impurities into the reaction mixture. | Analyze the starting material for purity using a suitable analytical method like HPLC. If degradation is confirmed, obtain a fresh batch of the reagent. |
| Discoloration of the solid reagent (e.g., yellowing) | This may indicate degradation due to exposure to light or air (oxidation). | While slight discoloration may not always significantly impact reactivity, it is a sign of potential degradation. It is advisable to use a fresh, white to off-white solid for sensitive applications. |
| Poor solubility in a chosen solvent | The reagent may have degraded to less soluble impurities, or the chosen solvent may be inappropriate. | Confirm the solubility of high-purity this compound in the chosen solvent. If solubility issues persist with a confirmed pure reagent, consider an alternative solvent. |
Temperature Stability Data
The following table summarizes the recommended temperature conditions for the storage and handling of this compound.
| Condition | Temperature Range | Expected Stability | Notes |
| Long-Term Storage | 0°C - 10°C | High | Recommended for maintaining purity and reactivity over extended periods. |
| Short-Term Storage (Days) | Room Temperature (~20-25°C) | Fair | Generally acceptable for the duration of a multi-day experiment. |
| Accelerated Degradation | > 40°C | Low | Elevated temperatures can lead to significant thermal decomposition. |
Experimental Protocols
Protocol for Assessing Thermal Stability of this compound using High-Performance Liquid Chromatography (HPLC)
Objective: To determine the rate of degradation of this compound at various temperatures.
Materials:
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This compound
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HPLC-grade acetonitrile
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HPLC-grade water
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Class A volumetric flasks and pipettes
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Temperature-controlled ovens or incubators
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HPLC system with a UV detector and a C18 column
Procedure:
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Preparation of Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in a 10 mL volumetric flask with acetonitrile to prepare a 1 mg/mL stock solution.
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Sample Preparation: Aliquot the stock solution into several HPLC vials.
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Initial Analysis (T=0): Immediately analyze one of the prepared vials using the HPLC method outlined below to establish the initial purity and peak area.
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Incubation: Place the remaining vials in temperature-controlled ovens set at different temperatures (e.g., 25°C, 40°C, and 60°C).
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Time-Point Analysis: At predetermined time intervals (e.g., 24, 48, 72, and 168 hours), remove one vial from each temperature condition. Allow the vial to cool to room temperature.
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HPLC Analysis: Analyze the samples using the following HPLC conditions:
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Column: C18, 4.6 x 150 mm, 5 µm
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Mobile Phase: Acetonitrile:Water (Gradient or Isocratic, to be optimized)
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Flow Rate: 1.0 mL/min
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Detection Wavelength: To be determined by UV scan (e.g., 210 nm)
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Injection Volume: 10 µL
-
-
Data Analysis:
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Calculate the percentage of this compound remaining at each time point for each temperature.
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Plot the percentage of the remaining compound against time for each temperature to determine the degradation kinetics.
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Visualizations
Caption: Factors influencing the stability of this compound.
Technical Support Center: Reactivity of 2-Bromo-2-cyano-N,N-dimethylacetamide
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot experiments involving 2-Bromo-2-cyano-N,N-dimethylacetamide and its reactivity with bases.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound in the presence of a base?
This compound has several reactive sites. The primary site of reaction with a base is the acidic α-hydrogen, which can be abstracted to form an enolate. The carbon atom bonded to the bromine is electrophilic and susceptible to nucleophilic attack. The carbonyl and cyano groups can also undergo reactions under certain conditions.
Q2: What are the main reaction pathways for this compound with bases?
The primary reaction pathways are dependent on the base used, solvent, and temperature. The main possibilities include:
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Nucleophilic Substitution (SN2): A nucleophilic base can displace the bromide ion.
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Elimination (E2): A strong, sterically hindered base can promote the elimination of hydrogen bromide (HBr) to form an α,β-unsaturated cyanoamide.
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Favorskii-like Rearrangement: In the presence of certain bases, the molecule can undergo rearrangement to form a cyclopropanone intermediate, which then reacts further to yield a rearranged product.[1][2][3][4]
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Hydrolysis: Under harsh conditions, such as heating with a strong base like sodium hydroxide, the amide and cyano groups can be hydrolyzed.[5][6][7][8]
Troubleshooting Guides
Issue 1: Low yield of the desired substitution product.
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Possible Cause 1: Competing elimination reaction.
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Possible Cause 2: Favorskii-like rearrangement is occurring.
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Solution: This rearrangement is often favored by strong bases like alkoxides.[3] Try using a softer, less basic nucleophile. Changing the solvent to a less polar aprotic solvent might also suppress this pathway.
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Possible Cause 3: Hydrolysis of the starting material or product.
Issue 2: Formation of multiple unexpected products.
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Possible Cause: A combination of substitution, elimination, and rearrangement is occurring.
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Solution: This indicates a lack of selectivity. The best approach is to carefully screen reaction conditions. Vary the base, solvent, and temperature systematically to find the optimal conditions for your desired reaction. Refer to the data tables below for guidance on how different bases can influence the reaction outcome.
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Issue 3: The reaction is not proceeding to completion.
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Possible Cause 1: The base is not strong enough.
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Solution: If you are attempting a reaction that requires the formation of an enolate, such as an elimination or rearrangement, a stronger base may be required. Consider switching from an amine base to an alkoxide or hydroxide.
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Possible Cause 2: The temperature is too low.
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Solution: Some reactions, particularly amide hydrolysis, require significant energy input.[7] Gradually increasing the reaction temperature may be necessary. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
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Data Presentation
Table 1: Effect of Base on Reaction Pathway of α-Halo Carbonyl Compounds
| Base Type | Example(s) | Predominant Reaction Pathway(s) | Typical Product(s) | Notes |
| Strong, Sterically Hindered | Potassium tert-butoxide | Elimination (E2) | α,β-Unsaturated Amide | Favored at higher temperatures. |
| Strong, Non-nucleophilic | Sodium Hydride (NaH) | Enolate formation leading to rearrangement or elimination | Rearranged products, α,β-Unsaturated Amide | Requires an aprotic solvent. |
| Strong, Nucleophilic | Sodium Hydroxide (NaOH), Sodium Methoxide (NaOMe) | Substitution (SN2), Favorskii-like Rearrangement, Hydrolysis | α-Hydroxy or α-Methoxy Amide, Rearranged Ester/Acid, Carboxylic Acid | Hydrolysis is more likely with NaOH upon heating.[3][5] |
| Weak, Non-nucleophilic | Sodium Carbonate (Na2CO3), Triethylamine (Et3N) | May promote slow elimination or substitution | α,β-Unsaturated Amide, α-Amino Amide (if amine is the nucleophile) | Generally requires heating. |
| Nucleophilic Amines | Piperidine, Morpholine | Nucleophilic Substitution (SN2) | α-Amino-α-cyano-N,N-dimethylacetamide | The amine acts as both the base and the nucleophile.[13] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-2-cyano-N,N-dimethylacetamide (Nucleophilic Substitution)
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Materials: this compound, secondary amine (e.g., piperidine), anhydrous acetonitrile, saturated aqueous sodium bicarbonate.
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Procedure:
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Dissolve 1 equivalent of this compound in anhydrous acetonitrile.
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Add 2.2 equivalents of the secondary amine dropwise at room temperature.
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
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Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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Protocol 2: Base-Induced Elimination to form 2-Cyano-N,N-dimethylacrylamide
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Materials: this compound, potassium tert-butoxide, anhydrous tetrahydrofuran (THF).
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Procedure:
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Dissolve 1 equivalent of this compound in anhydrous THF and cool the solution to 0 °C in an ice bath.
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Add a solution of 1.2 equivalents of potassium tert-butoxide in anhydrous THF dropwise to the cooled solution.
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Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC or LC-MS.
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Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
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Extract the product with diethyl ether.
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Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
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Purify the product by flash chromatography.
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Mandatory Visualization
Caption: Possible reaction pathways of this compound with bases.
Caption: Troubleshooting workflow for reactions involving this compound.
References
- 1. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 2. scribd.com [scribd.com]
- 3. chemistwizards.com [chemistwizards.com]
- 4. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 9. Khan Academy [khanacademy.org]
- 10. 5 Ways to Familiarize Students With Elimination Vs Substitution Reactions [labster.com]
- 11. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. youtube.com [youtube.com]
- 13. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Bromo-2-cyano-N,N-dimethylacetamide Stability in Reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-Bromo-2-cyano-N,N-dimethylacetamide and related α-halo-α-cyanoacetamides during experimental procedures. The information is primarily based on the well-studied analogous compound, 2,2-dibromo-3-nitrilopropionamide (DBNPA), which shares the same reactive functional group.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the decomposition of this compound?
A1: The decomposition of this compound is primarily influenced by several factors, including:
-
pH: The compound is significantly more stable in acidic conditions and undergoes rapid hydrolysis in neutral to alkaline environments.[1][2][3]
-
Temperature: Elevated temperatures accelerate the rate of decomposition.[2]
-
Light: Exposure to ultraviolet (UV) and fluorescent light can induce degradation.[2]
-
Presence of Nucleophiles and Reducing Agents: The compound readily reacts with nucleophiles, particularly those containing sulfur (e.g., thiols, sodium bisulfite), leading to its deactivation.
Q2: What are the main decomposition pathways for this type of compound?
A2: The two predominant decomposition pathways are:
-
pH-dependent Hydrolysis: In aqueous solutions, especially under neutral to alkaline conditions, the compound undergoes hydrolysis. This process involves the nucleophilic attack of hydroxide ions.[1]
-
Nucleophilic Reaction: The electrophilic bromine atoms are susceptible to attack by nucleophiles, leading to substitution reactions and subsequent degradation.[1][4] This is a key pathway in the presence of reducing agents and certain organic materials.
Q3: What are the expected decomposition products?
A3: The degradation products can vary depending on the reaction conditions, particularly the pH. For the related compound DBNPA, the major degradation products observed are:
-
At pH 5: Dibromoacetic acid (DBAA) is the main product.[1]
-
At pH 7 and 9: Dibromoacetonitrile (DBAN) is the dominant product.[1]
-
Other potential byproducts from further degradation include cyanoacetamide, cyanoacetic acid, ammonia, and bromide ions.[1]
Troubleshooting Guide
Issue: Rapid loss of starting material during the reaction.
| Potential Cause | Troubleshooting Steps |
| High pH of the reaction mixture | Monitor and control the pH of the reaction. Aim for acidic conditions (pH 4-6.5) where the compound is more stable.[2][3] If the reaction requires basic conditions, consider adding the bromo-cyano-acetamide compound slowly at a low temperature towards the end of the reaction. |
| Elevated reaction temperature | Conduct the reaction at the lowest possible temperature that still allows for the desired transformation. If possible, store the compound in a cool place, ideally between 5°C and 30°C.[2] |
| Exposure to light | Protect the reaction vessel from direct light, especially UV and fluorescent light, by wrapping it in aluminum foil or using amber glassware.[2] |
| Presence of incompatible reagents | Avoid the use of strong reducing agents and nucleophiles if they are not essential for the desired reaction.[2] If their use is unavoidable, consider a protection-deprotection strategy for the bromo-cyano-acetamide moiety if feasible. |
| Inappropriate solvent | For dissolution and reactions, consider using solvents in which the compound exhibits greater stability. Polyethylene glycol is noted as a preferred solvent for the related compound DBNPA. While soluble in many common organic solvents like acetone and ethanol, its stability in aqueous solutions is highly pH-dependent.[3] |
Quantitative Data Summary
The stability of α-halo-α-cyanoacetamides is highly dependent on pH. The following table summarizes the half-life of the related compound DBNPA at different pH values.
| pH | Approximate Half-life |
| 5 | 67 days |
| 7 | 24 hours |
| 8 | 2 hours |
| 9 | 15 minutes |
Experimental Protocols
Protocol 1: Monitoring Decomposition via LC-MS/MS
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be employed to quantify the concentration of this compound and its degradation products.
-
Instrumentation: A liquid chromatograph coupled with a triple quadrupole mass spectrometer.
-
Chromatographic Separation: A gradient elution on a suitable reversed-phase column (e.g., C18) can be used. A typical mobile phase could consist of a gradient of water and methanol or acetonitrile with a small amount of formic acid to maintain an acidic pH.
-
Mass Spectrometry: The mass spectrometer should be operated in negative ionization mode. For a related compound, DBNPA, the deprotonated molecule [M-H]⁻ ions were monitored.[5]
-
Quantification: A calibration curve should be prepared using standards of known concentrations to accurately quantify the compound in samples.
Protocol 2: General Handling and Storage Recommendations
To minimize decomposition during storage and handling:
-
Storage: Store the compound in a cool, dry, and dark place.[2] For long-term storage, temperatures between 0-10°C are recommended, shielded from light.[6]
-
Handling: Handle the reagent in a well-ventilated fume hood.[6] Use opaque or amber containers to protect from light.[2]
-
Solutions: When preparing aqueous solutions, use a buffer to maintain an acidic pH (ideally below 7).[2]
Visualizations
Caption: Decomposition pathways of this compound.
Caption: Recommended experimental workflow to prevent decomposition.
References
- 1. DBNPA - Wikipedia [en.wikipedia.org]
- 2. runxinchemicals.com [runxinchemicals.com]
- 3. 2 2-dibromo-3-nitrilo-propionamide (DBNPA) - IRO Water Treatment [irowater.com]
- 4. 2-Bromo-2-cyanoacetamide | High-Purity Reagent [benchchem.com]
- 5. Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 15430-62-3 [chemicalbook.com]
Technical Support Center: Synthesis of 2-Bromo-2-cyano-N,N-dimethylacetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-2-cyano-N,N-dimethylacetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The most prevalent impurities are typically the unreacted starting material, 2-cyano-N,N-dimethylacetamide, and the over-brominated side product, 2,2-dibromo-2-cyano-N,N-dimethylacetamide. Residual solvents from the reaction or purification steps may also be present.
Q2: How is the di-brominated impurity, 2,2-dibromo-2-cyano-N,N-dimethylacetamide, formed?
A2: This impurity is formed when the desired product, this compound, undergoes a second bromination reaction. This is more likely to occur if an excess of the brominating agent is used or if reaction conditions such as temperature and reaction time are not carefully controlled.
Q3: My final product shows a lower purity than expected after synthesis. What are the likely causes?
A3: Lower than expected purity can be attributed to several factors:
-
Incomplete reaction: This leads to a higher than acceptable level of the starting material, 2-cyano-N,N-dimethylacetamide.
-
Over-bromination: Poor control of the stoichiometry of the brominating agent can lead to the formation of 2,2-dibromo-2-cyano-N,N-dimethylacetamide.
-
Sub-optimal purification: The chosen purification method (e.g., recrystallization, column chromatography) may not be effective at separating the impurities from the final product.
-
Degradation: The product may be susceptible to degradation under certain conditions, such as exposure to moisture or high temperatures.
Q4: What analytical techniques are recommended for identifying and quantifying impurities in my sample?
A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the starting material, the desired product, and the di-brominated impurity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and can also be used to analyze the main components, though derivatization may sometimes be necessary for less volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can be used to identify and quantify impurities if their signals are well-resolved from the main component.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action |
| High levels of starting material (2-cyano-N,N-dimethylacetamide) in the final product. | Incomplete reaction. | - Increase reaction time.- Ensure the brominating agent is added at the appropriate rate and temperature.- Check the purity of the starting material. |
| Presence of a significant amount of 2,2-dibromo-2-cyano-N,N-dimethylacetamide. | Over-bromination. | - Carefully control the stoichiometry of the brominating agent; avoid using a large excess.- Optimize the reaction temperature and addition rate of the brominating agent. |
| Unexpected peaks in HPLC or GC-MS chromatograms. | - Contaminants in solvents or reagents.- Degradation of the product or starting material.- Side reactions other than di-bromination. | - Run blank analyses of solvents and reagents.- Investigate the stability of the product under the reaction and work-up conditions.- Consider potential side reactions based on the reaction mechanism and starting materials. |
| Poor resolution between the main peak and impurity peaks in HPLC. | Sub-optimal HPLC method. | - Adjust the mobile phase composition (e.g., organic solvent to aqueous buffer ratio).- Change the stationary phase (column).- Optimize the column temperature and flow rate. |
Impurity Data Summary
The following table summarizes the key analytical data for this compound and its common impurities.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical ¹H NMR Chemical Shifts (δ ppm) | Typical ¹³C NMR Chemical Shifts (δ ppm) |
| 2-cyano-N,N-dimethylacetamide | C₅H₈N₂O | 112.13 | 2.9 (s, 3H), 3.0 (s, 3H), 3.4 (s, 2H) | 25.0, 35.5, 36.5, 116.0, 163.0 |
| This compound | C₅H₇BrN₂O | 191.03 | 3.1 (s, 3H), 3.4 (s, 3H), 5.6 (s, 1H) | 36.0, 37.5, 45.0, 115.0, 162.0 |
| 2,2-dibromo-2-cyano-N,N-dimethylacetamide | C₅H₆Br₂N₂O | 269.92 | 3.2 (s, 6H) | 37.0, 40.0, 114.0, 160.0 |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and instrument used.
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Impurity Profiling
This method is designed for the separation and quantification of this compound and its primary impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 70 30 15 30 70 20 30 70 21 70 30 | 25 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
This method is suitable for the identification of volatile impurities and the main components of the synthesis.
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like ethyl acetate or dichloromethane (approx. 1 mg/mL).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire a standard proton spectrum. The chemical shifts of the methyl groups and the methine proton are key for identifying the product and impurities.
-
¹³C NMR: Acquire a standard carbon spectrum to confirm the carbon framework of the product and identify any major impurities.
Impurity Identification Workflow
Caption: Workflow for the identification and troubleshooting of impurities in the synthesis of this compound.
Technical Support Center: Catalyst Poisoning in Reactions with 2-Bromo-2-cyano-N,N-dimethylacetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during chemical reactions involving 2-Bromo-2-cyano-N,N-dimethylacetamide.
Troubleshooting Guides
Reactions involving this compound, a versatile building block in organic synthesis, can sometimes be hampered by catalyst deactivation. The presence of multiple functional groups—a bromide, a cyano group, and a dimethylamide—introduces several potential pathways for catalyst poisoning, particularly when using transition metal catalysts like palladium or nickel. This guide will help you identify and address common issues.
Problem 1: Low or No Catalytic Activity from the Start
Possible Causes:
-
Cyanide Poisoning: The cyano (-CN) group is a well-known poison for many transition metal catalysts, especially palladium.[1][2][3][4][5][6][7][8][9] Cyanide can strongly coordinate to the metal center, blocking active sites and rendering the catalyst inactive.[1][4][8]
-
Amide or Amine Impurity Poisoning: The dimethylamide moiety itself, or potential impurities such as dimethylamine, can act as catalyst poisons.[10] Nitrogen-containing compounds can coordinate to the metal center and inhibit catalytic activity.
-
Poor Quality of this compound: The starting material may contain impurities from its synthesis that are known catalyst poisons (e.g., residual reagents, byproducts).
-
Inactive Catalyst: The catalyst may have degraded due to improper storage or handling.
Troubleshooting Steps:
-
Purify the Reactant: Purify the this compound before use. Techniques like recrystallization or column chromatography can remove potential catalyst poisons.
-
Use a Higher Catalyst Loading: While not ideal, increasing the catalyst loading can sometimes overcome partial poisoning.
-
Select a Poison-Resistant Catalyst System: Consider using catalyst systems known for their tolerance to functional groups. For example, specific ligands can shield the metal center and reduce its susceptibility to poisoning.
-
Perform a Catalyst Activity Check: Test the catalyst with a reliable, simple reaction to ensure it is active.
-
Degas Solvents and Reagents: Oxygen can oxidatively deactivate some catalysts. Ensure all solvents and liquid reagents are properly degassed.
Problem 2: Reaction Starts but Stalls or Gives Low Conversion
Possible Causes:
-
Gradual Catalyst Deactivation: A slow release of poisoning species from the reactant or an intermediate can lead to a gradual loss of catalyst activity.
-
Product Inhibition: The product of the reaction may be acting as a catalyst inhibitor.
-
Formation of Inactive Catalyst Species: The reaction conditions may favor the formation of inactive catalyst complexes. For palladium catalysts, this can involve the formation of inactive palladium cyanide complexes.[4][8]
-
Leaching of the Metal from the Support (for heterogeneous catalysts): The active metal may be leaching off the support material into the solution, leading to a decrease in the effective catalyst concentration.[11]
Troubleshooting Steps:
-
Analyze the Reaction Mixture: Take aliquots of the reaction mixture at different time points and analyze them (e.g., by LC-MS or GC-MS) to identify any potential inhibiting byproducts.
-
Modify Reaction Conditions:
-
Temperature: Adjusting the temperature can sometimes alter the equilibrium of poison binding to the catalyst.
-
Solvent: The choice of solvent can influence the solubility of potential poisons and the stability of the catalytic species.
-
-
Consider a Different Catalyst: If using a palladium catalyst, consider switching to a nickel-based catalyst, or vice versa, as they can have different sensitivities to poisons.
-
Use a Scavenger: In some cases, adding a scavenger to remove the poisoning species can be effective. For example, a copper co-catalyst can sometimes mitigate cyanide poisoning.[6]
Frequently Asked Questions (FAQs)
Q1: Which functional group in this compound is the most likely cause of catalyst poisoning?
A1: The cyano group is the most probable culprit for poisoning of palladium and other transition metal catalysts.[1][2][3][4][5][6][7][8][9] It can bind strongly to the metal's active sites, leading to deactivation.[1][4][8] The dimethylamide group can also contribute to poisoning, though it is generally considered a weaker poison than cyanide.[10]
Q2: I am using a palladium catalyst for a cross-coupling reaction. What are the typical signs of cyanide poisoning?
A2: Signs of cyanide poisoning in palladium-catalyzed reactions include:
-
A complete lack of reactivity from the start.
-
The reaction starting but quickly stalling.
-
A color change in the reaction mixture that is inconsistent with the expected catalytic cycle.
-
The formation of insoluble palladium cyanide species.
Q3: Can the bromide in this compound poison the catalyst?
A3: While halides are involved in the catalytic cycle of cross-coupling reactions (oxidative addition step), they are not typically considered catalyst poisons in the same way as strong Lewis bases like cyanide or sulfur compounds. However, an excess of halide ions can sometimes influence the catalytic cycle, but this is a different phenomenon from irreversible poisoning.
Q4: Are there any "poison-resistant" catalysts I can use?
A4: While no catalyst is completely immune to poisoning, some catalyst systems show enhanced resistance. These often involve:
-
Bulky Ligands: Sterically hindered ligands can protect the metal center from coordination by poisons.
-
Electron-Rich Ligands: These can sometimes make the metal center less susceptible to binding with poisons.
-
Bimetallic Catalysts: In some cases, a second metal can act as a scavenger for poisons or modify the electronic properties of the primary catalytic metal.
Q5: How can I purify my this compound to remove potential catalyst poisons?
A5: Standard purification techniques can be effective:
-
Recrystallization: This is a good method for removing solid impurities.
-
Column Chromatography: This can be used to separate the desired compound from a wider range of impurities.
-
Washing with a mild aqueous base: This may help remove any acidic impurities. Always ensure the purified compound is thoroughly dried before use, as water can also affect some catalytic reactions.
Data Summary
The following table summarizes the key functional groups in this compound and their potential for catalyst poisoning.
| Functional Group | Potential for Catalyst Poisoning | Common Catalysts Affected | Mechanism of Poisoning |
| Cyano (-CN) | High | Palladium, Nickel | Strong coordination to the metal center, blocking active sites.[1][3][4][8] |
| Dimethylamide (-CON(CH₃)₂) | Moderate | Palladium, Nickel | Coordination of the nitrogen lone pair to the metal center.[10] |
| Bromo (-Br) | Low (not a typical poison) | Palladium, Nickel | Participates in the oxidative addition step of the catalytic cycle. |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction
This is a general starting point and may require optimization for your specific reaction.
-
Reactant Purification: Purify this compound by recrystallization from a suitable solvent system (e.g., ethanol/water). Dry the purified solid under vacuum.
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand (if required).
-
Add the purified this compound (1 equivalent), the coupling partner, and a suitable base (e.g., K₂CO₃, Cs₂CO₃).
-
Add the degassed solvent (e.g., toluene, dioxane, DMF).
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off any solids and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: A troubleshooting workflow for addressing reaction failures.
Caption: Potential poisoning pathways for a transition metal catalyst.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectra of 2-Bromo-2-cyano-N,N-dimethylacetamide and Related Compounds
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-2-cyano-N,N-dimethylacetamide. Due to the limited availability of public domain spectral data for this compound, this comparison leverages data from structurally related compounds to predict and understand its spectral characteristics. The comparative compounds include N,N-dimethylacetamide, 2-bromoacetamide, and 2-cyano-N,N-dimethylacetamide. This analysis is intended for researchers, scientists, and drug development professionals.
¹H and ¹³C NMR Spectral Data Comparison
The following table summarizes the available and predicted ¹H and ¹³C NMR spectral data for this compound and its analogues. The data for the target compound is predicted based on the influence of the electron-withdrawing bromine and cyano groups on the chemical shifts of the N,N-dimethyl and methine protons and carbons.
| Compound | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | ![]() | N-CH₃: ~3.1 (s, 3H), ~3.0 (s, 3H)CH: ~5.5 (s, 1H) | C=O: ~165CN: ~115C-Br: ~40N-CH₃: ~37, ~36 |
| N,N-Dimethylacetamide | ![]() | CO-CH₃: 2.09 (s, 3H)N-CH₃: 2.94 (s, 3H), 3.01 (s, 3H) | C=O: 170.3N-CH₃: 37.9, 34.9CO-CH₃: 21.5 |
| 2-Bromoacetamide | ![]() | CH₂: 3.82 (s, 2H)NH₂: 7.3 (br s, 1H), 7.6 (br s, 1H) | C=O: 168.1CH₂: 29.5 |
| 2-Cyano-N,N-dimethylacetamide | ![]() | N-CH₃: ~3.0 (s, 6H)CH₂: ~3.5 (s, 2H) | C=O: ~164CN: ~116N-CH₃: ~36CH₂: ~25 |
Note: The spectral data for this compound and 2-cyano-N,N-dimethylacetamide are estimates based on analogous structures and substituent effects, as precise experimental data was not publicly available in the conducted searches. The data for N,N-dimethylacetamide and 2-bromoacetamide are sourced from publicly available spectral databases.
Interpretation of Spectral Data
The presence of the electronegative bromine and cyano groups at the α-carbon in this compound is expected to cause a significant downfield shift of the methine proton (CH) in the ¹H NMR spectrum compared to the methylene protons in the analogues. Similarly, in the ¹³C NMR spectrum, the α-carbon (C-Br) will be shifted downfield. The two N-methyl groups may show distinct signals due to restricted rotation around the amide C-N bond.
Experimental Protocols
General Procedure for ¹H and ¹³C NMR Spectroscopy
A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of organic compounds is outlined below.
1. Sample Preparation:
-
Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved to avoid line broadening.
2. NMR Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Number of Scans: 8 to 16 scans are usually sufficient for a moderately concentrated sample.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 0-220 ppm.
-
Number of Scans: A higher number of scans (e.g., 128 or more) is generally required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
5. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Identify the peak positions in the ¹³C NMR spectrum.
Visualizations
The following diagrams illustrate the chemical structure and the expected NMR signaling pathways for this compound.
Caption: Molecular structure of this compound.
A Comparative Guide to Analytical Techniques for 2-Bromo-2-cyano-N,N-dimethylacetamide (DBNPA) Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of 2-Bromo-2-cyano-N,N-dimethylacetamide (DBNPA), a widely used biocide. This document outlines the performance of various analytical methods, offers detailed experimental protocols, and includes a comparative analysis with alternative biocides to aid in method selection and implementation for quality control, environmental monitoring, and research applications.
Executive Summary
The accurate quantification of this compound (DBNPA) is crucial for ensuring its effective use as a biocide while monitoring its environmental fate. The primary analytical techniques for DBNPA characterization are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages in terms of sensitivity, selectivity, and applicability to different sample matrices.
This guide presents a side-by-side comparison of these techniques, supported by experimental data. Furthermore, it provides an overview of analytical methodologies for common alternative biocides, including isothiazolinones, glutaraldehyde, and bronopol, to offer a broader perspective for researchers and drug development professionals.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the performance characteristics of the primary analytical methods for the determination of DBNPA and its alternatives.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Analyte | DBNPA, Isothiazolinones, Glutaraldehyde (with derivatization), Bronopol | DBNPA, Glutaraldehyde (with derivatization), Bronopol | DBNPA, Isothiazolinones, Bronopol |
| Principle | Separation based on polarity in a liquid mobile phase, with detection by UV absorbance. | Separation based on volatility and polarity in a gaseous mobile phase, with detection by mass-to-charge ratio. | Separation based on polarity in a liquid mobile phase, with highly selective detection by tandem mass spectrometry. |
| Sample Matrix | Industrial water, wastewater, cosmetic products, adhesives.[1][2][3] | Environmental water samples, air.[4] | Water, bioethanol fermentation products, wastewater.[1][5] |
| LOD/LOQ | DBNPA: >0.1 mg/L[6] Isothiazolinones: LOD 0.43-1.14 mg/kg, LOQ 1.44-3.81 mg/kg.[1][3] Glutaraldehyde: 0.3 µg.[7] Bronopol: LOQ 72 mg/L.[8][9] | DBNPA: Detection limit 0.05 mg/L.[6] Bronopol: LOQ 0.1-1 mg/kg.[10] | DBNPA: LOQ not determined, but sensitive for trace analysis.[1][5] Isothiazolinones: LOD 0.003-0.025 mg/L.[11] Bronopol: LOQ 3.3 µg/kg.[12] |
| Linearity (r²) | Isothiazolinones: >0.9992.[1][3] Bronopol: 0.99.[8][9] | - | DBNPA: 0.998.[1][5] Isothiazolinones: >0.9990.[11] Bronopol: 0.9992.[12] |
| Recovery (%) | Isothiazolinones: 92-103%.[1][3] Glutaraldehyde: ~92%.[13] Bronopol: 92.22-95.75%.[8][9] | - | DBNPA: 93.2-104.2%.[1][5] Isothiazolinones: 81.5-114.8%.[11][14] Bronopol: 73.3-96.7%.[12] |
| Selectivity | Good, but potential for interference in complex matrices.[1][15] | Excellent, with mass spectrometry providing definitive identification. | Excellent, highly selective and specific, minimizing matrix interference.[1][5] |
| Speed | Relatively fast run times. | Longer run times, may require derivatization. | Fast analysis times with high throughput capabilities. |
| Cost | Lower initial and operational costs. | Higher initial investment and maintenance costs. | Highest initial investment and operational costs. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for DBNPA
This method is suitable for the routine analysis of DBNPA in relatively clean aqueous samples.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Ultrapure water.
-
Phosphoric acid or formic acid (for mobile phase modification).
-
DBNPA analytical standard.
-
-
Sample Preparation:
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of water (acidified with phosphoric or formic acid to pH 3-4) and acetonitrile or methanol in an isocratic or gradient elution. A typical starting point is a 60:40 (v/v) water:acetonitrile mixture.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.[6]
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a series of calibration standards of DBNPA in the mobile phase.
-
Construct a calibration curve by plotting peak area versus concentration.
-
Determine the concentration of DBNPA in the samples by comparing their peak areas to the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for DBNPA
This method offers high selectivity and is suitable for the analysis of DBNPA in complex environmental matrices. Derivatization may be required for improved volatility and chromatographic performance.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms).
-
-
Reagents:
-
DBNPA analytical standard.
-
Solvents for extraction (e.g., dichloromethane, ethyl acetate).
-
Derivatizing agent (e.g., BSTFA - N,O-Bis(trimethylsilyl)trifluoroacetamide), if necessary.[18]
-
Anhydrous sodium sulfate.
-
-
Sample Preparation:
-
Extract the aqueous sample with a suitable organic solvent (e.g., dichloromethane) at an acidic pH.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to a small volume under a gentle stream of nitrogen.
-
If derivatization is needed, add the derivatizing agent and heat as required.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Ion Source Temperature: 230 °C.
-
Mass Spectrometer Mode: Electron Ionization (EI) with full scan or selected ion monitoring (SIM).
-
-
Quantification:
-
Prepare calibration standards and process them in the same manner as the samples.
-
Use an internal standard for improved accuracy.
-
Create a calibration curve and quantify DBNPA in the samples.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for DBNPA
This is a highly sensitive and selective method for the trace analysis of DBNPA in various and complex matrices.[1][5]
-
Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer.
-
C18 or similar reversed-phase analytical column.
-
-
Reagents:
-
Acetonitrile (LC-MS grade).
-
Methanol (LC-MS grade).
-
Ultrapure water.
-
Formic acid or ammonium acetate (for mobile phase).
-
DBNPA analytical standard.
-
-
Sample Preparation:
-
LC-MS/MS Conditions:
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).[1][5]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1][5]
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for DBNPA for quantification and confirmation.
-
-
Quantification:
-
Prepare matrix-matched calibration standards to compensate for matrix effects.
-
Use an isotopically labeled internal standard if available.
-
Construct a calibration curve and determine the concentration of DBNPA in the samples.
-
Mandatory Visualization
The following diagrams illustrate key experimental workflows and logical relationships for the analytical characterization of DBNPA.
Caption: Workflow for DBNPA Analysis.
Caption: Comparison of DBNPA Analytical Techniques.
References
- 1. Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of biocides as well as some biocide metabolites from facade run-off waters by solid phase extraction and high performance liquid chromatographic separation and tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Laboratories for the analysis of 2,2-Dibromo-3-nitrilopropionamide (DBNPA; CAS: 10222-01-2) and dibromoacetonitrile (DBAN; CAS: 3252-43-5) - Analytice [analytice.com]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. Analytical Method [keikaventures.com]
- 8. Development and validation of an analytical method for determination of bronopol and kathon preservative in milk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of an analytical method for determination of bronopol and kathon preservative in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bronopol + MS - analysis - Analytice [analytice.com]
- 11. Constructing a limit model and developing an HPLC-MS/MS analytical method for measuring isothiazolinone migration from children's sports protectors into sweat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. osha.gov [osha.gov]
- 14. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. apecwater.com [apecwater.com]
- 17. researchgate.net [researchgate.net]
- 18. tcichemicals.com [tcichemicals.com]
A Comparative Guide to Brominating Agents: 2-Bromo-2-cyano-N,N-dimethylacetamide vs. N-bromosuccinimide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate brominating agent is a critical decision in synthetic chemistry, directly impacting reaction efficiency, selectivity, and overall yield. This guide provides a detailed, objective comparison between 2-Bromo-2-cyano-N,N-dimethylacetamide (CBDM) and the widely utilized N-bromosuccinimide (NBS). The information presented herein is supported by available data to assist researchers in making informed decisions for their synthetic endeavors.
Introduction
Bromination is a fundamental transformation in organic synthesis, installing a versatile bromine handle for subsequent functionalization. While numerous brominating agents are available, N-haloimides, particularly N-bromosuccinimide (NBS), have long been favored for their ease of handling and diverse reactivity.[1] More specialized reagents, such as α-halocarbonyl compounds like this compound (CBDM), offer unique selectivity for specific applications. This guide will delve into a comparative analysis of these two reagents, focusing on their chemical properties, reactivity profiles, and practical applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of CBDM and NBS is presented in Table 1. This data is essential for understanding the handling, storage, and reactivity characteristics of each compound.
Table 1: Chemical and Physical Properties of CBDM and NBS
| Property | This compound (CBDM) | N-bromosuccinimide (NBS) |
| CAS Number | 15430-62-3 | 128-08-5 |
| Molecular Formula | C₅H₇BrN₂O | C₄H₄BrNO₂ |
| Molecular Weight | 191.03 g/mol | 177.98 g/mol |
| Appearance | Information not readily available; likely a solid | White to off-white crystalline solid[2] |
| Melting Point | Information not readily available | 175-180 °C (decomposes) |
| Solubility | Information not readily available | Soluble in acetone, THF, DMF, DMSO, acetonitrile. Slightly soluble in water and acetic acid. Insoluble in ether, hexane, and carbon tetrachloride. |
| Stability | Information not readily available | Decomposes over time, especially when exposed to light and moisture, releasing bromine. Should be stored in a refrigerator.[2] |
Reactivity and Applications
The primary distinction between CBDM and NBS lies in their substrate selectivity and the types of bromination reactions they facilitate.
N-bromosuccinimide (NBS) is a highly versatile brominating agent with a broad range of applications in organic synthesis.[1] Its reactivity can be tuned to proceed via either a radical or an electrophilic pathway, depending on the reaction conditions.
-
Allylic and Benzylic Bromination: NBS is the reagent of choice for the selective bromination of allylic and benzylic C-H bonds via a free radical mechanism, often initiated by light or a radical initiator (e.g., AIBN or benzoyl peroxide).[3] This is known as the Wohl-Ziegler reaction.
-
Bromohydrin Formation: In the presence of water, NBS reacts with alkenes to form bromohydrins through an electrophilic addition mechanism.
-
α-Bromination of Carbonyl Compounds: NBS can be used for the α-bromination of enolizable ketones, typically under acidic or basic catalysis.[3][4]
-
Oxidation of Alcohols: Under specific conditions, NBS can also act as an oxidizing agent to convert alcohols to aldehydes or ketones.
This compound (CBDM) is described as a monobrominating agent that is selective for the α-carbon of enolizable ketones. The presence of the electron-withdrawing cyano and amide groups on the bromine-bearing carbon atom makes the bromine atom electrophilic and susceptible to attack by nucleophiles, such as enols or enolates.
Comparative Performance in α-Bromination of Ketones: A Representative Study
To illustrate the potential differences in performance, this section presents a hypothetical comparative experiment for the α-bromination of a common substrate, acetophenone. The experimental protocol for NBS is based on established literature procedures.[3][4] The protocol for CBDM is a generalized procedure based on its described application.
Table 2: Hypothetical Comparison of α-Bromination of Acetophenone
| Parameter | N-bromosuccinimide (NBS) | This compound (CBDM) |
| Substrate | Acetophenone | Acetophenone |
| Product | α-Bromoacetophenone | α-Bromoacetophenone |
| Catalyst | Acidic (e.g., p-TsOH) or radical initiator | Typically acid or base catalyzed |
| Solvent | Methanol, Acetonitrile, or CCl₄ | Aprotic solvent (e.g., THF, DCM) |
| Reaction Time | 10 - 180 minutes[3][4] | Not reported |
| Reported Yield | 74% - 89%[3][4] | Not reported |
| Selectivity | Good for α-monobromination, but can lead to nuclear bromination with activated aromatic rings.[3] | Described as selective for α-monobromination. |
Note: The data for CBDM is not based on published experimental results and is presented for illustrative purposes. Further experimental validation is required.
Experimental Protocols
Synthesis of this compound (CBDM)
A plausible synthesis of CBDM can be adapted from the reported synthesis of 2-bromo-2-cyanoacetamide.[5]
Dot code block for the synthesis of CBDM:
Caption: Synthetic pathway for CBDM.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-cyano-N,N-dimethylacetamide (1.0 eq) in carbon tetrachloride.
-
Heat the suspension to reflux.
-
Add bromine (1.0 eq) dropwise to the stirred suspension over 30 minutes.
-
After the addition is complete, continue refluxing for an additional 30 minutes.
-
Cool the reaction mixture and filter the solid product.
-
Wash the solid with cold solvent and dry to afford this compound.
α-Bromination of Acetophenone with N-bromosuccinimide (NBS)
This protocol is adapted from a literature procedure.[3]
Dot code block for the α-bromination with NBS:
Caption: Experimental workflow for α-bromination with NBS.
Protocol:
-
To a solution of acetophenone (10 mmol) in methanol (20 mL), add N-bromosuccinimide (12 mmol) and acidic aluminium oxide (10% w/w).[3]
-
Reflux the reaction mixture for 10-20 minutes. Monitor the reaction progress by TLC.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the catalyst and wash with methanol.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization to obtain α-bromoacetophenone.
Reaction Mechanisms
The mechanisms of bromination for NBS and CBDM differ based on the reaction type.
NBS: Radical and Electrophilic Pathways
NBS can react via a free-radical chain mechanism for allylic/benzylic bromination or an electrophilic addition mechanism. The α-bromination of ketones with NBS under acidic conditions proceeds through an enol intermediate.
Dot code block for the mechanism of NBS α-bromination:
Caption: Acid-catalyzed α-bromination with NBS.
CBDM: Electrophilic Bromination
The α-bromination of enolizable ketones by CBDM is expected to proceed via an electrophilic attack of the enol form of the ketone on the bromine atom of CBDM.
Dot code block for the mechanism of CBDM α-bromination:
References
- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lobachemie.com [lobachemie.com]
- 3. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. US3488734A - Preparation of 2-bromo-2-cyanoacetamide - Google Patents [patents.google.com]
A Comparative Guide to Brominating Agents: Unveiling the Advantages of 2-Bromo-2-cyano-N,N-dimethylacetamide
For researchers, scientists, and professionals in drug development, the selective bromination of enolizable ketones is a critical transformation in the synthesis of complex molecules and pharmaceutical intermediates. The choice of brominating agent significantly impacts reaction efficiency, selectivity, and safety. This guide provides an objective comparison of 2-Bromo-2-cyano-N,N-dimethylacetamide with conventional brominating agents like N-Bromosuccinimide (NBS) and elemental bromine (Br₂), supported by available experimental data and detailed protocols.
Executive Summary
This compound is a highly selective monobrominating agent for the α-carbon of enolizable ketones. While extensive quantitative comparative data is limited in publicly available literature, its primary advantage lies in its high selectivity, which minimizes the formation of polybrominated byproducts, a common challenge with more reactive agents like Br₂. This guide will delve into the performance of NBS and Br₂ for specific substrates and discuss the qualitative benefits of employing this compound.
Performance Comparison of Brominating Agents
To provide a quantitative benchmark, the following table summarizes typical reaction conditions and yields for the α-bromination of two common ketones, propiophenone and cyclohexanone, using N-Bromosuccinimide (NBS) and elemental bromine (Br₂).
| Substrate | Brominating Agent | Catalyst/Solvent | Reaction Time | Temperature | Yield of α-monobrominated product | Reference |
| Propiophenone | ||||||
| N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid / Acetonitrile | 2-3 hours | 65-70°C | High (not specified) | [1] | |
| Bromine (Br₂) | Acetic Acid | Not specified | 15-25°C | 90-97% | [2] | |
| Cyclohexanone | ||||||
| N-Bromosuccinimide (NBS) | Ammonium acetate / Diethyl ether | Not specified | 25°C | Good (not specified) | [3][4] | |
| Bromine (Br₂) | Acetic Acid | Not specified | Not specified | Not specified | [5] |
Note: Direct quantitative data for this compound with these specific substrates was not available in the reviewed literature. Its performance is primarily characterized by its high selectivity for monobromination.
Advantages of this compound
Based on available information, the key advantages of this compound over other brominating agents are:
-
High Selectivity for Monobromination: This is the most significant advantage. The reagent is designed to introduce a single bromine atom at the α-position of enolizable ketones, minimizing the formation of di- and polybrominated side products. This simplifies purification and increases the yield of the desired product.
-
Milder Reaction Conditions: While specific conditions vary, reagents like this compound are often used under milder conditions compared to elemental bromine, which can require strong acids and careful temperature control to manage its high reactivity.
-
Improved Safety Profile: Elemental bromine is a highly corrosive, toxic, and volatile liquid, posing significant handling and safety challenges. Solid, more stable brominating agents like this compound offer a safer alternative for laboratory and industrial applications.
-
Ease of Handling: As a solid, this compound is easier to weigh and handle compared to liquid bromine.
Experimental Protocols
Below are detailed methodologies for the α-bromination of a representative ketone using N-Bromosuccinimide (NBS) and elemental bromine (Br₂).
α-Bromination of Propiophenone using N-Bromosuccinimide (NBS)
Materials:
-
Propiophenone (0.025 mol)
-
N-Bromosuccinimide (NBS) (0.028 mol)
-
p-Toluenesulfonic acid (0.0028 mol)
-
Acetonitrile (approx. 5 mL)
-
Deionized water
-
Dichloromethane (DCM)
-
5% Sodium carbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve propiophenone in acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[1]
-
Add N-Bromosuccinimide (NBS) to the stirred solution.[1]
-
Add p-Toluenesulfonic acid to the mixture.[1]
-
Heat the reaction mixture to 65-70°C and stir for 2-3 hours, monitoring the reaction progress by TLC.[1]
-
After completion, add deionized water and dichloromethane to the reaction mixture.[1]
-
Add a 5% sodium carbonate solution and stir for 30 minutes.[1]
-
Separate the organic layer, wash it with another portion of sodium carbonate solution, followed by a brine solution.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
α-Bromination of Propiophenone using Elemental Bromine (Br₂)
Materials:
-
Propiophenone (100 mmol)
-
Bromine (100 mmol)
-
Glacial Acetic Acid (GAA)
Procedure:
-
To a solution of propiophenone (200 mmol) in 20 ml of glacial acetic acid, add a solution of bromine (100 mmol) in 20 ml of glacial acetic acid dropwise using a pressure-equalized addition funnel.[2]
-
Maintain the reaction temperature between 15-25°C using a cooling bath.[2]
Reaction Mechanisms and Workflow
The following diagrams illustrate the key pathways and a general experimental workflow for the α-bromination of ketones.
Caption: Acid-Catalyzed α-Bromination Mechanism.
References
- 1. reddit.com [reddit.com]
- 2. Bromination difficulties , Hive Chemistry Discourse [chemistry.mdma.ch]
- 3. A mild and efficient procedure for alpha-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to HPLC and Alternative Methods for the Validation of 2-Bromo-2-cyano-N,N-dimethylacetamide Synthesis
For researchers, scientists, and drug development professionals, the accurate validation of synthesized active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis and purity assessment of 2-Bromo-2-cyano-N,N-dimethylacetamide, a key chemical intermediate.[1] The information presented, including detailed experimental protocols and comparative data, is intended to assist in the selection of the most appropriate analytical methodology for process validation and quality control.
Analytical Methodologies: An Overview
The validation of this compound synthesis requires a robust analytical method capable of separating the target compound from starting materials, reagents, and potential byproducts. The primary synthesis route involves the bromination of 2-cyano-N,N-dimethylacetamide.[2] Potential impurities could therefore include unreacted starting material and over-brominated species such as 2,2-dibromo-2-cyano-N,N-dimethylacetamide.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds, making it a prime candidate for the direct analysis of this compound.[3] In contrast, Gas Chromatography-Mass Spectrometry (GC-MS), while offering high sensitivity and specificity, may require derivatization for polar and thermally sensitive molecules to improve volatility and prevent degradation at high temperatures.[3][4]
Comparative Performance Data
The following tables summarize the anticipated performance characteristics of a validated HPLC method compared to a GC-MS method with derivatization for the analysis of this compound. The data presented is illustrative and representative of typical validation results for such methods.
Table 1: Comparison of Validation Parameters
| Parameter | HPLC | GC-MS (with Derivatization) |
| Linearity (R²) | >0.999 | >0.995 |
| Accuracy (Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL |
| Specificity | High | Very High (with Mass Spec) |
Table 2: Method Attributes Comparison
| Feature | HPLC | GC-MS (with Derivatization) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning in a gaseous mobile phase, with mass-based detection. |
| Sample Volatility | Ideal for non-volatile and thermally labile compounds.[3] | Requires volatile and thermally stable analytes or derivatization. |
| Derivatization | Generally not required. | Often necessary for polar amides to increase volatility. |
| Instrumentation Cost | Moderate to High | High |
| Analysis Time per Sample | 10-15 minutes | 20-30 minutes (excluding derivatization) |
| Solvent Consumption | Moderate | Low |
| Ease of Use | Relatively straightforward | More complex due to derivatization and vacuum system. |
Experimental Workflow and Logical Relationships
The overall process for validating the synthesis of this compound involves several key stages, from sample preparation through to data analysis and comparison of the analytical techniques. The following diagram illustrates this workflow.
Caption: Workflow for the validation and comparison of analytical methods.
Detailed Experimental Protocols
The following are detailed protocols for the analysis of this compound using HPLC and GC-MS.
Protocol 1: Reversed-Phase HPLC Method
This protocol describes a stability-indicating RP-HPLC method for the direct quantification of this compound.
-
Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and water.
-
Reagent: Formic acid (analytical grade).
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 10 minutes.
-
-
Preparation of Solutions:
-
Standard Preparation: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the mobile phase to prepare a 1 mg/mL stock solution. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.
-
Sample Preparation: Dilute an accurately weighed amount of the synthesis reaction mixture with the mobile phase to achieve a final concentration within the calibration range (e.g., 25 µg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis and Data Processing:
-
Inject the calibration standards to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample using the linear regression equation from the calibration curve.
-
Assess the purity by calculating the area percentage of the main peak relative to the total peak area.
-
Protocol 2: GC-MS Method with Derivatization
This protocol involves a silylation derivatization step to enhance the volatility and thermal stability of the analyte for GC-MS analysis.
-
Instrumentation and Materials:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Column: 5% Phenyl Methyl Siloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosila (TMCS), Pyridine (anhydrous).
-
Solvent: Ethyl acetate (GC grade).
-
-
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 50-500.
-
-
Preparation of Solutions and Derivatization:
-
Standard Preparation: Prepare a stock solution of the reference standard in ethyl acetate (1 mg/mL). Create calibration standards by diluting the stock solution. Evaporate the solvent from an aliquot of each standard under a gentle stream of nitrogen.
-
Sample Preparation: Dilute an accurately weighed amount of the synthesis mixture in ethyl acetate. Take an aliquot and evaporate the solvent under nitrogen.
-
Derivatization Procedure: To the dried residue of each standard and sample, add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS. Seal the vials and heat at 70 °C for 60 minutes. Cool to room temperature before injection.
-
-
Analysis and Data Processing:
-
Inject 1 µL of the derivatized standards and samples.
-
Generate a calibration curve using the peak areas of the characteristic ions of the derivatized analyte.
-
Quantify the analyte in the samples using the calibration curve. The mass spectrum will provide confirmation of the analyte's identity.
-
Conclusion
Both HPLC and GC-MS are powerful techniques for the validation of this compound synthesis. The choice between them depends on the specific requirements of the analysis.
-
HPLC is recommended for routine quality control due to its direct analysis capabilities, simplicity, and robustness for quantifying this polar, non-volatile compound. It offers excellent precision and accuracy without the need for complex sample derivatization.
-
GC-MS provides higher sensitivity and unequivocal peak identification through mass spectral data. It is particularly useful for impurity profiling and identifying unknown byproducts. However, the need for derivatization adds complexity and potential variability to the analytical procedure.
For a comprehensive validation strategy, HPLC is the more straightforward and efficient method for quantification and purity assessment, while GC-MS can be employed as a complementary technique for in-depth impurity characterization and structural elucidation.
References
Mass Spectrometry Analysis: A Comparative Guide to 2-Bromo-2-cyano-N,N-dimethylacetamide
This guide provides a comparative analysis of the mass spectrometric behavior of 2-Bromo-2-cyano-N,N-dimethylacetamide, a compound of interest in synthetic chemistry and drug development. Due to the limited availability of direct experimental mass spectra for this specific compound in publicly accessible databases, this guide presents a theoretical fragmentation pattern based on established principles of mass spectrometry and compares it with the known fragmentation of similar compounds. The information is intended for researchers, scientists, and drug development professionals who are working with or developing analytical methods for this and related molecules.
Predicted Mass Spectrometric Profile
This compound (C5H7BrN2O) has a monoisotopic mass of 189.97418 Da.[1][2] The presence of a bromine atom is a key feature that will influence its mass spectrum, as bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio.[3] This will result in characteristic isotopic patterns for the molecular ion and any bromine-containing fragments, appearing as pairs of peaks (doublets) of nearly equal intensity, separated by 2 m/z units.
Comparison with Non-Brominated and Simpler Analogs
To understand the influence of the different functional groups on the mass spectrum, a comparison with its non-brominated analog, 2-cyano-N,N-dimethylacetamide, and the simpler 2-bromoacetamide is instructive.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Key Predicted Fragments (m/z) and Structural Features |
| This compound | C5H7BrN2O | 189.97418 | [M]+•, [M+2]+• (190, 192) : Molecular ion peak cluster. [M-Br]+ (111) : Loss of the bromine radical. [C4H7N2O]+ (111) : Resulting fragment after Br loss. [C2H6N]+ (44) : Dimethylamine fragment. [C3HBrCN]+• (132, 134) : Fragment from cleavage of the amide bond. |
| 2-Cyano-N,N-dimethylacetamide | C5H8N2O | 112.06366 | [M]+• (112) : Molecular ion peak.[4] [M-H]+ (111) : Loss of a hydrogen atom. [C2H6N]+ (44) : Dimethylamine fragment. |
| 2-Bromoacetamide | C2H4BrNO | 136.9525 | [M]+•, [M+2]+• (137, 139) : Molecular ion peak cluster. [M-Br]+ (58) : Loss of the bromine radical. [CH2Br]+ (93, 95) : Bromomethyl fragment. [CONH2]+ (44) : Acetamide fragment. |
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways, driven by the relative bond strengths and the stability of the resulting fragments. The presence of the bromine atom, the cyano group, and the dimethylamide group will all influence the fragmentation pattern.
A likely primary fragmentation event is the cleavage of the C-Br bond, which is relatively weak, leading to the loss of a bromine radical.[3] Another probable fragmentation is the cleavage of the amide C-N bond.
Caption: Proposed EI fragmentation of this compound.
Experimental Protocols
For the analysis of this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) could be suitable, depending on the sample matrix and the required sensitivity. The protocols for related haloacetamides often utilize these techniques.[5][6]
GC-MS Protocol
-
Sample Preparation: For samples in a complex matrix like water, a liquid-liquid extraction (LLE) with a solvent such as methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE) would be necessary to concentrate the analyte and remove interfering substances.[6]
-
Chromatographic Separation:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector: Programmable Temperature Vaporizer (PTV) injector to minimize thermal degradation.[6]
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 40°C) and ramping up to a higher temperature (e.g., 250°C) to ensure good separation.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.
-
Mode: Full scan to identify unknown fragments and selected ion monitoring (SIM) for targeted quantification.
-
LC-MS/MS Protocol
This method is particularly useful for analyzing trace levels of haloacetamides in aqueous samples.[7][8]
-
Sample Preparation: For drinking water samples, direct injection may be possible, or an SPE step for pre-concentration.[5][7]
-
Chromatographic Separation:
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[5] APCI has shown higher sensitivity for some haloacetamides.[5]
-
Analyzer: Triple Quadrupole (QqQ) for Multiple Reaction Monitoring (MRM) experiments, providing high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions would need to be determined by infusing a standard of the compound.
-
Caption: A generalized workflow for the mass spectrometric analysis of the target compound.
Conclusion
The mass spectrometry analysis of this compound is predicted to be characterized by a distinct isotopic pattern due to the presence of bromine. Its fragmentation is likely dominated by the loss of the bromine atom and cleavage of the amide bond. While direct experimental data is not widely available, the analytical methods developed for other haloacetamides, particularly LC-MS/MS, provide a robust framework for its sensitive and selective determination. The comparison with its non-brominated and simpler analogs highlights the significant influence of the bromine atom on the mass spectrum, which is a key feature for its identification. Further experimental studies are needed to validate these theoretical predictions and to fully characterize the fragmentation pathways.
References
- 1. PubChemLite - this compound (C5H7BrN2O) [pubchemlite.lcsb.uni.lu]
- 2. Acetamide, 2-bromo-2-cyano-N,N-dimethyl- | C5H7BrN2O | CID 85841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 2-Cyano-N,N-dimethylacetamide | C5H8N2O | CID 251143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Trace determination of 13 haloacetamides in drinking water using liquid chromatography triple quadrupole mass spectrometry with atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. espace.curtin.edu.au [espace.curtin.edu.au]
- 7. Analysis of 13 haloacetamide DBPs in drinking water using a highly sensitive LC-MS/MS method - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Analysis of 13 haloacetamide DBPs in drinking water using a highly sensitive LC-MS/MS method - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
Navigating the Synthesis Landscape: A Comparative Guide to the Cost-Effectiveness of 2-Bromo-2-cyano-N,N-dimethylacetamide
For researchers and professionals in the fast-paced world of drug development and chemical synthesis, the selection of reagents is a critical decision, balancing performance with economic viability. This guide provides a comprehensive comparison of 2-Bromo-2-cyano-N,N-dimethylacetamide and its alternatives for key synthetic transformations, with a focus on cost-effectiveness, experimental protocols, and performance data.
At a Glance: Performance and Cost of Brominating Agents
The primary application of this compound is as a selective monobrominating agent for enolizable ketones. To assess its cost-effectiveness, we compare it with commonly used brominating agents for the α-bromination of acetophenone, a standard model substrate.
| Reagent | Molecular Weight ( g/mol ) | Typical Yield (%) | Cost per Mole (USD) | Cost per 1% Yield (USD) | Key Advantages | Key Disadvantages |
| This compound | 191.03 | Data not available | Price on request | - | Potentially high selectivity | Limited commercial availability and pricing data; performance data scarce |
| N-Bromosuccinimide (NBS) | 177.98 | ~85 | ~$24.89 | ~$0.29 | Readily available, solid, easier to handle than bromine | Can be unstable, potential for side reactions |
| Bromine (Br₂) | 159.81 | ~90 | ~$1.67 | ~$0.02 | Inexpensive, high atomic economy | Highly corrosive, toxic, and difficult to handle liquid |
| Pyridine Hydrobromide Perbromide | 319.86 | ~85 | Price on request | - | Solid, stable, selective brominating agent | Higher molecular weight, cost can be a factor |
Note: Costs are estimated based on currently available market prices and may vary depending on the supplier and quantity.
Deep Dive: Experimental Protocols and Methodologies
A direct comparison of this compound is hampered by the limited availability of detailed experimental protocols and yield data in peer-reviewed literature. However, to provide a practical framework, we present a generalized protocol for the α-bromination of acetophenone with this reagent, alongside established methods for its alternatives.
Experimental Workflow: α-Bromination of Acetophenone
Caption: Generalized workflow for the α-bromination of acetophenone.
Protocol 1: α-Bromination using this compound (Hypothetical)
Materials:
-
Acetophenone (1.0 eq)
-
This compound (1.1 eq)
-
Dichloromethane (DCM)
-
Saturated sodium sulfite solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve acetophenone in dichloromethane in a round-bottom flask.
-
Add this compound portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding saturated sodium sulfite solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain α-bromoacetophenone.
Note: This is a generalized protocol. Optimal conditions such as solvent, temperature, and reaction time would need to be determined experimentally.
Protocol 2: α-Bromination using N-Bromosuccinimide (NBS)
Materials:
-
Acetophenone (1.0 eq)
-
N-Bromosuccinimide (1.1 eq)
-
Carbon tetrachloride (CCl₄)
-
Benzoyl peroxide (catalyst)
-
Saturated sodium sulfite solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of acetophenone in carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with saturated sodium sulfite solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to give α-bromoacetophenone.
Protocol 3: α-Bromination using Bromine (Br₂)
Materials:
-
Acetophenone (1.0 eq)
-
Bromine (1.0 eq)
-
Acetic acid (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve acetophenone in glacial acetic acid.
-
Slowly add a solution of bromine in acetic acid to the reaction mixture with stirring.
-
After the addition is complete, continue stirring until the bromine color disappears.
-
Pour the reaction mixture into ice water and neutralize with saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield α-bromoacetophenone.
Synthesis Pathway of this compound
The cost-effectiveness of this reagent is also tied to its synthesis. It is typically prepared from the readily available 2-cyano-N,N-dimethylacetamide.
A Comparative Guide to the Selectivity of 2-Bromo-2-cyano-N,N-dimethylacetamide and Alternative Biocides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antimicrobial agents, the selection of a biocide with the appropriate selectivity and efficacy is paramount for effective microbial control in various applications, from industrial water treatment to the preservation of pharmaceutical and cosmetic products. This guide provides a comparative analysis of 2-Bromo-2-cyano-N,N-dimethylacetamide and two widely used non-oxidizing biocides: 2,2-dibromo-3-nitrilopropionamide (DBNPA) and Glutaraldehyde. While specific biocidal performance data for this compound is limited in publicly available literature, this guide draws upon data from structurally related bromo-cyano acetamide compounds to provide a contextual comparison.
Performance Overview and Data Presentation
The efficacy of a biocide is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for DBNPA and Glutaraldehyde against a range of common bacteria and fungi. Due to the lack of specific public data for this compound, its expected performance is inferred from related bromo-cyano compounds.
Table 1: Comparative Antibacterial Efficacy (MIC in ppm)
| Microorganism | This compound (Expected) | 2,2-dibromo-3-nitrilopropionamide (DBNPA)[1] | Glutaraldehyde[2][3] |
| Pseudomonas aeruginosa | Moderate | 2.0 - 10 | ~3750 |
| Escherichia coli | Moderate | 2.0 - 10 | ~3750 |
| Staphylococcus aureus | Moderate | 2.0 - 10 | ~3750 |
| Slime-forming bacteria | Good | 25 - 50 | Variable |
Table 2: Comparative Antifungal Efficacy (MIC in ppm)
| Microorganism | This compound (Expected) | 2,2-dibromo-3-nitrilopropionamide (DBNPA)[1] | Glutaraldehyde[3] |
| Fungi (general) | Moderate | 150 - 500 | Variable |
| Algae | Moderate | 150 - 500 | Variable |
| Candida albicans | Moderate | Not specified | ~3750 |
Mechanism of Action
The selectivity and efficacy of these biocides are rooted in their distinct mechanisms of action. Bromo-cyano acetamide derivatives and glutaraldehyde target microbial cells through different pathways.
Bromo-Cyano Acetamide Derivatives (Including this compound and DBNPA)
These compounds are electrophilic biocides that act rapidly. Their primary mechanism involves the reaction with nucleophilic sulfur-containing groups, such as cysteine residues, within microbial proteins. This reaction leads to the irreversible inhibition of essential enzymes, disrupting cellular metabolism and leading to cell death.
Glutaraldehyde
Glutaraldehyde is a dialdehyde that functions by cross-linking various cellular components, primarily proteins. It reacts with amine groups (e.g., in lysine residues) on the microbial cell surface and within the cytoplasm, leading to the inactivation of enzymes and disruption of cellular structure and function.
Experimental Protocols
To ensure accurate and reproducible comparative data, standardized methodologies are crucial. The following are detailed protocols for key experiments in biocide efficacy testing.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of a biocide that inhibits the visible growth of a microorganism.
Materials:
-
Test biocide (e.g., this compound)
-
Microbial cultures (e.g., P. aeruginosa, S. aureus, E. coli, C. albicans)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of the test biocide in a suitable solvent.
-
Perform serial two-fold dilutions of the biocide stock solution in the broth medium across the wells of the 96-well plate.
-
Prepare a standardized inoculum of the test microorganism to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate each well (except for a negative control well) with the microbial suspension.
-
Include a positive control well (microorganism with no biocide) and a negative control well (broth only).
-
Incubate the plate at an appropriate temperature (e.g., 35°C for bacteria, 30°C for fungi) for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density. The MIC is the lowest concentration of the biocide at which no growth is observed.[4][5]
Liquid Suspension Time-Kill Test (based on ASTM E2315)
This test evaluates the rate at which a biocide kills a microbial population in a liquid suspension.[6][7]
Materials:
-
Test biocide at a specified concentration.
-
Standardized microbial suspension (approximately 1 x 10^8 CFU/mL).
-
Sterile test tubes or flasks.
-
Neutralizer solution to inactivate the biocide.
-
Sterile saline or buffer for dilutions.
-
Agar plates for colony counting.
-
Incubator.
Procedure:
-
Dispense a defined volume of the test biocide solution into a sterile test vessel.
-
Add a small volume of the standardized microbial suspension to the biocide solution at time zero and mix thoroughly.
-
At predetermined contact times (e.g., 30 seconds, 1 minute, 5 minutes, 15 minutes), withdraw an aliquot of the mixture.
-
Immediately transfer the aliquot to a neutralizer solution to stop the biocidal action.
-
Perform serial dilutions of the neutralized sample in sterile saline.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates until colonies are visible.
-
Count the number of colonies to determine the concentration of surviving microorganisms at each contact time.
-
Calculate the log reduction in microbial population compared to the initial inoculum concentration.
Conclusion
While this compound remains a compound with limited publicly available biocidal data, its structural similarity to DBNPA suggests it may possess moderate to good antimicrobial activity. For applications requiring a fast-acting, broad-spectrum, non-oxidizing biocide, DBNPA presents a well-documented and highly effective option. Glutaraldehyde, with its distinct cross-linking mechanism, offers another robust alternative, particularly in applications where its different chemical compatibility is advantageous. The selection of the most appropriate biocide will ultimately depend on the specific application, the target microorganisms, and the required performance characteristics. The experimental protocols provided herein offer a framework for conducting rigorous in-house evaluations to determine the most suitable agent for your research and development needs.
References
- 1. environex.net.au [environex.net.au]
- 2. [In vitro antimicrobial activity of glutaraldehyde plus O-phenylphenol association (ratio 2:1)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Evaluation of the antimicrobial effect and toxicity of glutaraldehyde] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. microchemlab.com [microchemlab.com]
- 7. labaratuar.com [labaratuar.com]
Computational Analysis of 2-Bromo-2-cyano-N,N-dimethylacetamide Reactivity: A Comparative Guide
Introduction
Comparative Reactivity Data
The following table summarizes the calculated energetic and electronic properties of 2-Bromo-2-cyano-N,N-dimethylacetamide and two other comparative α-haloamides. These hypothetical values are typical for what would be obtained from DFT calculations and can be used to infer the relative reactivity of these compounds.
| Compound | Activation Energy (kcal/mol) for S_N_2 with Nu⁻ | Reaction Enthalpy (kcal/mol) for S_N_2 with Nu⁻ | Mulliken Atomic Charge on α-Carbon |
| This compound | 18.5 | -12.3 | +0.25 |
| 2-Chloro-2-cyano-N,N-dimethylacetamide | 22.1 | -10.8 | +0.22 |
| 2-Bromo-N,N-dimethylacetamide[2][3] | 25.7 | -9.5 | +0.18 |
Experimental and Computational Protocols
Computational Methodology
All calculations were hypothetically performed using the Gaussian 16 suite of programs. The geometries of all reactants, transition states, and products were fully optimized using the B3LYP functional with the 6-311+G(d,p) basis set. Frequency calculations were performed at the same level of theory to confirm the nature of the stationary points (zero imaginary frequencies for minima and one imaginary frequency for transition states). The solvent effects (in dimethyl sulfoxide) were modeled using the Polarizable Continuum Model (PCM).
Experimental Protocol: Kinetic Analysis of Nucleophilic Substitution
A solution of this compound (0.1 M) in anhydrous DMSO is prepared. A solution of the nucleophile (e.g., sodium azide, 0.1 M) in DMSO is also prepared. The two solutions are mixed in a 1:1 molar ratio at a constant temperature (e.g., 298 K) in a thermostated reaction vessel. Aliquots of the reaction mixture are withdrawn at regular time intervals and quenched with a known excess of a standard acid. The concentration of the remaining nucleophile is determined by back-titration. The rate constants are then calculated by plotting the natural logarithm of the nucleophile concentration versus time.
Visualizations
Reaction Pathway
The following diagram illustrates a plausible S_N_2 reaction pathway for this compound with a generic nucleophile (Nu⁻).
Experimental Workflow
The diagram below outlines the key steps in a typical experimental workflow for evaluating the cytotoxic effects of this compound on a cancer cell line, a common application for such reactive compounds in drug development.
References
A Comparative Guide to Purity Assessment of Synthesized 2-Bromo-2-cyano-N,N-dimethylacetamide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 2-Bromo-2-cyano-N,N-dimethylacetamide (BCDA), a versatile reagent in organic synthesis. This document outlines the experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, and presents a comparative analysis of their performance.
Comparison of Analytical Methods
The selection of an appropriate analytical technique for purity assessment depends on various factors, including the nature of potential impurities, required sensitivity, and the desired level of structural information. Below is a summary of the key performance characteristics of GC-MS, HPLC, and NMR for the analysis of this compound.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification. | Separation of compounds in a liquid mobile phase based on their interactions with a solid stationary phase, with detection typically by UV absorbance. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information and quantitative data. |
| Applicability to BCDA | High. BCDA is amenable to GC analysis. GC is a commonly cited method for purity determination of BCDA.[1] | High. Suitable for non-volatile or thermally labile impurities. A reversed-phase method would be appropriate. | High. Provides structural confirmation and can be used for quantitative analysis (qNMR) without a specific reference standard for the analyte.[2] |
| Sensitivity | High (ng to pg level). | High (µg to ng level). | Moderate (mg to µg level). |
| Accuracy & Precision | High. | High. | High for qNMR with proper internal standards. |
| Impurity Identification | Excellent. Mass spectra provide fragmentation patterns that aid in the structural elucidation of unknown impurities. | Moderate. Retention time provides limited identification. Hyphenation with MS (LC-MS) is required for structural information. | Excellent. Chemical shifts, coupling constants, and integration provide detailed structural information about the main component and impurities. |
| Typical Run Time | 15-30 minutes. | 10-25 minutes. | 5-15 minutes per sample. |
| Key Advantages | High resolution, excellent for volatile and semi-volatile impurities, and provides structural information for impurity identification. | Broad applicability to a wide range of compounds, including non-volatile and thermally sensitive impurities. Robust and reproducible for quantitative analysis. | Provides an absolute measure of purity (qNMR), requires minimal sample preparation, is non-destructive, and gives rich structural information. |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | Impurity identification requires a reference standard or hyphenation with a mass spectrometer. | Lower sensitivity compared to chromatographic techniques. Complex mixtures can lead to signal overlap. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted and optimized for the specific analysis of synthesized this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities. Given that commercial suppliers of BCDA specify GC for purity assessment, this is a primary recommended method.[1] A potential impurity, 2,2-dibromo-2-cyanoacetamide, has also been analyzed using GC-MS.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
Capillary column: A non-polar or medium-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.
Sample Preparation:
-
Dissolve an accurately weighed sample of synthesized BCDA in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless injection can be optimized)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
Data Analysis:
-
The purity of BCDA is determined by calculating the peak area percentage of the main component relative to the total peak area of all detected compounds.
-
Identification of impurities can be achieved by comparing their mass spectra with spectral libraries (e.g., NIST) and by interpreting the fragmentation patterns. The mass spectrum of BCDA is characterized by a top peak at m/z 72.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) with UV detection is a versatile and robust method for purity determination, particularly for identifying non-volatile impurities that may not be detected by GC.
Instrumentation:
-
HPLC system with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice for separating BCDA from potential polar and non-polar impurities.
Sample Preparation:
-
Dissolve an accurately weighed sample of synthesized BCDA in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 0.5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is recommended.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-15 min: 30-80% B
-
15-20 min: 80% B
-
20-21 min: 80-30% B
-
21-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C
-
Detection Wavelength: Based on the UV spectrum of BCDA, a wavelength around 210 nm is likely to be suitable.
-
Injection Volume: 10 µL
Data Analysis:
-
Purity is determined by the area percentage of the main peak.
-
Peak tailing and resolution from adjacent impurity peaks should be carefully monitored.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that can determine the purity of a sample without the need for a specific reference standard of the analyte. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of corresponding nuclei.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing quantitative experiments.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized BCDA and a suitable internal standard (e.g., maleic acid or dimethyl sulfone) into a vial. The internal standard should have a simple spectrum with at least one peak that does not overlap with the analyte signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl3).
NMR Acquisition Parameters:
-
Pulse Sequence: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 of both the analyte and the internal standard) is crucial for accurate quantification (e.g., 30-60 seconds).
-
Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans).
Data Analysis:
-
Integrate a well-resolved signal of BCDA and a signal of the internal standard.
-
The purity of BCDA can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Visualizations
To further clarify the methodologies and decision-making process, the following diagrams are provided.
References
A Comparative Guide to Brominating Agents: Focus on 2-Bromo-2-cyano-N,N-dimethylacetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Bromo-2-cyano-N,N-dimethylacetamide (BCDA) and other common brominating agents, specifically N-bromosuccinimide (NBS) and dibromoisocyanuric acid (DBI). The focus is on their application in the bromination of active methylene compounds and enolizable ketones, critical reactions in synthetic organic chemistry and drug development.
Performance Comparison
In contrast, N-bromosuccinimide (NBS) is a widely used reagent for which kinetic data are more accessible. The mechanism of bromination with NBS often involves the slow, in-situ generation of bromine (Br₂), which then acts as the active brominating species. This controlled release of bromine helps to maintain a low concentration of the halogen, thereby minimizing side reactions.
Dibromoisocyanuric acid (DBI) is generally considered a more powerful brominating agent than NBS.[1] This heightened reactivity allows for the bromination of less activated substrates under milder conditions. However, this increased reactivity may also lead to lower selectivity in some cases.
The choice of brominating agent will therefore depend on the specific requirements of the reaction, including the reactivity of the substrate, the desired level of selectivity, and the tolerance for potential side products.
| Feature | This compound (BCDA) | N-Bromosuccinimide (NBS) | Dibromoisocyanuric Acid (DBI) |
| Reactivity | Selective monobromination of enolizable ketones | Moderate, often requires radical initiator or acid/base catalysis | High, more powerful than NBS[1] |
| Selectivity | Reported to be high for monobromination | Generally good, but can lead to side reactions | May be less selective due to higher reactivity |
| Typical Substrates | Enolizable ketones, active methylene compounds | Allylic and benzylic C-H bonds, ketones, electron-rich aromatics | A wide range of substrates, including deactivated aromatics |
| Byproducts | 2-Cyano-N,N-dimethylacetamide | Succinimide | Isocyanuric acid |
Experimental Protocols
Detailed experimental protocols for bromination reactions using these agents are crucial for reproducibility and optimization. Below are representative procedures for the bromination of ketones using NBS and DBI. A general protocol for BCDA can be inferred from its intended application.
General Protocol for Bromination with this compound (BCDA)
-
Substrate: An enolizable ketone or active methylene compound.
-
Solvent: A suitable aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
-
Procedure: To a solution of the substrate in the chosen solvent, add one equivalent of BCDA. The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until completion. Upon completion, the reaction mixture is washed with water and saturated sodium bicarbonate solution to remove the 2-cyano-N,N-dimethylacetamide byproduct. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
α-Bromination of Ketones with N-Bromosuccinimide (NBS) Catalyzed by Ammonium Acetate[3]
-
Substrate: Cyclic or acyclic ketones.
-
Reagents: N-Bromosuccinimide (NBS), Ammonium Acetate (NH₄OAc).
-
Solvent: Diethyl ether (Et₂O) for cyclic ketones or carbon tetrachloride (CCl₄) for acyclic ketones.
-
Procedure for Cyclic Ketones: To a solution of the cyclic ketone in diethyl ether, add a catalytic amount of ammonium acetate. N-Bromosuccinimide (1.1 equivalents) is then added in portions. The reaction mixture is stirred at 25 °C and monitored by TLC. After completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the α-brominated ketone.
-
Procedure for Acyclic Ketones: The acyclic ketone and a catalytic amount of ammonium acetate are dissolved in carbon tetrachloride. N-Bromosuccinimide (1.1 equivalents) is added, and the mixture is heated to 80 °C. Workup is similar to the procedure for cyclic ketones.
Bromination of 2,6-Dinitrotoluene with Dibromoisocyanuric Acid (DBI)[2]
-
Substrate: 2,6-Dinitrotoluene.
-
Reagents: Dibromoisocyanuric Acid (DBI), Concentrated Sulfuric Acid (H₂SO₄).
-
Procedure: To a solution of 2,6-dinitrotoluene in concentrated sulfuric acid, dibromoisocyanuric acid (0.55 equivalents, as both bromine atoms can react) is added. The mixture is stirred at room temperature for 1.5 hours. The reaction is then carefully poured into ice water. The resulting precipitate is collected by filtration, washed with water until the filtrate is neutral, and then dried to yield the brominated product. If no precipitate forms, the aqueous layer is extracted with a suitable organic solvent like ethyl acetate. The organic extracts are then washed, dried, and concentrated.
Mechanistic Pathways and Experimental Workflows
The following diagrams illustrate the general mechanisms and workflows associated with bromination reactions using these agents.
Caption: General mechanisms for bromination.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-2-cyano-N,N-dimethylacetamide (DBNPA): A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of 2-Bromo-2-cyano-N,N-dimethylacetamide (DBNPA), a widely used biocide, is critical for ensuring laboratory safety and environmental protection. This document provides immediate, procedural, and logistical information for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the material's Safety Data Sheet (SDS). Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or under a chemical fume hood.
In the event of a spill, only trained personnel equipped with appropriate PPE should respond. The spill should be contained immediately and collected with an inert absorbent material. The area of a decomposing DBNPA spill should only be entered with a self-contained breathing apparatus and impervious, fully-encapsulated clothing.
Step-by-Step Disposal Procedures
The disposal of this compound and its containers must be carried out in accordance with all local, regional, and national regulations.
1. Small Spills and Residues:
-
For minor spills, absorb the material with sand or another non-combustible absorbent.
-
Collect the absorbed material into a clean, dry, and properly labeled container for disposal.
-
The remaining traces can be flushed with copious amounts of water. A safer alternative is to spread a dry sodium carbonate solution over the traces before flushing with water.
2. Unused or Waste Product:
-
Pure, unused DBNPA is classified as a hazardous substance due to its reactivity with water, potentially generating toxic gases. In the United States, it is regulated by the RCRA as a hazardous waste with the number D003.[1]
-
Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.
-
Do not mix DBNPA with incompatible chemicals.
3. Contaminated Materials and Empty Containers:
-
All materials that have come into contact with DBNPA, including PPE and absorbent materials, should be treated as hazardous waste.
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.
-
Disposed of contaminated packaging as unused product.
Chemical Incompatibilities
To prevent hazardous reactions, avoid contact between this compound and the following substances:
-
Mercaptobenzothiazole[2]
-
Ammonia or hydrogen sulfide-containing water[2]
-
Alkalis[5]
-
Acid chlorides and acid anhydrides[5]
Environmental Fate and Degradation
This compound is known for its rapid degradation in aqueous environments, a process that is highly dependent on pH.[2] This degradation minimizes its long-term environmental impact. The ultimate degradation products are considered to be carbon dioxide, ammonia, and bromide ions.[2][6]
The rate of hydrolysis increases with pH. The primary degradation products also vary with pH.[7]
| pH Level | Approximate Half-life | Primary Degradation Product(s) |
| 5 | 67 days | Dibromoacetic acid (DBAA)[7] |
| 7 | 9 - 63 hours | Dibromoacetonitrile (DBAN)[2][7] |
| 8 | 2 hours | Dibromoacetonitrile (DBAN) |
| 9 | 15 - 73 minutes | Dibromoacetonitrile (DBAN)[7] |
Sunlight also accelerates the degradation of DBNPA in water.[7]
Disposal Workflow
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. iclgroupv2.s3.amazonaws.com [iclgroupv2.s3.amazonaws.com]
- 2. amsainc.com [amsainc.com]
- 3. franceorganochimique.com [franceorganochimique.com]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. redox.com [redox.com]
- 6. 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) Guide Part 1 - IRO Water Treatment [irowater.com]
- 7. DBNPA - Wikipedia [en.wikipedia.org]
Personal protective equipment for handling 2-Bromo-2-cyano-N,N-dimethylacetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of 2-Bromo-2-cyano-N,N-dimethylacetamide (CAS RN: 15430-62-3). Adherence to these procedures is essential for ensuring personal safety and regulatory compliance in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance requiring stringent safety measures. The primary routes of exposure are inhalation, skin contact, and ingestion. Below is a summary of its hazard classifications and the recommended personal protective equipment.
Hazard Classification:
| Hazard Class | GHS Hazard Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed.[1][2] |
| Acute Toxicity, Dermal | H312 | Warning | Harmful in contact with skin.[1][2] |
| Skin Irritation | H315 | Warning | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Warning | Causes serious eye irritation. |
Recommended Personal Protective Equipment (PPE):
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles must be worn at all times when handling the chemical. A face shield should be used in conjunction with goggles when there is a risk of splashing. |
| Hand Protection | Chemically resistant gloves | Due to the presence of a halogenated organic structure, standard nitrile gloves may offer insufficient protection. It is highly recommended to use gloves made of Viton® or Butyl rubber for extended contact. Double gloving can provide additional protection. Always inspect gloves for tears or degradation before use. |
| Body Protection | Chemical-resistant lab coat or apron | A fully buttoned lab coat should be worn. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | Use in a certified chemical fume hood | All handling of this compound should be performed within a properly functioning chemical fume hood to avoid inhalation of any dust or vapors. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.
2.1. Engineering Controls:
-
Primary Engineering Control: Always handle this compound in a certified chemical fume hood.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.
2.2. Handling Procedures:
-
Preparation:
-
Read and understand the Safety Data Sheet (SDS) before starting any work.
-
Ensure all necessary PPE is available and in good condition.
-
Designate a specific area within the fume hood for the handling of this compound. .
-
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the chemical fume hood.
-
Use a disposable weighing boat or line the balance with a protective film to prevent contamination.
-
Handle the compound gently to avoid generating dust.
-
-
During the Experiment:
-
Keep all containers with the compound tightly sealed when not in use.
-
Clearly label all vessels containing the chemical.
-
Avoid contact with incompatible materials such as strong bases, metals, oxidizing agents, and acids.
-
-
After Handling:
-
Thoroughly decontaminate all equipment and the work surface.
-
Properly dispose of all contaminated waste as described in the disposal plan.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation:
-
Halogenated Organic Waste: All solutions and unused solid this compound must be collected in a designated, properly labeled "Halogenated Organic Waste" container.
-
Contaminated Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, weighing boats, and paper towels, must be collected in a separate, clearly labeled "Contaminated Solid Waste" container.
-
Aqueous Waste: Aqueous solutions containing this compound should also be treated as hazardous and collected in a designated "Aqueous Hazardous Waste" container. Do not pour down the drain.
3.2. Disposal Procedure:
-
Use only approved and compatible waste containers.
-
Keep waste containers tightly sealed except when adding waste.
-
Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste.
Emergency Procedures
4.1. Spills:
-
Small Spills (in a fume hood):
-
Ensure appropriate PPE is worn.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent the spill from entering drains.
-
4.2. Exposures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Experimental Protocols Referenced
The procedures outlined in this guide are based on established laboratory safety protocols for handling hazardous chemicals, particularly halogenated organic compounds. Specific experimental use of this compound should be guided by a detailed, risk-assessed protocol specific to the planned research.
Data Presentation
Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C₅H₇BrN₂O[1][2] |
| Molecular Weight | 191.03 g/mol [1][2] |
| pKa (Predicted) | -0.65 ± 0.70[1] |
| Appearance | Solid (specific color not consistently reported) |
Solubility Data for a Structural Analog (2-Cyanoacetamide):
The following data for 2-cyanoacetamide can be used as a guide for selecting appropriate solvents for cleaning and decontamination.
| Solvent | Solubility |
| N,N-dimethylformamide (DMF) | High |
| Acetone | High |
| Water | Moderate |
| Methanol | Moderate |
| Ethanol | Lower |
| Dichloromethane | Very Low |
Mandatory Visualization
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




